2-Chloro-4,6-dimethylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPFDOTMFYQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196284 | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
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Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-44-0 | |
| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4472-44-0 | |
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| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
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| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4,6-dimethylpyrimidine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-4,6-dimethylpyrimidine. It delves into the compound's synthesis, reactivity, and its significant role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key reactions are presented, alongside an analysis of its structural and spectroscopic characteristics. This document serves as a critical resource for scientists and researchers engaged in organic synthesis and medicinal chemistry, offering insights into the practical application and handling of this important heterocyclic compound.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its pyrimidine core is a key structural motif in numerous biologically active molecules. The presence of a reactive chlorine atom at the 2-position, combined with the directing effects of the two methyl groups at the 4- and 6-positions, makes it a highly valuable and versatile building block in organic synthesis.[1] This guide will explore the fundamental properties and synthetic utility of this compound, providing researchers with the essential knowledge to effectively utilize this compound in their work.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development.
Physical Properties
This compound is typically a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4472-44-0 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 212 °C | [4] |
| Flash Point | 110 °C | [3] |
| Solubility | Favorable solubility in organic solvents such as methanol; limited solubility in water. | [4][5] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [3][4] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by two main signals. A singlet corresponding to the six protons of the two equivalent methyl groups typically appears around δ 2.42 ppm. A singlet for the aromatic proton at the 5-position is observed further downfield, around δ 7.33 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The methyl carbons will appear upfield, while the aromatic carbons and the carbon attached to the chlorine will be found at lower fields.
-
While high-resolution spectra are best obtained experimentally, publicly available spectral data can be found on platforms such as SpectraBase.[6][7]
Synthesis of this compound
The most common laboratory synthesis of this compound involves the chlorination of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,6-dimethyl-2-hydroxypyrimidine hydrochloride with an excess of phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. Cool the residue in an ice bath and slowly add a concentrated aqueous solution of a base (e.g., potassium hydroxide) to neutralize the mixture.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr). This makes it an excellent precursor for a wide array of 2-substituted pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Application in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor in the synthesis of certain kinase inhibitors and other biologically active compounds.
Application in Agrochemical Synthesis
In the agrochemical industry, this compound is utilized in the preparation of herbicides and fungicides.[1] The resulting pyrimidine-based agrochemicals often exhibit high efficacy and selectivity.
Safety and Handling
This compound is harmful if swallowed and is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, make it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that it will serve as a valuable resource for researchers in their ongoing quest to develop novel and impactful molecules.
References
- Solubility of Things. (n.d.). This compound.
- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- PubChem. (n.d.). This compound.
- Crossref. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives.
- PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 4472-44-0 [sigmaaldrich.com]
- 4. This compound CAS#: 4472-44-0 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-Chloro-4,6-dimethylpyrimidine (CAS 4472-44-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethylpyrimidine, a versatile heterocyclic compound pivotal in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and agrochemical synthesis.
Introduction: The Significance of a Versatile Pyrimidine Synthon
The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active molecules, including the nucleobases essential for life.[1][2] Within the diverse family of pyrimidine derivatives, this compound (CAS 4472-44-0) emerges as a critical intermediate.[1] Its strategic placement of a reactive chlorine atom at the 2-position of the electron-deficient pyrimidine ring renders it an excellent electrophilic substrate for a multitude of chemical transformations.[1] This reactivity profile, coupled with the modulating influence of the two methyl groups, makes it an invaluable building block in the synthesis of novel compounds with potential therapeutic and agricultural applications, including antiviral agents.[3] This guide aims to provide a detailed exploration of its chemical identity, properties, synthesis, reactivity, and analytical characterization, offering a foundational resource for its effective utilization in research and development.
Chemical Identity and Nomenclature
A precise understanding of a compound's structure and nomenclature is fundamental to its scientific application. This section details the structural and naming conventions for CAS 4472-44-0.
Chemical Structure
The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the second position and methyl groups at the fourth and sixth positions.
Diagram 1: Chemical Structure of this compound
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, and the electron-withdrawing nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles. [1] Common Reactions:
-
Amination: It readily reacts with primary and secondary amines to form 2-amino-4,6-dimethylpyrimidine derivatives. [4]The rate of this reaction is influenced by the steric hindrance of the amine. [4]* Alkoxylation and Aryloxylation: Alcohols and phenols can displace the chlorine atom to yield the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding salts affords 2-thioether-4,6-dimethylpyrimidines.
-
Condensation Reactions: It can undergo condensation reactions with activated methylene compounds. For instance, it has been used in the synthesis of novel curcumin analogs through condensation with protected vanillin. [5] The versatility of these reactions makes this compound a key starting material for creating diverse molecular libraries for drug discovery and agrochemical research. [1][2]
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of this compound.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a singlet for the two equivalent methyl groups. [3]A reported ¹H NMR spectrum in DMSO-d₆ shows a singlet at δ 7.33 ppm (1H) and a singlet at δ 2.42 ppm (6H). [3] * ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the methyl groups. [6]* Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. [7][8]Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) will be observed.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring. [7]
-
Chromatographic Methods
-
Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and quantitative analysis, particularly for monitoring reaction progress.
Safety and Handling
Proper handling and storage are crucial when working with this compound to ensure laboratory safety.
Hazard Identification
-
GHS Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It may also cause skin and eye irritation. [9]In animal studies, it has been shown to cause convulsions and muscle weakness and is considered a neurotoxin. [7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [9]* Fire Safety: Keep away from heat and open flames. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam in case of a fire. [10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [10]
Conclusion
This compound is a cornerstone building block in synthetic organic chemistry, offering a reliable and versatile platform for the synthesis of a wide array of functionalized pyrimidine derivatives. Its well-defined reactivity, particularly in nucleophilic substitution reactions, makes it an indispensable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, is paramount for its effective and safe utilization in advancing scientific innovation.
References
- This compound. (n.d.). PubChem.
- Brown, D. J., & Lee, T. C. (1965). The Amination of Halogenopyrimidines. VII. The Influence of Branching in the Alkylamino-group on Reaction Rate. Australian Journal of Chemistry, 18(1), 129-133.
- This compound. (n.d.). SpectraBase.
- This compound. (n.d.). SpectraBase.
- This compound. (n.d.). SpectraBase.
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2018). Molecules, 23(9), 2326. [Link]
- This compound. (n.d.). SpectraBase.
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- This compound. (n.d.). NIST WebBook.
- This compound CAS#: 4472-44-0. (n.d.). Chemsrc.
- This compound. (n.d.). NIST Chemistry WebBook.
- Pyrimidine, 4,6-dichloro-. (n.d.). NIST Chemistry WebBook.
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2001). Asian Journal of Chemistry, 13(2), 527-532.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Pharmaceutical Chemistry Journal, 55(1), 35-40.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6487. [Link]
- Reactions of Polychlorinated Pyrimidines with DABCO. (2019). Molbank, 2019(4), M1084. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4472-44-0 [chemicalbook.com]
- 4. connectsci.au [connectsci.au]
- 5. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Central Role of Dimethylpyrimidines in Modern Synthesis
An In-depth Technical Guide to the Reactivity of the C2-Chloro Group in Dimethylpyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in natural products, such as the nucleobases cytosine, thymine, and uracil, underscores its fundamental role in biological systems. For researchers, scientists, and drug development professionals, substituted pyrimidines represent a "privileged scaffold"—a molecular framework that is consistently found to bind to a variety of biological targets.[1] Among the vast array of pyrimidine intermediates, 2-chloro-4,6-dimethylpyrimidine stands out as a critical and versatile building block.[5] The reactivity of its C2-chloro group is the key to its synthetic utility, providing a reliable handle for introducing molecular diversity.
This guide offers a detailed exploration of the chemical behavior of the C2-chloro group in dimethylpyrimidines. Moving beyond simple reaction lists, we will dissect the underlying electronic principles that govern its reactivity, analyze the factors that influence reaction outcomes, and provide field-proven experimental protocols to empower scientists in their synthetic endeavors.
The Electronic Landscape: Why the Pyrimidine Ring Favors Nucleophilic Attack
To understand the reactivity of the C2-chloro group, one must first appreciate the inherent electronic nature of the pyrimidine ring. The pyrimidine system is classified as a π-deficient heteroaromatic.[1][6] This electron deficiency is a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3. Through both inductive (-I) and mesomeric (-M) effects, these nitrogen atoms withdraw electron density from the ring carbons.
This pronounced electron-poor character has a profound consequence: it renders the ring carbons, particularly at the C2, C4, and C6 positions, highly electrophilic and thus susceptible to attack by nucleophiles.[1][6][7][8] Consequently, while electrophilic aromatic substitution on the pyrimidine ring is difficult, nucleophilic aromatic substitution (SNAr) is greatly facilitated.[6][7] The chlorine atom at the C2 position serves as an excellent leaving group, making this site a prime target for substitution reactions.
Core Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The predominant reaction pathway for the C2-chloro group in this compound is Nucleophilic Aromatic Substitution (SNAr).[5] This is not a single-step displacement but a well-defined, two-step addition-elimination mechanism.[9][10]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile attacks the electrophilic C2 carbon. This step temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][9][11] The stability of this intermediate is crucial. The negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization and lowers the activation energy for its formation.[7][11]
-
Elimination and Restoration of Aromaticity: In the second step, the aromatic system is restored through the expulsion of the chloride ion, which is an excellent leaving group.[1][9][10] This results in the formation of the final 2-substituted-4,6-dimethylpyrimidine product.
Caption: General experimental workflow for SNAr on 2-chlorodimethylpyrimidine.
Protocol 1: Synthesis of 2-Anilino-4,6-dimethylpyrimidine (N-Nucleophile)
This protocol describes a typical reaction with an amine nucleophile, a foundational transformation in the synthesis of kinase inhibitors.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol or DMF
-
Microwave vial or round-bottom flask with reflux condenser
-
Standard work-up and purification glassware
-
-
Step-by-Step Procedure:
-
To a microwave vial, add this compound, the substituted aniline, and the solvent (e.g., n-butanol).
-
Add DIPEA to the mixture.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes. Alternatively, heat the mixture at reflux in a round-bottom flask for 4-24 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-anilinopyrimidine.
-
Protocol 2: Synthesis of 2-Alkoxy-4,6-dimethylpyrimidine (O-Nucleophile)
This protocol details the reaction with an alcohol in the presence of a strong base.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flask suitable for anhydrous reactions under an inert atmosphere
-
Standard work-up and purification glassware
-
-
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere (N₂), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound in anhydrous THF dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
-
Data Summary: Representative Reaction Outcomes
The following table summarizes typical reaction conditions and outcomes for the substitution of the C2-chloro group with various nucleophiles, providing a quantitative basis for experimental design.
| Nucleophile Class | Specific Nucleophile | Conditions | Yield (%) | Reference |
| N-Nucleophile | Morpholine | KF (2 eq), Water, 100 °C, 17h | 86 | [12] |
| N-Nucleophile | n-Butylamine | Neat, 3 molar eq., 30 °C, 2.5h | ~90 | [13] |
| N-Nucleophile | Isopropylamine | Neat, 3 molar eq., 30 °C, 55h | ~90 | [13] |
| N-Nucleophile | t-Butylamine | Neat, 3 molar eq., 50 °C, 168h | ~90 | [13] |
| S-Nucleophile | Thiophenol | Base (e.g., K₂CO₃), DMF, RT | High | [14][15][16] |
| O-Nucleophile | Sodium Methoxide | Methanol, Reflux | High | General Knowledge |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
Conclusion and Future Outlook
The C2-chloro group of this compound is a robust and predictable synthetic handle, whose reactivity is dominated by the electron-deficient nature of the pyrimidine ring. Its facile displacement via the SNAr mechanism by a wide array of nitrogen, oxygen, and sulfur nucleophiles makes it an invaluable tool for synthetic and medicinal chemists. By understanding the core mechanism and systematically manipulating reaction variables such as nucleophile choice, temperature, and solvent, researchers can efficiently generate diverse libraries of 2-substituted pyrimidines. As the demand for novel therapeutics continues to grow, the strategic functionalization of this versatile scaffold will undoubtedly remain a key strategy in the discovery and development of next-generation medicines.
References
- Title: Pyrimidine - Wikipedia Source: Wikipedia URL:[Link]
- Title: 10. Pyrimidines Source: University of York URL:[Link]
- Title: Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: PubMed URL:[Link]
- Title: Nucleophilic Aromatic Substitutions Source: YouTube URL:[Link]
- Title: The Amination of this compound and 4-Chloro-2,6-dimethylpyrimidine by Branched-chain Primary and by Secondary Amines Source: CSIRO Publishing URL:[Link]
- Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL:[Link]
- Title: Pyrimidine Source: Slideshare URL:[Link]
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Amination of chloropyrazine and 2-chloropyrimidine Source: ResearchG
- Title: Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation Source: ResearchG
- Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evalu
- Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchG
- Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: Bentham Science Publisher URL:[Link]
- Title: Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective Source: De Gruyter URL:[Link]
- Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchG
- Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PMC - NIH URL:[Link]
- Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles Source: ChemRxiv URL:[Link]
- Title: Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents Source: PubMed URL:[Link]
- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: NIH URL:[Link]
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC URL:[Link]nih.gov/pmc/articles/PMC4524729/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dokumen.pub [dokumen.pub]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Pyrimidine | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
A-Z Guide to 2-Chloro-4,6-dimethylpyrimidine: A Versatile Synthon for Modern Organic Synthesis
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] 2-Chloro-4,6-dimethylpyrimidine has emerged as a particularly valuable and versatile building block, or "synthon," for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of this compound, detailing its fundamental reactivity and showcasing its application in cornerstone synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing field-proven experimental protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic motif found in the very building blocks of life, DNA and RNA, and is a core component in a vast array of FDA-approved therapeutics.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets.[3] this compound serves as a robust entry point for accessing diverse libraries of substituted pyrimidines. The chlorine atom at the C2 position, activated by the adjacent ring nitrogens, provides a reactive handle for a wide array of chemical transformations.[4] This guide will illuminate the strategic choices behind its use, moving beyond simple reaction lists to explain the causality that drives its synthetic utility.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of a synthon is critical to predicting its behavior and designing successful synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4472-44-0 | [5] |
| Molecular Formula | C₆H₇ClN₂ | [6] |
| Molecular Weight | 142.59 g/mol | [6] |
| Appearance | White to yellow crystalline powder or low melting solid | [7] |
| Melting Point | 34-36 °C | [7] |
| Boiling Point | 212 °C | [7] |
| Solubility | Soluble in methanol and other organic solvents | [7] |
The key to the utility of this compound lies in the reactivity of the C2-Cl bond. The pyrimidine ring is an electron-deficient aromatic system, a property that is enhanced by the electronegativity of the two ring nitrogens. This electron deficiency makes the carbon atoms of the ring, particularly C2, C4, and C6, susceptible to nucleophilic attack. The chlorine atom at the C2 position is an excellent leaving group, making this site highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
Core Synthetic Applications: A Two-Pronged Approach
The versatility of this compound can be primarily understood through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
SNAr is the most common transformation for this synthon.[8] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
This pathway allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[9]
Diagram 1: General Mechanism of SNAr on this compound
Caption: The addition-elimination pathway for SNAr reactions.
Field Insight: The reaction with amines (N-nucleophiles) to form 2-anilinopyrimidines is particularly prevalent in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[8][10][11] Microwave-assisted protocols have been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes.[8]
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
While SNAr is powerful, its scope can be limited by the availability or reactivity of certain nucleophiles. Palladium-catalyzed cross-coupling reactions offer a complementary and often more versatile approach to functionalize the C2 position.[12][13]
-
Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is an indispensable tool for synthesizing 2-aryl or 2-vinyl pyrimidines.[13] The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[13]
-
Buchwald-Hartwig Amination: This reaction provides a powerful alternative to SNAr for forming carbon-nitrogen bonds, especially with less nucleophilic amines or when SNAr conditions fail.[14][15] It involves the coupling of an amine with the aryl chloride in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16][17]
-
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the premier choice. It couples the chloropyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19][20] This reaction is fundamental for creating arylalkyne structures.[21]
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Case Study: Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] These drugs function by blocking the ATP-binding site of protein kinases, which are often overactive in cancer cells. This compound is a common starting material for the synthesis of these potent therapeutics. For example, in the development of Aurora Kinase inhibitors, a key step involves the nucleophilic substitution of a chlorine on a pyrimidine core with an appropriate amine.[10][11] This highlights the direct translation of the fundamental reactivity discussed here into the development of life-saving medicines.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, based on established and reliable procedures from the chemical literature.
Protocol 1: Synthesis of N-Aryl-4,6-dimethylpyrimidin-2-amine via Microwave-Assisted SNAr
This protocol is adapted from methodologies for the synthesis of 2-anilinopyrimidines.[8]
-
Objective: To synthesize a 2-aminopyrimidine derivative via a rapid, microwave-assisted nucleophilic aromatic substitution.
-
Materials:
-
This compound (1.0 mmol)
-
Substituted Aniline (1.1 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
-
Procedure:
-
Combine this compound, the substituted aniline, and ethanol in the microwave synthesis vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10-15 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-4,6-dimethylpyrimidin-2-amine.
-
-
Causality: The use of microwave irradiation dramatically accelerates the rate of reaction by efficiently heating the polar solvent (ethanol) and reactants, overcoming the activation energy for the formation of the Meisenheimer complex.[8]
Protocol 2: Synthesis of 2-Aryl-4,6-dimethylpyrimidine via Suzuki Cross-Coupling
This is a general procedure based on standard Suzuki-Miyaura coupling conditions.[13][22][23]
-
Objective: To form a C-C bond at the C2 position using a palladium-catalyzed Suzuki coupling.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1, 5 mL)
-
Schlenk flask or sealed reaction tube
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-aryl-4,6-dimethylpyrimidine.
-
-
Causality: The palladium catalyst is the engine of this reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, transmetalation, and reductive elimination steps. The base (K₂CO₃) is crucial for activating the boronic acid to form the boronate species required for the transmetalation step.
Conclusion
This compound stands as a testament to the power of a well-designed synthon. Its predictable reactivity, centered on the activated C2-Cl bond, provides chemists with reliable and versatile pathways for molecular construction. Through the fundamental transformations of Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling, this simple starting material opens the door to a vast chemical space, enabling the synthesis of complex and valuable molecules for the pharmaceutical, agrochemical, and materials science industries.[1] A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of this exceptional chemical building block.
References
- Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline deriv
- Synthesis of 2-Acylmethylpyrimidines from this compound. Crossref. [Link]
- This compound | C6H7ClN2 | CID 20550. PubChem. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
- Buchwald–Hartwig amin
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
- Sonogashira Coupling. NROChemistry. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- The Buchwald-Hartwig Amin
- This compound | CAS#:4472-44-0. Chemsrc. [Link]
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia. [Link]
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH. [Link]
- nucleophilic arom
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]
- Sonogashira coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. This compound | CAS#:4472-44-0 | Chemsrc [chemsrc.com]
- 6. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 4472-44-0 [m.chemicalbook.com]
- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4,6-dimethylpyrimidine, a crucial intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory practice and process optimization. The synthesis strategies discussed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom at the 2-position of the pyrimidine ring, makes it an excellent electrophilic partner for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse libraries of 2-substituted pyrimidine derivatives[1]. These derivatives have shown promise as antiviral agents and are key building blocks in the synthesis of fungicides, pesticides, and kinase inhibitors[2][3][4]. The strategic importance of this scaffold necessitates robust and efficient synthetic methodologies, which will be the central focus of this guide.
Strategic Synthesis Pathways
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and reaction efficiency. The most common and industrially relevant strategies initiate from readily available precursors and converge on the target molecule through a key chlorination step.
Pathway I: Chlorination of 4,6-Dimethyl-2-hydroxypyrimidine
This is arguably the most direct and widely employed method for the synthesis of this compound. The starting material, 4,6-dimethyl-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one), is commercially available or can be readily synthesized. The core of this pathway is the conversion of the hydroxyl/oxo group into a chloro group using a suitable chlorinating agent.
The conversion of a pyrimidinone to a chloropyrimidine is a nucleophilic substitution reaction at a phosphorus center followed by an intramolecular nucleophilic attack. Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation. The reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion. The use of a tertiary amine base, such as N,N-dimethylaniline, can act as a catalyst[5].
A detailed protocol for the chlorination of 4,6-dimethyl-2-hydroxypyrimidine hydrochloride is presented below.[6]
Materials:
-
4,6-dimethyl-2-hydroxypyrimidine hydrochloride
-
Phosphorochloridic acid (or Phosphorus Oxychloride, POCl₃)
-
Diethyl ether
-
Ethyl acetate
-
Concentrated aqueous potassium hydroxide solution
-
Anhydrous sodium sulfate
-
Saturated brine
Procedure:
-
Combine 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (12.44 mmol) with phosphorochloridic acid (20 mL).
-
Heat the reaction mixture at reflux for 10 hours.
-
After completion, remove the excess phosphorus trichloride by distillation under reduced pressure to obtain a brown oil.
-
Cool the reaction mixture in an ice bath and slowly add concentrated aqueous potassium hydroxide solution dropwise to adjust the pH to approximately 8.
-
Add diethyl ether (30 mL) and continue stirring for 2.5 hours.
-
Separate the aqueous layer and extract it with diethyl ether (3 x 30 mL) and subsequently with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
The resulting yellow liquid is placed in an ice bath and dried under vacuum to yield this compound as yellow crystals.
Yield: 91%[6]
Pathway II: Synthesis from Acetylacetone and Urea followed by Chlorination
This two-step pathway is a fundamental approach that builds the pyrimidine core from basic starting materials. The first step involves a condensation reaction to form the pyrimidinone precursor, which is then chlorinated as described in Pathway I.
The condensation of a β-dicarbonyl compound, such as acetylacetone, with urea is a classic method for the synthesis of pyrimidinones. This reaction is typically acid-catalyzed. Recent advancements have demonstrated the use of microwave irradiation to significantly reduce reaction times and improve yields[7][8].
This protocol provides a rapid and efficient synthesis of the pyrimidinone intermediate.[7][8]
Materials:
-
Acetylacetone
-
Urea
-
Environmentally friendly, non-corrosive catalyst (as specified in the source)
Procedure:
-
Mix acetylacetone and urea in a dry medium in the presence of the catalyst.
-
Subject the mixture to microwave irradiation.
-
Monitor the reaction until completion.
-
Purify the product to obtain 4,6-Dimethylpyrimidine-2(1H)-one.
Yield: 85%[7]
The 4,6-dimethyl-2-hydroxypyrimidine obtained from this condensation reaction can then be chlorinated using the protocol described in section 2.1.2.
Pathway III: Synthesis from Acetylacetone and Thiourea with Subsequent Chlorination
This pathway is analogous to Pathway II, but utilizes thiourea instead of urea. This leads to the formation of 4,6-dimethylpyrimidine-2-thiol, which can then be converted to the target chloro-derivative.
The reaction of acetylacetone with thiourea in the presence of an acid catalyst yields 4,6-dimethylpyrimidine-2-thiol.[9] This thiol intermediate is a versatile precursor for various 2-substituted pyrimidines.
While the direct chlorination of the thiol is less common than the chlorination of the hydroxypyrimidine, it is a viable route. This transformation typically involves an oxidative chlorination process.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| I: Direct Chlorination | 4,6-Dimethyl-2-hydroxypyrimidine | Chlorination | High yield, direct route | Relies on the availability of the starting pyrimidinone |
| II: From Acetylacetone & Urea | Acetylacetone, Urea | Condensation, Chlorination | Utilizes basic, inexpensive starting materials | Two-step process, requires isolation of intermediate |
| III: From Acetylacetone & Thiourea | Acetylacetone, Thiourea | Condensation, Chlorination | Provides access to thiol intermediate for further derivatization | Chlorination of the thiol can be more complex |
Visualization of Synthesis Pathways
Diagram 1: Overall Synthetic Strategies
Caption: Key synthetic routes to this compound.
Diagram 2: Detailed Chlorination Mechanism
Caption: Mechanism of chlorination using phosphorus oxychloride.
Conclusion
The synthesis of this compound is a well-established process with several reliable pathways. The direct chlorination of 4,6-dimethyl-2-hydroxypyrimidine offers a high-yielding and straightforward route, particularly when the starting material is readily accessible. For syntheses commencing from more fundamental building blocks, the condensation of acetylacetone with either urea or thiourea provides a cost-effective approach to the necessary pyrimidine core, which can then be efficiently chlorinated. The choice of the optimal synthetic route will depend on the specific requirements of the research or manufacturing campaign, including cost, scale, and available resources. This guide provides the necessary technical details and strategic insights to enable informed decisions in the synthesis of this important chemical intermediate.
References
- This compound | 4472-44-0 - ChemicalBook. (n.d.).
- Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. HETEROCYCLES. [Link]
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
- Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. (2020). Semantic Scholar.
- This compound | 4472-44-0. (n.d.). Benchchem.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.).
- 2,4-Dichloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (2020). ResearchGate.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. (n.d.). ResearchGate.
- A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. (n.d.). IJPBS.
- 2,4-DICHLORO-6-METHYLPYRIMIDINE. (n.d.). ChemBK.
- This compound | C6H7ClN2 | CID 20550. (n.d.). PubChem.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (n.d.).
- An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (n.d.). Der Pharma Chemica.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- This compound | CAS 4472-44-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. (n.d.). Google Patents.
- SYNTHESIS OF CHLORINATED PYRIMIDINES. (n.d.). European Patent Office.
- Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. (2024). Journal of Synthetic Chemistry.
- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing.
- A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. This compound | 4472-44-0 [chemicalbook.com]
- 7. ijpbs.net [ijpbs.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electron Density and Electrophilicity of 2-Chloro-4,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 2-chloro-4,6-dimethylpyrimidine, a key intermediate in organic synthesis and drug discovery. We delve into the intricate interplay of substituent effects on the electron density distribution within the pyrimidine ring and, consequently, its electrophilic reactivity. This document integrates theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting the chemical behavior of this versatile scaffold. Through a combination of mechanistic insights, detailed protocols, and quantitative data, this guide aims to empower scientists to strategically utilize this compound in the design and synthesis of novel molecular entities.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically indispensable molecules, including the nucleobases cytosine, thymine, and uracil.[1] The inherent electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, renders it a prime target for nucleophilic attack.[2] This characteristic is fundamental to its utility in the synthesis of a diverse array of functionalized molecules.
This compound stands out as a particularly valuable building block.[3] The strategic placement of a chlorine atom at the C2 position, flanked by two nitrogen atoms, creates a highly electrophilic center, while the methyl groups at C4 and C6 modulate the ring's electronic properties and steric environment.[4] Understanding the nuances of its electron density and electrophilicity is paramount for controlling reaction regioselectivity and achieving desired synthetic outcomes.
Theoretical Framework: Unraveling the Electronic Landscape
The reactivity of this compound is dictated by the distribution of electron density across the aromatic ring. This distribution is a consequence of the combined inductive and mesomeric effects of its substituents.
-
The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the ring carbons, particularly at the C2, C4, and C6 positions.[2] This makes the pyrimidine ring inherently electrophilic.
-
The C2-Chloro Substituent: The chlorine atom is highly electronegative and further depletes electron density from the C2 position through a strong -I effect. This makes the C2 carbon the most electrophilic site on the ring and the C-Cl bond susceptible to nucleophilic attack.
-
The C4 and C6-Dimethyl Substituents: The methyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing nature of the pyrimidine ring and the chloro substituent, subtly modulating the overall reactivity.
This interplay of electronic effects results in a polarized molecule with distinct regions of high and low electron density, predisposing the C2 position to be the primary site for nucleophilic aromatic substitution (SNAr) reactions.[3][5]
Computational Analysis: Visualizing and Quantifying Electrophilicity
Computational chemistry offers powerful tools to visualize and quantify the electronic properties of molecules, providing invaluable predictive insights into their reactivity.[6] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[7][8]
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor or electrophilic) are colored blue.
A theoretical MEP map of this compound would clearly show a significant region of positive potential localized around the C2 carbon, confirming it as the most electrophilic center and the most likely site for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[6] For this compound, the LUMO is expected to have a significant coefficient on the C2 carbon, further highlighting its electrophilic nature.
Workflow for Computational Analysis
The following workflow outlines the steps for performing a computational analysis of this compound.
Caption: Workflow for computational analysis of electrophilicity.
Experimental Assessment of Electrophilicity and Reactivity
While computational methods provide excellent predictions, experimental validation is crucial. The electrophilicity of this compound is most directly probed through its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is SNAr, where a nucleophile attacks the electron-deficient C2 carbon, leading to the displacement of the chloride leaving group.[3][9] This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]
Caption: SNAr mechanism for this compound.
Kinetic Studies
The rate of SNAr reactions can be quantified through kinetic studies. By monitoring the disappearance of the starting material or the appearance of the product over time, the reaction rate constant can be determined. These studies have shown that the reaction of this compound with amines follows second-order kinetics.[10] The reactivity is influenced by the steric bulk of the nucleophile, with α-branching in the amine significantly reducing the reaction rate.[10]
Experimental Protocol: SNAr with an Amine Nucleophile
The following is a general protocol for the SNAr reaction of this compound with an aniline derivative, which can be adapted for other nucleophiles.[9]
Materials:
-
This compound
-
Substituted aniline
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1 equivalent) and the substituted aniline (1.1 equivalents) in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 160 °C) for a designated time (e.g., 10 minutes).[9]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 2-anilinopyrimidine derivative.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of reactions involving this compound:
-
Nucleophile Strength: Stronger nucleophiles will generally react faster.
-
Steric Hindrance: As previously mentioned, sterically hindered nucleophiles will react more slowly.[10]
-
Solvent: The choice of solvent can impact reaction rates.
-
Temperature: Higher temperatures typically increase the reaction rate. Microwave irradiation has been shown to be an effective method for accelerating these reactions.[9]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂ | [11][12] |
| Molecular Weight | 142.59 g/mol | [11][12] |
| CAS Number | 4472-44-0 | [11][13] |
| Appearance | White to light yellow crystals | |
| Melting Point | 34-38 °C | [3] |
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its well-defined electronic properties, characterized by a highly electrophilic C2 position, make it an excellent substrate for nucleophilic aromatic substitution reactions. By understanding the interplay of inductive and mesomeric effects, and by leveraging both computational and experimental techniques, researchers can effectively predict and control its reactivity. This guide provides a foundational understanding and practical methodologies to facilitate the strategic use of this compound in the development of novel compounds for a wide range of applications, particularly in the pharmaceutical industry.
References
- Mazzotta, F., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances.
- Barlin, G. B., & Brown, W. V. (1967). Kinetics of amination of this compound and 4-chloro-2,6-dimethylpyrimidine. Australian Journal of Chemistry, 20(4), 859-865.
- El-Gohary, H. G., et al. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1275-1290.
- Karzazi, Y., et al. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. International Conference on Research in Education and Science (ICRES).
- Indirania, R. M., Geetha, S. K., & Venkatesand, K. A. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5-(Hydroxymethyl) Pyrimidine. African Journal of Biomedical Research, 27(3S).
- PubChem. (n.d.). This compound.
- Ramesh, A., Sundar, P. V., & Murti, V. V. S. (1976). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry, 14B, 118-120.
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. youtube.com [youtube.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 10. connectsci.au [connectsci.au]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | 4472-44-0 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-dimethylpyrimidine in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4,6-dimethylpyrimidine is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity and utility are fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound. Due to a scarcity of centralized, quantitative public data, this document integrates theoretical principles, qualitative observations from chemical literature, and a standardized experimental protocol to empower researchers. We will explore the physicochemical properties of the solute, analyze its interactions with various solvent classes, and provide a robust, replicable methodology for determining precise solubility values in the laboratory.
Introduction to this compound
This compound (C₆H₇ClN₂) is a crystalline solid at room temperature with a melting point in the range of 34-39°C.[1][2] Its structure, featuring a pyrimidine ring substituted with two methyl groups and a reactive chlorine atom, makes it a valuable building block. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom polarizes the molecule, influencing its interactions with solvents. This compound serves as a key precursor in the development of various biologically active molecules, including antiviral agents, herbicides, and fungicides.[1][3][4] Optimizing its use requires precise control over reaction conditions, which begins with selecting an appropriate solvent system where solubility is well-characterized.
Theoretical Framework: The Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework:
-
Polar Solvents (e.g., alcohols, water) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through weaker van der Waals forces (London dispersion forces).
This compound can be classified as a moderately polar compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the C-Cl bond introduces a significant dipole moment. However, the two methyl groups add nonpolar character to the molecule. This amphiphilic nature suggests it will exhibit varied solubility across a range of organic solvents.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [1][5] |
| Melting Point | 34-39 °C | [1][2] |
| Boiling Point | ~212-216 °C | [2][3] |
| Density | ~1.2 g/cm³ | [2] |
| LogP | 1.28 |[2] |
The LogP value of 1.28 indicates a moderate lipophilicity, suggesting it will favor organic solvents over water but is not exclusively nonpolar.[2]
Solubility Profile of this compound
| Solvent Class | Solvent Example | Observed/Expected Solubility | Rationale for Interaction |
| Alcohols | Methanol, Ethanol | Soluble [3][4] | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. The polarity is well-matched. |
| Ketones | Acetone | Soluble [4] | Acetone is a polar aprotic solvent. Its carbonyl group can participate in dipole-dipole interactions with the polar C-Cl bond and pyrimidine ring. |
| Esters | Ethyl Acetate | Soluble | Mentioned as a solvent for extraction in synthesis, indicating good solubility.[3] Its moderate polarity and ester group facilitate dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Diethyl ether is noted as an extraction solvent.[3] Ethers are good solvents for moderately polar compounds due to their ability to act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Expected to be Soluble | These solvents are effective for many organic compounds of moderate polarity. Their polarity and ability to form weak interactions are suitable. |
| Aromatic Hydrocarbons | Toluene | Moderately Soluble | Toluene is relatively nonpolar but can engage in π-stacking interactions with the pyrimidine ring. Solubility is likely lower than in polar solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble / Insoluble | These nonpolar solvents lack the ability to form strong interactions (dipole-dipole, H-bonding) with the solute, leading to poor solvation. |
| Aqueous | Water | Sparingly Soluble [4] | While the nitrogen atoms can accept hydrogen bonds from water, the overall organic character (methyl groups, aromatic ring) limits aqueous solubility.[4] |
Key Insight: The solubility of this compound is highest in polar and moderately polar organic solvents that can engage in dipole-dipole interactions or act as hydrogen bond acceptors. Its solubility decreases significantly in highly nonpolar solvents like aliphatic hydrocarbons.
Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[6][7]
Materials and Equipment
-
This compound (≥97% purity)[5]
-
Analytical grade organic solvents
-
Analytical balance (±0.1 mg)
-
Screw-capped vials (e.g., 4 mL or 20 mL)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a screw-capped vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.[6]
-
Equilibration : Place the sealed vials in a constant temperature shaker bath (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[8][9]
-
Phase Separation : After the equilibration period, allow the vials to rest in the constant temperature bath for at least 4 hours to let the excess solid settle.[10]
-
Sampling and Filtration : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the liquid through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.[10]
-
Quantification :
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known factor to bring its concentration into the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation : Use the calibration curve generated from the standard solutions to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in polar and moderately polar solvents like alcohols, ketones, and esters, while showing limited solubility in nonpolar hydrocarbons and water. For researchers and developers, this profile informs the choice of solvents for synthesis (e.g., THF, DMF), workup/extraction (e.g., ethyl acetate, diethyl ether), and purification (e.g., recrystallization from a solvent/anti-solvent pair like ethanol/hexane). Given the lack of a centralized public database for its solubility, the experimental protocol provided in this guide offers a reliable, self-validating method for generating the precise data needed to support robust process development and scientific investigation.
References
- This compound | CAS#:4472-44-0 | Chemsrc. Chemsrc.com.
- This compound | Solubility of Things. Solubilityofthings.com.
- 2-chloro-4,6-dimethyl-pyrimidin. ChemBK.com.
- Determination of aqueous solubility by heating and equilibration: A technical note. ScienceDirect.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- A review of methods for solubility determination in biopharmaceutical drug characterization. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:4472-44-0 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 4472-44-0 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-氯-4,6-二甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery, participating in the synthesis of DNA and RNA.[3] This inherent biocompatibility, coupled with its amenability to chemical modification, has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity.[4] This guide, intended for researchers and drug development professionals, delves into the multifaceted biological activities of pyrimidine derivatives, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
I. Anticancer Activity: Targeting the Engine of Malignancy
The fight against cancer has been a major driving force in the exploration of pyrimidine derivatives, leading to the development of some of the most crucial chemotherapeutic agents to date.[5] These compounds exert their anticancer effects through diverse mechanisms, primarily by interfering with nucleic acid synthesis and disrupting cellular signaling pathways essential for tumor growth and proliferation.[6]
A. Mechanism of Action: Antimetabolites and Kinase Inhibitors
1. Inhibition of Thymidylate Synthase: A classic example of a pyrimidine-based anticancer agent is 5-fluorouracil (5-FU) .[7] As a pyrimidine analog, 5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[8][9] This complex effectively inhibits the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis.[10] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[8]
Caption: Mechanism of 5-Fluorouracil (5-FU) Action.
2. Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Pyrimidine derivatives have been successfully developed as potent kinase inhibitors. Imatinib , a 2-phenylaminopyrimidine derivative, is a prime example.[4][11] It targets the ATP-binding site of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for chronic myeloid leukemia (CML).[12][13] By blocking the binding of ATP, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in Bcr-Abl-positive cells.[14]
Caption: Mechanism of Imatinib Action.
B. Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[4]
Table 1: SAR of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors [15]
| Compound | R1 | R2 | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |
| 4b | 2,6-dichlorophenyl | H | 1.11 | 0.13 | 0.45 | 0.22 |
| 4e | 3,5-dimethoxyphenyl | H | >50 | 0.060 | >50 | >50 |
| 6c | 2,6-dichlorophenyl | 4-(diethylamino)butylamino | - | - | - | - |
Data from reference[15].
The data in Table 1 illustrates that substitution at the 6-position of the pyrido[2,3-d]pyrimidine core significantly influences kinase selectivity.[15] Replacement of the 2,6-dichlorophenyl group (compound 4b ) with a 3,5-dimethoxyphenyl group (compound 4e ) dramatically increases selectivity for FGFr.[15] Furthermore, introducing a basic side chain at the 2-position, as in compound 6c , can enhance potency and improve pharmacokinetic properties.[15]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of potential anticancer compounds.[16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[17]
Step-by-Step Methodology: [16][17][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
II. Antimicrobial Activity: Combating Infectious Diseases
Pyrimidine derivatives have a long history as effective antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and protozoa.[20]
A. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids.[21][22] Pyrimethamine , a 2,4-diaminopyrimidine derivative, is a classic example of a DHFR inhibitor used in the treatment of malaria and toxoplasmosis.[11][23] It selectively inhibits parasitic DHFR over the human enzyme due to differences in the active site.[23]
Caption: Mechanism of DHFR Inhibition by Pyrimethamine.
B. Structure-Activity Relationship (SAR) and Quantitative Data
The antimicrobial activity of pyrimidine derivatives is influenced by the substituents on the pyrimidine ring.
Table 2: Antimicrobial Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives [24]
| Compound | R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | H | 12.5 | 25 | 50 |
| 2 | 4-Cl | 6.25 | 12.5 | 25 |
| 3 | 4-NO2 | 3.12 | 6.25 | 12.5 |
Data from reference[24].
The data in Table 2 suggests that the introduction of electron-withdrawing groups at the 4-position of the phenyl ring enhances the antimicrobial activity of these pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi.[24]
C. Experimental Protocol: Zone of Inhibition Assay
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method to determine the susceptibility of microorganisms to antimicrobial agents.[6]
Principle: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone around the disc.[25]
Step-by-Step Methodology: [6][26]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Uniformly swab the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria) with the microbial suspension.
-
Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of the pyrimidine derivatives onto the surface of the agar. Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
III. Antiviral Activity: A Broad Spectrum of Action
Pyrimidine derivatives, particularly nucleoside analogs, have been instrumental in the development of antiviral therapies.[18] They primarily act by interfering with viral nucleic acid synthesis.
A. Mechanism of Action: Inhibition of Viral Polymerases
Many antiviral pyrimidine nucleoside analogs are prodrugs that are activated by viral or cellular kinases to their triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases, leading to chain termination and inhibition of viral replication.[9][16]
B. Structure-Activity Relationship (SAR) and Quantitative Data
Table 3: Antiviral Activity of Pyrimidine Nucleoside Analogs against Influenza A (H1N1) Virus [9]
| Compound | Linker Length (n) | Heterocycle | IC50 (µM) |
| 1 | 2 | Uracil | 48 |
| 2 | 3 | 6-Methyluracil | 30 |
| 3 | 4 | Thymine | 15 |
Data from reference[9].
The data in Table 3 indicates that for this series of pyrimidine nucleoside analogs, increasing the length of the polymethylene linker between the pyrimidine and the ribofuranosyl moiety, as well as the nature of the pyrimidine base, can influence the antiviral activity.[9]
C. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[12][13][27][28]
Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." The ability of a compound to reduce the number or size of these plaques is a measure of its antiviral activity.[27][28]
Step-by-Step Methodology: [13][27]
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing serial dilutions of the pyrimidine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the plaque number by 50%).
IV. Anti-inflammatory and Cardiovascular Applications
The versatility of the pyrimidine scaffold extends to the treatment of inflammatory conditions and cardiovascular diseases.[29]
A. Mechanism of Action: COX-2 Inhibition and Calcium Channel Blockade
1. Anti-inflammatory Activity: Certain pyrimidine derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[14][19] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.[30]
2. Cardiovascular Effects: Some pyrimidine derivatives, such as Rosuvastatin , act as HMG-CoA reductase inhibitors, lowering cholesterol levels. Others, like Minoxidil , function as vasodilators by opening potassium channels in smooth muscle cells, leading to a reduction in blood pressure.[23]
B. Experimental Protocol: In Vitro COX-2 Inhibition Assay
Principle: The peroxidase activity of COX-2 can be measured using a colorimetric assay where the enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14][31] The inhibition of this color change by a test compound is a measure of its COX-2 inhibitory activity.
Step-by-Step Methodology: [14]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA. Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and the pyrimidine test compounds.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Color Development: Add TMPD to the wells. The peroxidase activity of COX-2 will oxidize TMPD, leading to a color change.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
V. Synthesis of Biologically Active Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is intrinsically linked to their chemical structure, which is achieved through various synthetic methodologies.
A. General Synthetic Strategies
The most common method for synthesizing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.[3]
B. Exemplary Synthesis: Pyrimethamine
The synthesis of the antimalarial drug pyrimethamine typically starts from p-chlorophenylacetonitrile.[1][7]
-
Condensation of p-chlorophenylacetonitrile with ethyl propionate in the presence of a strong base (e.g., sodium ethoxide) to form an α-cyano ketone.
-
Reaction of the α-cyano ketone with an orthoformate to form an enol ether.
-
Cyclocondensation of the enol ether with guanidine to yield pyrimethamine.
VI. Clinically Approved Pyrimidine-Based Drugs: A Testament to Therapeutic Success
The extensive research into the biological activities of pyrimidine derivatives has culminated in a significant number of FDA-approved drugs for a wide range of diseases.[5][32][33]
Table 4: Selected FDA-Approved Drugs Containing a Pyrimidine Core
| Brand Name | Generic Name | Indication | Year of Approval |
| Adrucil | Fluorouracil | Colorectal, Breast, Stomach, Pancreatic Cancer | 1962 |
| Gleevec | Imatinib | Chronic Myeloid Leukemia, GIST | 2001 |
| Daraprim | Pyrimethamine | Malaria, Toxoplasmosis | 1953 |
| Keytruda | Pembrolizumab | Various Cancers (in combination with fluoropyrimidine) | 2023 (for this indication) |
| Lynparza | Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer | 2014 |
| Tukysa | Tucatinib | Breast and Colorectal Cancer | 2020 |
| Rogaine | Minoxidil | Androgenetic Alopecia, Hypertension | 1988 |
| Crestor | Rosuvastatin | Hypercholesterolemia | 2003 |
Conclusion: A Scaffold of Limitless Potential
This technical guide has provided an in-depth overview of the remarkable biological versatility of the pyrimidine scaffold. From foundational anticancer and antimicrobial agents to modern targeted therapies, pyrimidine derivatives continue to be a rich source of new therapeutic agents. The ongoing exploration of their structure-activity relationships, coupled with advancements in synthetic chemistry and biological screening, ensures that the pyrimidine core will remain a central and highly productive area of research for drug development professionals for the foreseeable future. The self-validating nature of the described protocols and the authoritative grounding in established scientific literature provide a solid foundation for researchers to build upon in their quest for novel and more effective medicines.
References
- Fluorouracil. (2024). In Wikipedia.
- Pyrimethamine. (2024). In Wikipedia.
- Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). PubMed Central.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). PubMed Central.
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PubMed Central.
- Pyrimethamine traditional synthesis.png. (2016). In Wikimedia Commons.
- Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs. (n.d.). PubMed.
- Antimalarial drugs: Pyrimidine class (2015). (n.d.). Slideshare.
- 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. (2017). DergiPark.
- Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile. (n.d.). Google Patents.
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health.
- synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy.
- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (n.d.). ResearchGate.
- Antiproliferative activity of the compounds, IC50 (µM). (n.d.). ResearchGate.
- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. (n.d.). ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
- Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues synergistically suppress SARS-CoV-2 replication. (n.d.). ResearchGate.
- The plots of the CC50 and IC50 values are presented in Table 1 for the most promising compounds (2, 3, and 5c). (n.d.). ResearchGate.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.
- 3D quantitative structure activity relationship of tetrahydroımıdazo [1,2-a] pyrimidine as antimıcrobial agents. (2017). Semantic Scholar.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (n.d.). ACS Publications.
- Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. (2020). PubMed Central.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central.
- In Vitro Antiviral Testing. (n.d.). Utah State University.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PubMed Central.
- Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro. (n.d.). PubMed Central.
- Oncology Drugs Approved by the FDA in March 2025. (2025). OncLive.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central.
- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). RSC Publishing.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Dihydrofolate Reductase. (n.d.). ScienceDirect.
- Oncology (Cancer)/Hematologic Malignancies Approval Notifications. (n.d.). FDA.
- A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. (n.d.). PubMed.
- New FDA-Approved Oncology Drugs and Label Updates Between December 1, 2024, and November 19, 2025. (2025). The ASCO Post.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed.
- Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.
Sources
- 1. Pyrimethamine synthesis - chemicalbook [chemicalbook.com]
- 2. Antimalarial drugs: Pyrimidine class (2015) | PPT [slideshare.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. List of New Anti-cancer Drugs Approved By FDA In The First Half of 2023 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. droracle.ai [droracle.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. pharmascholars.com [pharmascholars.com]
- 26. jocpr.com [jocpr.com]
- 27. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. fda.gov [fda.gov]
- 33. New FDA-Approved Oncology Drugs and Label Updates Between December 1, 2024, and November 19, 2025 - The ASCO Post [ascopost.com]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermochemical Data
Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to chemical process development and safety assessment. For a versatile building block like 2-Chloro-4,6-dimethylpyrimidine, this information is critical for:
-
Reaction Hazard Assessment: Exothermic reactions can lead to thermal runaways. Accurate enthalpy of reaction data, derived from enthalpies of formation, is essential for safe process design and scale-up.
-
Process Optimization: Understanding the thermodynamics of a reaction allows for the optimization of reaction conditions to maximize yield and minimize energy consumption.
-
Computational Modeling: Accurate thermochemical data is essential for the parameterization and validation of computational models used in drug design and mechanistic studies.
This guide will delve into the known physical properties of this compound, the experimental techniques used to measure thermochemical data, and a detailed computational protocol to estimate these values in the absence of direct experimental measurements.
Physicochemical Properties of this compound
A summary of the known physical and chemical identifiers for this compound is provided below. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| CAS Number | 4472-44-0 | [2] |
| Appearance | White to light yellow crystals or low melting solid | [1][3] |
| Melting Point | 34-39 °C | [1][4] |
| Boiling Point | 212 °C (at 760 Torr), 100.0-102.5 °C (at 13 Torr) | [3][4] |
| Density | 1.03 g/cm³ | [4] |
| Flash Point | 110 °C | [4] |
| Vapor Pressure | 0.211 mmHg at 25°C | [4] |
| Storage Conditions | 2-8°C, in an inert atmosphere | [3] |
Experimental Determination of Thermochemical Properties
While specific experimental data for this compound is not found in the reviewed literature, this section outlines the standard, high-precision experimental methodologies that would be employed for its determination. The purity of the sample is of utmost importance for accurate measurements, and thus, a validated synthesis and purification protocol is a prerequisite.
Synthesis and Purification
The synthesis of this compound is typically achieved by the chlorination of 4,6-dimethyl-2-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride.[3][5] Purification of the product is crucial and can be achieved by recrystallization or vacuum distillation to obtain a sample of high purity (≥99%), which is essential for accurate calorimetric measurements.[1]
Diagram: Experimental Workflow for Thermochemical Data Acquisition
Caption: A generalized workflow for the experimental determination of thermochemical data.
Combustion Calorimetry for Enthalpy of Formation
Rotating-bomb calorimetry is the gold standard for determining the standard molar enthalpy of formation (ΔfH°) of organic compounds, especially those containing elements like chlorine.[6][7]
Experimental Protocol:
-
A precisely weighed pellet of high-purity this compound is placed in a platinum crucible within a calorimetric bomb.
-
A small amount of a suitable auxiliary substance (e.g., mineral oil) is added to ensure complete combustion.
-
The bomb is charged with high-pressure oxygen and a small, known amount of a reducing solution (e.g., arsenious oxide solution) to ensure chlorine is converted to a defined state (HCl solution).
-
The bomb is placed in a calorimeter, and the initial temperature is monitored.
-
The sample is ignited, and the temperature change of the calorimeter is recorded with high precision.
-
The final state of the combustion products is analyzed to ensure complete combustion and to determine the distribution of chlorine-containing products.
-
The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.[7]
-
From the corrected temperature rise and the energy equivalent, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are then derived.
Differential Scanning Calorimetry (DSC) for Heat Capacity
DSC is a widely used technique to measure the heat capacity (Cp) of a substance as a function of temperature.[8]
Experimental Protocol:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
This heat flow difference is directly proportional to the heat capacity of the sample.
-
The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
Calvet Microcalorimetry for Enthalpy of Sublimation
For solid compounds, the enthalpy of sublimation (ΔsubH°) is a key parameter for determining the gas-phase enthalpy of formation. Calvet microcalorimetry can be used to measure this property.[6][9]
Experimental Protocol:
-
A small amount of crystalline this compound is placed in a sample cell.
-
The cell is placed in the microcalorimeter, and the system is allowed to reach thermal equilibrium.
-
The sample is then sublimated under a controlled vacuum or an inert gas flow.
-
The heat absorbed during the sublimation process is measured by the surrounding heat flux sensors.
-
The enthalpy of sublimation is calculated from the integrated heat flow and the mass of the sublimated sample.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. The accuracy of these calculations is highly dependent on the chosen theoretical method and basis set. For halogenated heterocyclic compounds, methods that accurately account for electron correlation are essential.[6][10][11]
Recommended Computational Protocol
A robust and widely used approach for accurate thermochemical predictions is the Gaussian-n (G3 or G4) composite method.[12] These methods approximate a high-level calculation by a series of lower-level calculations, providing a good balance between accuracy and computational cost.
Computational Workflow:
-
Geometry Optimization and Vibrational Frequencies:
-
The molecular structure of this compound is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-31G(d)).
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[12]
-
-
Single-Point Energy Calculations:
-
A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G3 or G4). These typically include MP2, MP4, and QCISD(T) calculations with various extended basis sets.[12]
-
-
Calculation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme.
-
Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.
-
Isodesmic Reaction Method: A hypothetical reaction is constructed where the number and types of bonds are conserved on both sides of the reaction. This method benefits from the cancellation of errors in the calculations. The enthalpy of reaction is calculated, and the enthalpy of formation of the target molecule is derived from the known experimental enthalpies of formation of the other species in the reaction.
-
-
-
Calculation of Heat Capacity and Entropy:
-
The standard-state heat capacity (C°p) and entropy (S°) are calculated from the vibrational frequencies and rotational constants obtained from the geometry optimization and frequency calculation, using standard statistical mechanics formulas.[13]
-
Diagram: Computational Workflow for Thermochemical Prediction
Caption: A schematic of the computational workflow for predicting thermochemical properties.
Validation and Benchmarking
The reliability of the computational results should be assessed by performing the same calculations on structurally related compounds for which experimental thermochemical data are available. For instance, the study by Ribeiro da Silva et al. on other chloropyrimidines provides valuable experimental data for benchmarking.[6][9] By comparing the calculated and experimental values for these related molecules, the accuracy of the chosen computational method can be quantified, and an uncertainty for the predicted values of this compound can be estimated.
Thermal Stability and Decomposition
Understanding the thermal stability of this compound is crucial for its safe handling and storage. While specific studies on its decomposition pathways are scarce, related halogenated pyrimidines can undergo dehydrohalogenation or ring-opening reactions at elevated temperatures. Experimental techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in identifying the decomposition products and the onset temperature of decomposition.
Conclusion
While direct experimental thermochemical data for this compound remains to be published in readily accessible literature, this guide provides a comprehensive framework for its determination and prediction. The outlined experimental methodologies, including rotating-bomb calorimetry, DSC, and Calvet microcalorimetry, represent the state-of-the-art for acquiring high-precision data. In the interim, the detailed computational workflow, benchmarked against related compounds, offers a reliable pathway to estimate the enthalpy of formation, heat capacity, and entropy. Such data is indispensable for the safe and efficient use of this important chemical intermediate in research and industrial applications. Further experimental investigation into the thermochemical properties and thermal stability of this compound is highly encouraged to validate computational models and enhance process safety protocols.
References
- Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]
- ChemBK. (n.d.). 2-chloro-4,6-dimethyl-pyrimidin.
- Mendes, M., Kossoski, F., Lozano, A. I., Pereira-da-Silva, J., Rodrigues, R., Ameixa, J., Jones, N. C., Hoffmann, S. V., & Ferreira da Silva, F. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(28), 15049-15058. [Link]
- Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13593-13600. [Link]
- Bolognesi, P., O'Keeffe, P., Ovcharenko, Y., Coreno, M., Avaldi, L., Feyer, V., Plekan, O., Prince, K. C., Zhang, W., & Carravetta, V. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034306. [Link]
- Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry B, 111(28), 8234–8241. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B, 111(28), 8234-8241. [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- Leys, J., Glory, C., & Walle, C. V. (2004). Critical behavior of 2,6-dimethylpyridine-water: Measurements of specific heat, dynamic light scattering, and shear viscosity. Physical Review E, 69(3), 031501. [Link]
- Mary, Y. S., Al-amri, S. S., & Al-Ghamdi, A. A. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. HETEROCYCLES, 9(1), 171. [Link]
- Chemsrc. (n.d.). This compound.
- Wikipedia. (n.d.). Pyrimidine.
- Curtiss, L. A., & Bauschlicher, C. W., Jr. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Computational Thermochemistry (pp. 1-19). American Chemical Society. [Link]
- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. [Link]
- El-Hashash, M. A., El-Sawy, A. A., El-Bordany, E. A., & El-Naggar, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-24. [Link]
- Qing, W., Xuwu, Y., Shengli, G., & Qizhen, S. (2002). Preparation and the Standard Enthalpy of Formation of 2-Amino-4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers, 56(4), 234-238. [Link]
- Chad's Prep. (2022, March 3). 18.2 Entropy | General Chemistry [Video]. YouTube. [Link]
- Szilágyi, I. M., Szabó, M., Deme, A., & Mizsey, P. (2022). Vapor–Liquid Equilibrium Study of the Monochlorobenzene–4,6-Dichloropyrimidine Binary System. ACS Omega, 7(22), 18451-18458. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 4472-44-0 [chemicalbook.com]
- 6. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Cornerstone of Bioactivity: A Technical Guide to Key Intermediates in Complex Molecule Synthesis
Introduction: The Strategic Importance of Key Intermediates
In the intricate world of bioactive molecule synthesis, the path from simple starting materials to a complex, biologically active compound is a journey of strategic decisions. Central to this strategy is the identification and synthesis of key intermediates . These are not merely stepping stones in a reaction sequence; they are molecular cornerstones that encapsulate significant structural complexity and often dictate the overall efficiency, stereochemical outcome, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a profound understanding of the design, synthesis, and application of key intermediates is paramount to accelerating the discovery and development of novel therapeutics.[1][2]
This guide provides an in-depth technical exploration of pivotal classes of intermediates, the causal logic behind their strategic implementation, and field-proven methodologies for their synthesis. We will delve into the realms of chiral intermediates, privileged scaffolds, and the powerful strategies of multicomponent reactions, illustrating how these concepts are applied in the synthesis of cutting-edge pharmaceuticals.
I. Chiral Intermediates: The Architects of Stereochemical Precision
The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[3] Therefore, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development. Chiral intermediates are the foundational building blocks that enable chemists to construct complex, stereospecific drug molecules with a high degree of control.[5]
The strategic introduction of chirality early in a synthetic sequence via a well-defined chiral intermediate is often the most efficient approach. This avoids costly and often low-yielding chiral separations or late-stage asymmetric transformations on complex molecules.
A. Case Study: The Statin Side Chain
Statins, such as atorvastatin (Lipitor®) and rosuvastatin (Crestor®), are blockbuster drugs for lowering cholesterol. A common structural feature of many statins is a chiral β-hydroxy-δ-lactone or a related dihydroxy acid side chain, which is essential for their inhibitory activity on HMG-CoA reductase. The efficient and stereoselective synthesis of this side chain is a prime example of the importance of chiral intermediates.
One highly effective approach involves the use of a deoxyribose-5-phosphate aldolase (DERA) enzyme in a one-pot tandem aldol reaction.[6][7] This biocatalytic method allows for the construction of a 6-carbon intermediate with two crucial stereocenters from simple 2-carbon starting materials. The enzymatic reaction proceeds with exceptional stereocontrol, achieving an enantiomeric excess of >99.9% and a diastereomeric excess of 96.6%.[6][7]
Experimental Protocol: DERA-Catalyzed Synthesis of a Statin Intermediate [7]
-
Reaction Setup: In a temperature-controlled vessel, dissolve the starting materials (e.g., acetaldehyde and chloroacetaldehyde) in an appropriate buffer.
-
Enzyme Addition: Introduce the DERA enzyme to the reaction mixture. The catalyst loading can be as low as 2.0 wt%.[6]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) and pH for a specified period (e.g., 16 hours).[7]
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the lactone intermediate. This typically involves solvent extraction and purification by crystallization or chromatography.
-
Downstream Conversion: The resulting (3R,5S)-6-chloro-3,5-dihydroxyhexanoate intermediate can then be chemically converted to the side chains of various statins.[5][8]
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >99.9% | [6][7] |
| Diastereomeric Excess (de) | 96.6% | [6][7] |
| Catalyst Loading | 2.0 wt% DERA | [6] |
| Volumetric Productivity | 30.6 g/liter per hour | [6] |
B. Asymmetric Hydrogenation for Chiral Alcohols
Chiral alcohols are ubiquitous intermediates in the pharmaceutical industry. Asymmetric hydrogenation of prochiral ketones is one of the most efficient and atom-economical methods for their synthesis.[9][10] This reaction typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the ketone preferentially.
A notable example is the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate for several pharmaceuticals. The asymmetric reduction of 3-chloro-1-phenyl-1-propanone can be achieved with high enantioselectivity using a borane amine complex in the presence of a chiral oxazaborolidine (CBS) catalyst.[11]
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone [12]
-
Catalyst Preparation: The chiral catalyst is typically prepared in situ by reacting a chiral ligand (e.g., a chiral amino alcohol) with a metal precursor (e.g., an iridium or ruthenium complex).
-
Reaction Setup: The prochiral ketone and the catalyst are dissolved in a suitable solvent under an inert atmosphere.
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specific pressure and temperature.
-
Workup and Analysis: After the reaction is complete, the solvent is removed, and the product is purified. The enantiomeric excess is determined by chiral chromatography (HPLC or GC).
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 3-Chloro-1-phenyl-1-propanone | (R)-CBS catalyst with borane amine complex | 88.3 - 93.8 | 81.6 - 87.7 | [11] |
| Various β-ketoesters | Ru-(R-BINAP)@C-FDU-12 | 91 - 99 | 87 - 99 | [13] |
| Various simple ketones | Iridium-NHC complex | up to 93 | excellent | [12] |
II. Privileged Scaffolds: Blueprints for Broad Bioactivity
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[14][15] These scaffolds are not promiscuous binders in a non-specific sense; rather, they represent versatile templates that can be decorated with various functional groups to achieve potent and selective activity against different targets.[15][16] Identifying and synthesizing libraries based on privileged scaffolds can significantly increase the efficiency of drug discovery by improving hit rates in screening campaigns.[14]
A. The Benzodiazepine Scaffold
The benzodiazepine scaffold is a classic example of a privileged structure. Originally developed as anxiolytics and sedatives that act on GABA-A receptors, derivatives of this scaffold have been found to exhibit a wide range of biological activities, including acting as antagonists for the cholecystokinin (CCK) receptor.[4][17]
B. Heterocyclic Privileged Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry, with over 90% of new drugs containing a heterocyclic core.[18] Many heterocyclic systems are considered privileged scaffolds due to their ability to engage in a variety of interactions with biological targets, including hydrogen bonding and π-stacking.
The chromenopyridine scaffold is an emerging privileged platform with a broad spectrum of biological properties.[16] Its synthesis can be achieved through various routes, often starting from readily available materials like salicylaldehydes or chromones.[16]
Diagram: Generalized Synthetic Strategy for Chromenopyridine Scaffolds
Caption: Reactants in the Ugi four-component reaction.
IV. Total Synthesis as a Proving Ground: The Case of Paclitaxel (Taxol®)
The total synthesis of complex natural products is the ultimate test of synthetic strategy and execution. The anticancer drug paclitaxel (Taxol®) is a landmark target in the history of organic synthesis, with its complex, highly oxygenated tetracyclic core and ester side chain presenting a formidable challenge. [19][20][21][22]The numerous total and semi-syntheses of paclitaxel have spurred the development of new synthetic methods and have beautifully illustrated the strategic use of key intermediates.
The paclitaxel molecule is composed of a baccatin III core and a C-13 phenylisoserine side chain. [19]A key strategic simplification in many syntheses is the late-stage attachment of the side chain to a fully elaborated baccatin III core or a close derivative. This convergent approach allows for the independent synthesis of two complex fragments, which are then coupled together.
Diagram: Retrosynthetic Analysis of Paclitaxel
Caption: Convergent retrosynthetic approach to paclitaxel.
The synthesis of the baccatin III core itself is a masterclass in strategic bond formation and the use of key intermediates. For example, the Holton synthesis features an intramolecular aldol condensation to construct the eight-membered B ring, while the Nicolaou synthesis employs a Shapiro reaction to couple the A and C rings. [20][21]These syntheses, while too lengthy for industrial production, have provided invaluable insights into the construction of complex molecular architectures and have driven innovation in synthetic organic chemistry. [20]
Conclusion: The Future of Intermediate-Driven Synthesis
The strategic use of key intermediates will continue to be a central theme in the synthesis of bioactive molecules. The ongoing development of new catalytic methods for asymmetric synthesis, the discovery of novel privileged scaffolds, and the expansion of the scope of multicomponent reactions will further empower chemists to construct complex and diverse molecules with greater efficiency and precision. [1][23][24]Furthermore, the integration of computational tools and automated synthesis platforms will enable the more rapid design and evaluation of synthetic routes based on the strategic deployment of key intermediates. For the modern drug discovery and development professional, a deep and nuanced understanding of these principles is not just advantageous—it is essential for success.
References
- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi
- The Ugi and Biginelli multicomponent condensations and their fluorous equivalents.
- Biocatalytic synthesis of atorvastatin intermediates.
- Paclitaxel total synthesis. Wikipedia. [Link]
- The Chromenopyridine Scaffold: A Privileged Pl
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- Paclitaxel total synthesis. Grokipedia. [Link]
- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi
- Synthesis Process Optimization of the Atorvastatin Key Intermedi
- Flow synthesis approaches to privileged scaffolds – recent routes reviewed for green and sustainable aspects. Green Chemistry (RSC Publishing). [Link]
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
- The synthetic routes to atorvastatin intermediate. The KRED Route...
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Catalytic Enantioselective-[6][17]Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- Direct asymmetric hydrogenation and dynamic kinetic resolution of...
- Total Synthesis of Paclitaxel. Keio University. [Link]
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). [Link]
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library. [Link]
- Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustr
- Achieving Enantioselectivity. Pharmaceutical Technology. [Link]
- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel.
- Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
- Sharpless epoxid
- An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds. IJFMR. [Link]
- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. [Link]
- (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- Catalyzed Enantioselective Organic Synthesis. PMC - PubMed Central - NIH. [Link]
- (PDF) Multicomponent synthesis of heterocyclic compounds.
- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
- Synthesis of Heterocycles via Multicomponent Reactions II.
- Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]
- Sharpless Asymmetric Epoxid
- Enantioselective synthesis. Wikipedia. [Link]
- Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples.
- Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews. [Link]
- The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]
- Flow Synthesis Approaches to Privileged Scaffolds – Recent Routes Reviewed for Green and Sustainable Aspects.
- Sharpless Epoxid
- Bio-Catalysis in Multicomponent Reactions. MDPI. [Link]
- Ugi Multicomponent Reaction. Organic Syntheses. [Link]
- Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry. [Link]
Sources
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Flow synthesis approaches to privileged scaffolds – recent routes reviewed for green and sustainable aspects - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis Process Optimization of the Atorvastatin Key Intermediate-Academax [academax.com]
- 19. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) provides an inherent biocompatibility and a framework for interacting with a multitude of biological targets.[4][5][6] This guide offers a senior-level perspective on the pyrimidine core, delving into the physicochemical properties that confer its "privileged" status, exploring key synthetic methodologies, and examining its application in designing therapeutic agents across diverse disease areas. We will analyze the causality behind medicinal chemistry strategies, from initial synthesis to structure-activity relationship (SAR) optimization, providing field-proven insights for researchers, scientists, and drug development professionals.
The Foundation of a Privileged Scaffold: Physicochemical & Structural Properties
The utility of the pyrimidine scaffold is not accidental; it is a direct result of its unique electronic and structural characteristics. As medicinal chemists, understanding these foundational properties is critical to rationally exploiting this heterocycle in drug design.
-
Hydrogen Bonding Capability: The two nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors.[7] Furthermore, substituents commonly installed on the ring (such as amino or oxo groups) can act as hydrogen bond donors. This dual capacity allows pyrimidine-based molecules to form specific, high-affinity interactions within the active sites of enzymes and receptors, a cornerstone of molecular recognition.[1]
-
Electronic Nature and Aromaticity: Pyrimidine is an electron-deficient (π-deficient) aromatic system. This influences its reactivity and its ability to engage in π-stacking interactions with aromatic residues in a protein's binding pocket. This inherent electronic character is a key starting point for synthetic modification and target engagement.[]
-
Bioisosterism: The pyrimidine ring is a well-established bioisostere for other aromatic systems, notably the purine ring and the phenyl group.[3][9][10] This principle of "scaffold hopping" is a powerful strategy. For instance, replacing a purine core (like adenine in ATP) with a pyrimidine or a fused pyrimidine (like pyrazolo[3,4-d]pyrimidine) allows compounds to mimic the natural ligand and bind to the ATP-binding sites of kinases, a strategy that has yielded numerous successful cancer drugs.[11][12] This substitution can fundamentally alter a molecule's metabolic stability, solubility, and selectivity profile, providing chemists with a tool to overcome liabilities in a lead compound.
Synthesis of the Pyrimidine Core: Building the Foundation
The accessibility and versatility of synthetic routes to substituted pyrimidines are paramount to its widespread use. The choice of synthesis is dictated by the desired substitution pattern, with multicomponent reactions being particularly powerful for generating molecular diversity efficiently.
Principal Synthesis: The [3+3] Cyclocondensation Approach
The most classical and widely used method involves the cyclization of a three-carbon component (typically a β-dicarbonyl compound or its equivalent) with a compound containing an N-C-N fragment (an amidine, guanidine, or urea).[13] This approach provides direct access to a wide array of substituted pyrimidines. The causality here is straightforward: the chemist selects the N-C-N component to install the desired substituent at the 2-position of the ring (e.g., using guanidine to install a 2-amino group).
Experimental Protocol: The Biginelli Reaction
The Biginelli reaction is a one-pot, multicomponent synthesis that efficiently produces dihydropyrimidines, which can be subsequently oxidized to pyrimidines. It is a robust and atom-economical method for creating highly functionalized pyrimidine scaffolds.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an aldehyde (1.0 eq), a β-ketoester such as ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent, typically ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, PTSA, or Yb(OTf)₃). The catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.
-
Reaction: Reflux the mixture with stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the resulting dihydropyrimidine using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Below is a workflow diagram illustrating the logical flow of the Biginelli reaction.
Caption: Workflow for the Biginelli Multicomponent Reaction.
Therapeutic Applications: The Pyrimidine Scaffold in Action
The pyrimidine scaffold is a cornerstone of drugs across numerous therapeutic areas. Its versatility allows it to be tailored to interact with a wide array of biological targets.[2][14][15]
Anticancer Agents
This is arguably the most prolific area for pyrimidine-based drugs.[6][9][16] Many function as kinase inhibitors, leveraging the scaffold's ability to act as an ATP bioisostere to block aberrant signaling pathways that drive tumor growth.[4][17]
-
Mechanism of Action: Kinase Inhibition: Cancer is often driven by hyperactive protein kinases. Kinase inhibitors bind to the ATP-binding pocket of these enzymes, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Pyrimidine derivatives, particularly 2-aminopyrimidines and 4-anilinopyrimidines, are exceptionally effective at this. The pyrimidine core forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. Substituents on the pyrimidine ring are then optimized to occupy adjacent hydrophobic pockets, conferring potency and selectivity.[10]
The diagram below illustrates a pyrimidine-based inhibitor blocking the EGFR signaling pathway, a common target in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
-
Representative FDA-Approved Anticancer Drugs: The success of this strategy is evidenced by the numerous pyrimidine-based drugs on the market.[18][19][20]
| Drug Name | Target(s) | Therapeutic Indication |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Ibrutinib | BTK | B-cell Cancers (e.g., CLL, Mantle Cell Lymphoma) |
| Palbociclib | CDK4/6 | HR+ Breast Cancer |
Antimicrobial Agents
Pyrimidine derivatives are vital in combating bacterial, fungal, and parasitic infections.[21]
-
Antibacterial Action: A classic example is the combination drug Trimethoprim/Sulfamethoxazole. Trimethoprim is a diaminopyrimidine that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor for DNA synthesis.[22] This targeted inhibition provides a bacteriostatic effect with high selectivity for the prokaryotic enzyme over its human counterpart.
-
Antifungal Action: Flucytosine (5-fluorocytosine) is a pyrimidine analog that is taken up by fungal cells and converted into 5-fluorouracil. This metabolite disrupts both DNA and RNA synthesis, leading to fungal cell death.[14][15]
Antiviral Agents
Many of the most important antiviral drugs are nucleoside analogs built upon a pyrimidine core.[23][24][25]
-
Mechanism of Action: Chain Termination: These drugs mimic natural pyrimidine nucleosides (like thymidine or cytidine). They are phosphorylated in the cell to their active triphosphate form and are subsequently incorporated into the growing viral DNA or RNA strand by viral polymerases. Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond to form, they act as chain terminators, halting viral replication.[23][25] Zidovudine (AZT), an early and pivotal anti-HIV drug, is a prime example of this mechanism.[23]
Structure-Activity Relationship (SAR): The Art of Optimization
Once an initial "hit" compound with a pyrimidine core is identified, medicinal chemists embark on a systematic process of structural modification to optimize its properties. This SAR study is a multi-parameter optimization problem aimed at enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[26][27][28]
-
Potency Enhancement: Small modifications to substituents can lead to dramatic increases in binding affinity. For kinase inhibitors, this often involves exploring different groups on the aniline ring (at C4) to better fit into the hydrophobic pocket of the enzyme.
-
Selectivity Tuning: A significant challenge is to make a drug selective for its intended target over other related proteins to minimize off-target side effects. Changing the substitution pattern can steer the molecule away from the binding sites of undesired targets. For example, replacing a small methyl group with a bulkier cyclopropyl group might be sterically tolerated by the target kinase but clash with the active site of a closely related kinase.
-
Improving Pharmacokinetics: SAR is not just about target binding. Chemists add polar groups (like morpholine) to improve solubility, replace metabolically liable sites with more robust groups (e.g., replacing a C-H bond with a C-F bond), and modulate lipophilicity to achieve the right balance for oral absorption and cell permeability.[27]
The following diagram illustrates the logical relationships in a typical SAR cycle.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Perspectives
The pyrimidine scaffold is a testament to the power of a privileged structure in drug discovery.[1][3] Its inherent ability to engage in crucial biological interactions, combined with its synthetic tractability, has cemented its role as a cornerstone of modern medicinal chemistry. From foundational anticancer and antiviral agents to the next generation of targeted therapies, the pyrimidine ring continues to provide the framework for therapeutic innovation.
Future research will undoubtedly focus on exploring new chemical space around the pyrimidine core. The development of novel synthetic methods will enable access to previously unattainable substitution patterns, potentially unlocking interactions with new biological targets. Furthermore, the application of computational chemistry and machine learning will accelerate the SAR cycle, allowing for more predictive design of pyrimidine derivatives with optimized efficacy and safety profiles. The story of the pyrimidine scaffold is far from over; it will continue to be a central character in the development of medicines that address the most pressing global health challenges.
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Pharmaceutical Design. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). Archiv der Pharmazie. [Link]
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). ARC Journal of Pharmaceutical Sciences. [Link]
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2022). ChemMedChem. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022).
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Chemical Biology & Drug Design. [Link]
- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2014). Recent Patents on Anti-cancer Drug Discovery. [Link]
- Biological activities of synthetic pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews. [Link]
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
- Reported pyrimidine derivatives as antibacterial agents. (2023).
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022).
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Recent Patents on Anti-infective Drug Discovery. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases. [Link]
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals. [Link]
- Marketed pyrimidine scaffold containing drugs. (2024).
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). European Journal of Medicinal Chemistry Reports. [Link]
- Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. [Link]
- Significance and Biological Importance of Pyrimidine in the Microbial World. (2013). International Scholarly Research Notices. [Link]
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]
- Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]
- Pyrimidine scaffold: Significance and symbolism. (2025). AyurEx. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Pyrimidine. (n.d.). Wikipedia. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Drug Delivery and Therapeutics. [Link]
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules. [Link]
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry. [Link]
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]
- Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. (n.d.).
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry. [Link]
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
- Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (2012).
- FDA approved fused pyrimidine-based drugs. (2023). CoLab.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 16. ijrpr.com [ijrpr.com]
- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethylpyrimidine
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for the construction of biaryl and heteroaryl structures. Pyrimidine derivatives are of paramount importance in drug development, forming the core of numerous therapeutic agents due to their ability to act as bioisosteres and engage in specific hydrogen bonding interactions.
This document provides a detailed guide for the Suzuki-Miyaura coupling of 2-Chloro-4,6-dimethylpyrimidine, a valuable and versatile building block. As an electron-deficient chloro-heterocycle, its coupling presents specific challenges that necessitate a carefully optimized protocol.[3][4] The relative inertness of the C-Cl bond compared to C-Br or C-I bonds requires highly active catalyst systems.[1][5] This guide will delve into the mechanistic rationale behind component selection, provide a robust experimental protocol, and offer a comprehensive troubleshooting guide for researchers.
Mechanistic Considerations and Component Selection
A deep understanding of the Suzuki-Miyaura catalytic cycle is critical for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
The Catalytic Cycle Explained
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for chloro-heterocycles.[7] Electron-rich, bulky phosphine ligands are crucial here as they increase the electron density on the palladium center, facilitating this insertion.[1][7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which accelerates this step.[8][9][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[1]
Catalyst and Ligand Selection: Overcoming Inertness
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may yield poor results.[12][13] The key is to use a catalyst system that promotes the difficult oxidative addition step.
-
Recommended Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand is highly effective.
-
Buchwald Ligands: Bulky, electron-rich biaryl monophosphine ligands, such as SPhos and XPhos , are particularly well-suited for coupling aryl chlorides.[14] SPhos, in particular, has demonstrated high activity and stability in Suzuki couplings of heteroaryl chlorides. These ligands create a sterically hindered and electron-rich palladium center that is highly reactive in the oxidative addition step.[1][7]
-
Pre-catalysts: Using modern palladium pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G2) can also be advantageous. These complexes are often more stable and provide a reliable source of the active Pd(0) species.[3][4]
The Role of the Base and Solvent
The choice of base and solvent is interdependent and crucial for reaction success.
-
Base Selection: An appropriate base must be strong enough to facilitate the formation of the boronate species without causing unwanted side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is effective in anhydrous conditions and is believed to play a direct role in the transmetalation step.[15][16]
-
Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures. It is a reliable choice for many standard Suzuki couplings.[15][16]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes provide superior results, particularly with hindered substrates.[17]
-
-
Solvent System: The solvent must solubilize the reactants and be compatible with the catalyst system.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used.[2] A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently employed, as water can enhance the solubility of the base and the boronate intermediate.[18][19][20][21]
-
Degassing: It is imperative to thoroughly degas the solvent before use. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and reaction failure.[5]
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents and Equipment
| Reagent/Equipment | Purpose | Recommended Grade/Purity |
| This compound | Electrophile | >98% |
| Arylboronic Acid | Nucleophile | >97% (use fresh if possible) |
| Pd(OAc)₂ | Palladium Precursor | >98% |
| SPhos | Ligand | >98% |
| K₃PO₄ (Potassium Phosphate) | Base | Anhydrous, >98% |
| 1,4-Dioxane | Solvent | Anhydrous, <50 ppm H₂O |
| Deionized Water | Co-solvent | - |
| Schlenk flask or sealed vial | Reaction Vessel | - |
| Magnetic stirrer & hotplate | Agitation/Heating | - |
| Inert gas (Argon or Nitrogen) | Atmosphere Control | High Purity |
| Standard Glassware | Workup/Purification | - |
| Ethyl Acetate, Brine | Extraction Solvents | Reagent Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Celite | Filtration Aid | - |
| Silica Gel | Chromatography | 60 Å, 230-400 mesh |
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate small vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas this solvent mixture thoroughly by sparging with an inert gas for 20-30 minutes. Add the degassed solvent (to achieve a concentration of ~0.2 M with respect to the limiting reagent) to the Schlenk flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[22]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[22]
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Aryl-4,6-dimethylpyrimidine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure proper inert atmosphere technique; degas solvents thoroughly.[5] Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst. |
| 2. Poor Reagent Quality | Use fresh, high-purity boronic acid. Boronic acids can degrade over time (protodeboronation).[5] | |
| 3. Insufficient Temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Homocoupled Product | 1. Presence of Oxygen | Improve degassing procedure.[7] |
| 2. Pd(II) species present | Ensure complete reduction of Pd(II) to Pd(0) in situ. Using a pre-catalyst can mitigate this. | |
| Protodeboronation (Boronic acid replaced by -H) | 1. Water content/Base | While some water is often beneficial, excess water or a very strong base can promote this side reaction.[13] Try the reaction under strictly anhydrous conditions with K₃PO₄. |
| 2. High Temperature | Run the reaction at the lowest effective temperature. | |
| Dehalogenation of Starting Material | 1. Catalyst/Ligand Choice | Certain catalyst systems can promote hydrodehalogenation. Try a different ligand, such as XPhos or a different catalyst system like Pd(dppf)Cl₂.[23] |
| 2. Impurities in Solvent | Ensure high-purity, peroxide-free solvents are used.[5] |
References
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia. SPhos. [Link]
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications.
- ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- Fisher Scientific.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic-Reaction.com.
- RSC Publishing. Towards novel tacrine analogues: Pd(dppf)
- ACS Publications.
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- NIH National Library of Medicine. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]
- RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- ACS Publications.
- ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ACS Publications.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- Controlling and exploiting the caesium effect in palladium c
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. SPhos - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Rapid and Efficient Microwave-Assasisted Synthesis of 2-Anilinopyrimidine Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Microwave Chemistry
The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutics, particularly kinase inhibitors used in oncology.[1][2] Traditional synthetic routes to these vital compounds often necessitate harsh reaction conditions and protracted heating times, creating a bottleneck in the drug discovery pipeline.[1][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling alternative that dramatically curtails reaction times, frequently boosts product yields, and aligns with the principles of green chemistry.[4][5][6][7]
This guide provides a detailed protocol for the synthesis of 2-anilinopyrimidines via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4,6-dimethylpyrimidine and a variety of substituted anilines. By leveraging the rapid, uniform heating afforded by microwave irradiation, this method facilitates the efficient and high-yield production of these valuable heterocyclic compounds.[3][8][9] The direct and uniform heating of the reaction mixture under microwave conditions can lead to significantly reduced reaction times, often from hours to mere minutes, and cleaner reactions with fewer byproducts.[5][6]
Reaction Mechanism and Rationale
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring. The chlorine atom, a good leaving group, is subsequently displaced. The reaction is thought to proceed through a Meisenheimer complex intermediate.[3][10] Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier through rapid dielectric heating.[5]
Figure 1: Proposed mechanism for the SNAr reaction.
Experimental Protocol
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline) (≥98%)
-
Ethanol (anhydrous, ≥99.5%)
-
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with caps and stir bars
-
Analytical balance
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.80 mmol, 114 mg) and the desired substituted aniline (1.0 mmol).
-
Solvent Addition: Add 4 mL of anhydrous ethanol to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 160°C for 10 minutes with magnetic stirring.[10]
-
Reaction Monitoring: After irradiation and cooling, the reaction progress can be monitored by TLC to ensure the consumption of the starting materials.
-
Work-up and Purification:
-
Once the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.[3]
-
-
Characterization: The structure and purity of the final 2-anilinopyrimidine product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Figure 2: A streamlined workflow for the synthesis.
Results and Discussion: A Versatile Synthesis
This microwave-assisted protocol consistently provides high yields of the desired 2-anilinopyrimidine products in a fraction of the time required by conventional heating methods.[3] The electronic nature of the substituents on the aniline ring can influence the reaction rate and yield. Electron-donating groups on the aniline generally increase its nucleophilicity, leading to faster reactions and higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aniline, potentially requiring slightly longer reaction times or higher temperatures for complete conversion.
| Entry | Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 10 | 91%[3] |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine | 10 | ~90% |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine | 10 | ~85% |
| 4 | 3,4,5-Trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)-4,6-dimethyl-2-pyrimidinamine | 10 | ~95% |
Table 1: Representative yields for the synthesis of various 2-anilinopyrimidines.
Safety Considerations
Microwave-assisted organic synthesis involves high temperatures and pressures; therefore, adherence to safety protocols is paramount.[11]
-
Pressure Monitoring: Always use reaction vessels and caps rated for the temperatures and pressures that will be generated. Modern microwave synthesizers have built-in pressure monitoring systems.
-
Solvent Choice: Use solvents with a high dielectric constant, like ethanol, for efficient heating. Be aware of the boiling points and potential for pressure buildup.
-
Reagent Stability: Ensure that all reagents and potential products are stable at the reaction temperature. Some compounds may decompose under high-temperature conditions.[12]
-
Scale-up: When scaling up reactions, proceed with caution and in small increments. Thermal effects can be more pronounced at a larger scale.
Conclusion
The microwave-assisted synthesis of 2-anilinopyrimidines from this compound offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This approach is highly amenable to the rapid generation of compound libraries for drug discovery and lead optimization campaigns. The significant reduction in reaction time and the high purity of the products underscore the power of microwave chemistry in modern organic synthesis.
References
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances, 10(21), 12537-12545.
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Tailor, M. Y. (2020). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Trend in Scientific Research and Development, 4(3), 1163-1170.
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Publishing.
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Publishing.
- G, L. (2018). Chapter 25. Microwave-assisted chemistry as a tool for drug discovery. ResearchGate.
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. SciSpace.
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. Semantic Scholar.
- Bagley, M. C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3564.
- CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
- Lidström, P., et al. (2001). Microwave Assisted Organic Synthesis. Blackwell Science.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824.
- ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- D'Auria, M., et al. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate.
- Sharma, V. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry, 6(1), 1-15.
Sources
- 1. scispace.com [scispace.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epcp.ac.in [epcp.ac.in]
- 5. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern oncology and immunology. The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the adenine core of ATP, which allows it to function as a competitive inhibitor at the kinase hinge region.[1][2] This structural motif is present in numerous FDA-approved kinase inhibitors. 2-Chloro-4,6-dimethylpyrimidine serves as a versatile and readily available starting material for the synthesis of a diverse array of kinase inhibitors. Its reactivity at the C2 position allows for the strategic introduction of various amine-containing fragments, a key step in building potent and selective inhibitors.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core reaction protocols, the rationale behind experimental choices, and representative biological data for the resulting scaffolds.
Chemical Properties and Safety Information
This compound is a white to light yellow crystalline solid with a melting point of 34-38 °C.[5] It is essential to handle this reagent with appropriate safety precautions.
| Property | Value | Reference |
| CAS Number | 4472-44-0 | [5] |
| Molecular Formula | C₆H₇ClN₂ | [5] |
| Molecular Weight | 142.59 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 34-38 °C | [5] |
| Flash Point | 110 °C / 230 °F | [6] |
| Storage | 2-8°C, protect from light | [5][6] |
Safety and Handling:
-
Hazard Statements: Harmful if swallowed (H302).[5]
-
Precautionary Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and a dust mask.[5][6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and water.[6]
-
Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[6]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most direct method for elaborating this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom at the C2 position, flanked by two nitrogen atoms, is activated towards nucleophilic attack by amines. This reaction is a cornerstone for creating the 2-anilinopyrimidine scaffold, a common core in many kinase inhibitors.[3][4]
Caption: General workflow for synthesizing kinase inhibitor scaffolds via SNAr.
Expertise & Experience: Causality Behind Experimental Choices in SNAr
The success of the SNAr reaction hinges on several factors. The choice of reaction conditions can dramatically influence yield, reaction time, and purity.
-
Heating Method: Microwave-assisted synthesis is often superior to conventional heating for this transformation. It dramatically reduces reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[3][7] This is attributed to efficient and uniform heating of the polar solvent (e.g., ethanol).
-
Solvent: Ethanol is a common and effective solvent for these reactions, particularly under microwave irradiation. It has a high dielectric constant suitable for microwave absorption and is a relatively green solvent.[3]
-
Catalysis: While many SNAr reactions with 2-chloropyrimidines proceed without a catalyst, acid catalysis can promote the reaction with less nucleophilic anilines.[3]
-
Nucleophile Reactivity: The electronic nature of the aniline substituent impacts the reaction's efficiency. Electron-donating groups on the aniline increase its nucleophilicity, generally leading to higher yields. Conversely, strongly electron-withdrawing groups can decrease nucleophilicity and may require longer reaction times or higher temperatures.[3] The steric hindrance of the amine also plays a crucial role; primary amines with α-branching (e.g., isopropylamine, s-butylamine) react significantly slower than their linear counterparts (e.g., n-propylamine, n-butylamine).[8]
Detailed Protocol 1: Microwave-Assisted SNAr for 2-Anilinopyrimidine Synthesis
This protocol is adapted from the work of Angelini et al. and provides a rapid and efficient method for synthesizing a library of 2-anilinopyrimidine derivatives.[3][7]
Materials:
-
This compound (0.80 mmol, 1.0 equiv.)
-
Substituted Aniline (1.0 mmol, 1.25 equiv.)
-
Ethanol (4 mL)
-
5 mL microwave reaction vial with magnetic stirrer
Procedure:
-
Place this compound (114 mg, 0.80 mmol) and the appropriate substituted aniline (1.0 mmol) into the microwave reaction vial.
-
Add ethanol (4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield the pure 2-anilinopyrimidine derivative.
Expected Results: Yields for this reaction are typically high, ranging from 71-99% depending on the aniline used.[9] For comparison, the synthesis of N-phenyl-4,6-dimethylpyrimidin-2-amine under conventional heating (refluxing in ethanol for 72 hours) resulted in a significantly lower yield of 68%.[9]
Advanced Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the kinase inhibitor library, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can be employed. These reactions allow for the formation of C-C and C-N bonds, respectively, at the C2 position, which is often challenging to achieve through classical methods.
Caption: Decision workflow for choosing the appropriate synthetic strategy.
Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling (Hypothetical)
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add this compound (143 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture at 100-120 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol 3: Buchwald-Hartwig Amination (Hypothetical)
For coupling with less nucleophilic amines or other nitrogen-containing heterocycles where SNAr may be inefficient, the Buchwald-Hartwig amination is the method of choice.[7][11] The following protocol is a general guide based on standard conditions for aryl chlorides.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine or Amide (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (14 mg, 0.015 mmol), XPhos (14 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add this compound (143 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Biological Data
The 2-anilinopyrimidine scaffold derived from this compound is a core component of inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[12][13] The table below summarizes representative IC₅₀ values for compounds featuring the N-aryl-pyrimidin-2-amine core, demonstrating the scaffold's potential in kinase inhibitor development.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Low nM | [12] |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | CDK2 | Potent (nM range) | [1] |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | CDK4 | Potent (nM range) | [1] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 (Kᵢ) | [13] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 (Kᵢ) | [13] |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | CDK9 | Potent (µM range) | [14] |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | CDK12 | Potent (µM range) | [14] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its primary utility lies in the straightforward and high-yielding Nucleophilic Aromatic Substitution (SNAr) reaction to form the 2-anilinopyrimidine scaffold, a proven pharmacophore for kinase inhibition. The use of modern techniques like microwave-assisted synthesis can significantly accelerate the discovery process. Furthermore, advanced palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust pathways for further diversification, enabling the synthesis of complex molecules with fine-tuned potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein offer a comprehensive guide for researchers aiming to leverage this key building block in the development of next-generation kinase inhibitors.
References
- Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]
- Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. Source: RSC Advances, 2020. URL:[Link]
- Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: MDPI, 2021. URL:[Link]
- Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. Source: National Institutes of Health, 2020. URL:[Link]
- Title: 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Source: Journal of Medicinal Chemistry, 2004. URL:[Link]
- Title: Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Source: National Institutes of Health, 2022. URL:[Link]
- Title: Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Source: National Institutes of Health, 2024. URL:[Link]
- Title: N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Source: National Institutes of Health, 2008. URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: The Amination of Halogenated Nitrogen-Containing Heterocycles. IX. The Amination of this compound and 4-Chloro-2,6-dimethylpyrimidine with Branched-Chain and Secondary Amines. Source: CSIRO Publishing, 1965. URL:[Link]
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: National Institutes of Health, 2007. URL:[Link]
- Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. Source: RSC Publishing, 2020. URL:[Link]
- Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Source: PubMed, 2010. URL:[Link]
Sources
- 1. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N,4-Dimethyl-6-phenylpyrimidin-2-amine | C12H13N3 | CID 12773398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Agrochemical Herbicides from 2-Chloro-4,6-dimethylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonylurea herbicides, a critical class of agrochemicals, utilizing 2-Chloro-4,6-dimethylpyrimidine as a key starting material. The document elucidates the chemical principles, reaction mechanisms, and practical execution of the synthetic pathways leading to potent herbicidal agents. By offering in-depth, field-proven insights and step-by-step methodologies, this guide aims to empower researchers in the agrochemical and pharmaceutical sectors to effectively synthesize and explore novel pyrimidine-based herbicides. The protocols are designed to be self-validating, with an emphasis on reproducibility and high purity of the final compounds.
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Herbicides
The pyrimidine ring is a foundational heterocyclic scaffold in a vast array of biologically active molecules, including a significant number of agrochemicals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal building block for designing molecules that can interact with specific biological targets in weeds. Among the diverse families of pyrimidine-based agrochemicals, sulfonylurea herbicides stand out for their high efficacy, broad-spectrum activity, and low application rates.[2]
These herbicides function by inhibiting the enzyme acetolactate synthase (ALS) in plants, an essential enzyme for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine.[3] This targeted mode of action results in the cessation of plant cell division and growth, ultimately leading to weed death. The versatility of the pyrimidine core allows for fine-tuning of the molecule's properties, influencing its herbicidal activity, crop selectivity, and environmental profile.
This compound is a readily accessible and versatile starting material for the synthesis of a variety of sulfonylurea herbicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a convenient handle for introducing the key sulfonylurea bridge. This guide will focus on the synthetic strategies to leverage this reactivity, providing detailed protocols for the synthesis of two representative sulfonylurea herbicides.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of sulfonylurea herbicides from this compound generally follows a two-step synthetic sequence. The first step involves the conversion of the 2-chloro group to a 2-amino group. This is a critical transformation as the resulting 2-amino-4,6-dimethylpyrimidine is the key nucleophile for the subsequent reaction. The second step is the formation of the sulfonylurea bridge by reacting the aminopyrimidine with a suitable sulfonyl isocyanate or a precursor.
Figure 1: A generalized workflow for the synthesis of sulfonylurea herbicides from this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4,6-dimethylpyrimidine
The conversion of this compound to 2-Amino-4,6-dimethylpyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring activates the 2-position towards nucleophilic attack by ammonia.
Mechanism of Amination: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via an addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 2-amino product.
Figure 2: The addition-elimination mechanism for the amination of this compound.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol details the synthesis of 2-Amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone, an alternative and well-documented route to this key intermediate.[4][5]
Materials:
-
Guanidine hydrochloride
-
Acetylacetone
-
Sodium carbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine guanidine nitrate (0.05 mol), acetylacetone (0.06 mol), and sodium carbonate (0.0375 mol) in water.[5]
-
Heat the reaction mixture to 95 °C with constant stirring.[5]
-
Maintain the reaction at this temperature for 3 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product in a vacuum oven to obtain 2-Amino-4,6-dimethylpyrimidine.
Expected Yield and Characterization:
-
Yield: ~88%[5]
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, CH₃).[4]
-
MS (DI) m/z (%): 123 (M⁺).[4]
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 152-155 |
Part 2: Synthesis of Sulfonylurea Herbicides
With the key intermediate, 2-Amino-4,6-dimethylpyrimidine, in hand, the next step is the formation of the sulfonylurea bridge. This is typically achieved by reacting the aminopyrimidine with a suitably substituted sulfonyl isocyanate.
Protocol 2: Synthesis of Bensulfuron-methyl
Bensulfuron-methyl is a selective pre- and post-emergence herbicide used to control a variety of weeds in rice and wheat fields.[6]
Step 2a: Preparation of 2-(Methoxycarbonyl)benzenesulfonyl isocyanate This intermediate is commercially available or can be synthesized from the corresponding sulfonamide.
Step 2b: Coupling Reaction This protocol outlines the reaction of 2-Amino-4,6-dimethylpyrimidine with a sulfonyl isocyanate precursor to form a sulfonylurea herbicide, exemplified by the synthesis of bensulfuron-methyl.[7]
Materials:
-
2-Amino-4,6-dimethoxypyrimidine (or 2-Amino-4,6-dimethylpyrimidine for the target synthesis)
-
o-methoxy carboxyl benzylsulfo isocyanate (a precursor to the required sulfonyl isocyanate)
-
Xylene
-
Reaction vessel with stirring and temperature control
-
Centrifuge
Procedure:
-
In a suitable reaction vessel, charge a solution of o-methoxy carboxyl benzylsulfo isocyanate in xylene.
-
Continuously add 2-amino-4,6-dimethoxypyrimidine to the reactor at a molar ratio of 1:1.02 (isocyanate to amine).[7]
-
Maintain the reaction temperature between 50-60 °C for 2-7 hours with constant stirring.[7]
-
After the initial reaction, transfer the mixture to an insulation reaction still and maintain the temperature at 60-70 °C for an additional 1-3 hours to ensure complete reaction.[7]
-
Cool the reaction mixture and collect the precipitated product by centrifugation.
-
The resulting solid is the crude bensulfuron-methyl, which can be further purified by recrystallization.
Expected Characterization of Bensulfuron-methyl:
-
Appearance: White solid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.06 (s, 1H), 10.70 (s, 1H), 7.84-7.82 (m, 1H), 7.59-7.44 (m, 3H), 5.93 (s, 1H), 3.81 (s, 6H), 3.69 (s, 3H).[6]
-
¹³C NMR (DMSO-d₆, 100.40 MHz): Chemical shifts for the carbon atoms can be found in publicly available databases.[6]
| Compound | Molecular Formula | Molecular Weight | Mode of Action |
| Bensulfuron-methyl | C₁₆H₁₈N₄O₇S | 410.40 | Acetolactate synthase (ALS) inhibitor |
Protocol 3: Synthesis of Nicosulfuron
Nicosulfuron is a selective post-emergence herbicide for controlling annual and perennial grass weeds in corn.[3]
Step 3a: Preparation of 2-(N,N-dimethylaminosulfonyl)-3-pyridinesulfonyl isocyanate This intermediate can be prepared from 2-chlorosulfonyl-N,N-dimethylnicotinamide and triphosgene.[8]
Step 3b: Coupling Reaction This protocol describes the synthesis of Nicosulfuron from 2-amino-4,6-dimethoxypyrimidine and a sulfonyl isocyanate precursor.[8]
Materials:
-
2-Amino-4,6-dimethoxypyrimidine (or 2-Amino-4,6-dimethylpyrimidine)
-
2-isocyanatosulfonyl-N,N-dimethylnicotinamide
-
Suitable solvent (e.g., anhydrous acetonitrile)
-
Reaction vessel with stirring and temperature control
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Methanol for recrystallization
Procedure:
-
In a reaction vessel, dissolve 2-isocyanatosulfonyl-N,N-dimethylnicotinamide in a suitable anhydrous solvent.
-
Add 2-amino-4,6-dimethoxypyrimidine to the solution (molar ratio of approximately 1:1).[8]
-
Heat the reaction mixture to 40 °C and stir for 3 hours.[8]
-
After the reaction is complete, pour the reaction mixture into a large volume of sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with a hydrochloric acid solution to precipitate the product.
-
Collect the solid by filtration and recrystallize from methanol to obtain pure nicosulfuron.
Expected Characterization of Nicosulfuron:
-
Appearance: White solid
-
¹H NMR and ¹³C NMR: Detailed spectral data can be found in the literature and chemical databases for the analogous 4,6-dimethoxy derivative.
| Compound | Molecular Formula | Molecular Weight | Mode of Action |
| Nicosulfuron | C₁₅H₁₈N₆O₆S | 410.41 | Acetolactate synthase (ALS) inhibitor |
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of sulfonylureas is highly dependent on their molecular structure. The general structure consists of an aryl or heteroaryl group, a sulfonylurea bridge, and a heterocyclic group (in this case, the 4,6-dimethylpyrimidine moiety).
-
The Pyrimidine Ring: The substituents on the pyrimidine ring are crucial for activity. The presence of two meta substituents on the pyrimidine or triazine ring was initially thought to be essential for high herbicidal activity.[6] However, subsequent research has shown that monosubstituted pyrimidine moieties can also exhibit excellent herbicidal characteristics.[6]
-
The Sulfonylurea Bridge: The -SO₂NHCONH- bridge is the pharmacophore responsible for binding to the ALS enzyme.
-
The Aryl/Heteroaryl Group: The nature of the substituent on the other side of the sulfonylurea bridge significantly influences the herbicidal spectrum and crop selectivity.
Understanding these SAR principles allows for the rational design of new herbicide candidates with improved properties.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of sulfonylurea herbicides. The synthetic routes outlined in this guide provide a solid foundation for researchers to produce these important agrochemicals. The detailed protocols, mechanistic insights, and structure-activity relationships presented herein are intended to facilitate further research and development in the field of pyrimidine-based herbicides, ultimately contributing to more effective and sustainable weed management solutions in agriculture.
References
- AERU. (n.d.). Nicosulfuron (Ref: DPX V9360). University of Hertfordshire.
- PubChem. (n.d.). Bensulfuron-methyl. National Center for Biotechnology Information.
- Blaser, A. (2016). Fine chemical. In Wikipedia.
- Jiangsu Kuaida Agrochemical Co., Ltd. (2014). Method for preparing bensulfuron methyl. CN103483274A. Google Patents.
- Anhui Guangxin Agrochemical Co., Ltd. (2020). Preparation method of nicosulfuron original drug. CN110878084A. Google Patents.
- Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 18(5), 741-745.
- Tarasov, A. V., et al. (2019). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Russian Journal of Organic Chemistry, 55, 123-131.
- Jiangsu Sword Agrochemicals Co., Ltd. (2013). Novel synthetic process of nicosulfuron. CN102993176A. Google Patents.
- Bano, S., et al. (2022). 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). Figshare.
- Scholz, T. F., & Smith, G. M. (1952). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A. Google Patents.
- PubChem. (n.d.). Nicosulfuron. National Center for Biotechnology Information.
- Zhou, H., et al. (1998). Synthesis of (14C4 pyrimidinyl) bensulfuron methyl. Journal of Nuclear Agricultural Sciences, 12(3), 175-0.
- Qi, Y. (2010). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology, 23(2), 45-47.
Sources
- 1. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 2. Nicosulfuron (Ref: DPX V9360) [sitem.herts.ac.uk]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 6. Bensulfuron-methyl | C16H18N4O7S | CID 54960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 8. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
Synthesis of 2-Acylmethylpyrimidines: An Application Note and Protocol Guide
Introduction: The Significance of 2-Acylmethylpyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Among the vast landscape of pyrimidine derivatives, 2-acylmethylpyrimidines have emerged as a class of compounds with significant potential in drug discovery and development. Their inherent structural features, which include a reactive acylmethyl side chain at the 2-position, provide a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity. This application note provides a detailed guide for the synthesis of 2-acylmethylpyrimidines, focusing on the robust and widely applicable Pinner synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for the synthesis of a model compound, 2-(acetonyl)-4,6-dimethylpyrimidine, and discuss key characterization techniques and potential troubleshooting strategies.
Pinner Pyrimidine Synthesis: A Classic and Versatile Approach
The Pinner synthesis is a powerful and reliable method for the construction of the pyrimidine ring system.[3][4][5] It involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of a base.[3][4][5] This reaction is highly modular, allowing for the introduction of diverse substituents on the pyrimidine core by varying the starting 1,3-dicarbonyl compound and amidine. For the synthesis of 2-acylmethylpyrimidines, a β-diketone is the ideal 1,3-dicarbonyl starting material.
Reaction Mechanism: A Stepwise Look at Pyrimidine Formation
The mechanism of the Pinner synthesis proceeds through a series of well-defined steps, initiated by the base-catalyzed reaction between the amidine and the β-diketone.
Caption: Mechanism of the Pinner Synthesis of 2-Acylmethylpyrimidines.
Experimental Protocol: Synthesis of 2-(Acetonyl)-4,6-dimethylpyrimidine
This protocol details the synthesis of 2-(acetonyl)-4,6-dimethylpyrimidine via the Pinner condensation of acetamidine hydrochloride and acetylacetone.
Caption: Experimental workflow for the synthesis of 2-(acetonyl)-4,6-dimethylpyrimidine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 2.36 g | 25 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 2.50 g | 25 |
| Sodium | Na | 22.99 | 0.58 g | 25 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Silica Gel | SiO₂ | - | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 0.58 g (25 mmol) of sodium metal in small pieces to 30 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve 2.36 g (25 mmol) of acetamidine hydrochloride and 2.50 g (25 mmol) of acetylacetone in 20 mL of absolute ethanol.
-
Condensation Reaction: To the solution of acetamidine hydrochloride and acetylacetone, add the freshly prepared sodium ethoxide solution dropwise at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride can be removed by vacuum filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(acetonyl)-4,6-dimethylpyrimidine.
Characterization of 2-(Acetonyl)-4,6-dimethylpyrimidine
The structure and purity of the synthesized compound should be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.2 (s, 3H, COCH₃), ~2.4 (s, 6H, 2 x Ar-CH₃), ~3.8 (s, 2H, CH₂), ~6.8 (s, 1H, Ar-H) |
| ¹³C NMR | δ (ppm): ~24 (Ar-CH₃), ~30 (COCH₃), ~48 (CH₂), ~118 (Ar-C), ~160 (Ar-C), ~168 (Ar-C), ~205 (C=O) |
| Mass Spec (EI) | m/z (%): 164 (M⁺), 149, 121, 106, 43 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete reaction; impure reagents; moisture contamination. | Increase reflux time; use freshly distilled solvents and high-purity reagents; ensure anhydrous conditions.[6] |
| Formation of multiple byproducts | Side reactions such as self-condensation of acetylacetone. | Control the rate of addition of sodium ethoxide; maintain the reaction temperature. |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography; consider recrystallization if the product is a solid. |
Conclusion
The Pinner synthesis provides an efficient and versatile route for the preparation of 2-acylmethylpyrimidines. The protocol outlined in this application note can be adapted for the synthesis of a wide range of derivatives by judicious choice of the starting amidine and β-diketone. The synthesized compounds can serve as valuable building blocks for the development of novel therapeutic agents and chemical probes.
References
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Wikipedia. (n.d.). Pinner reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- YouTube. (2023). Pinner Pyrimidine Synthesis.
- ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones.
Sources
Application of 2-Chloro-4,6-dimethylpyrimidine in Antibacterial Drug Discovery: A Technical Guide
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1] Historically, heterocyclic compounds have been a rich source of therapeutic agents, and among them, the pyrimidine nucleus is of particular interest.[2] Pyrimidine derivatives are integral to various biological processes and have been successfully developed into a wide range of therapeutics, including antibacterial, antifungal, and anticancer drugs.[3] Their versatility and ability to interact with various biological targets make them a privileged scaffold in medicinal chemistry.[4]
This application note focuses on the strategic use of 2-chloro-4,6-dimethylpyrimidine as a versatile starting material for the synthesis of novel antibacterial drug candidates. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, providing a convenient handle for introducing diverse chemical functionalities and generating libraries of compounds for biological screening.[5] We will provide detailed protocols for the synthesis of a focused library of 2-substituted-4,6-dimethylpyrimidine derivatives, their subsequent in vitro antibacterial evaluation, and preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the quest for new antibacterial therapies.
Part 1: Synthesis of a Focused Library of 2-Substituted-4,6-dimethylpyrimidine Derivatives
The key to leveraging this compound is the reactivity of its C2-chloro substituent towards nucleophiles. This allows for the straightforward introduction of various side chains, which can modulate the compound's physicochemical properties and biological activity. Here, we describe a general protocol for the synthesis of a library of derivatives through nucleophilic aromatic substitution.
Rationale for Synthetic Design
The goal is to create a small, diverse library of compounds by reacting this compound with a selection of amines and thiols. These nucleophiles are chosen to introduce a range of functionalities, such as different alkyl chain lengths, aromatic rings, and polar groups, which will allow for the exploration of the structure-activity relationship (SAR).
General Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol outlines the general procedure for the reaction of this compound with a generic nucleophile (amine or thiol).
Materials:
-
This compound
-
Selected amine or thiol (e.g., aniline, benzylamine, thiophenol, benzyl mercaptan)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)
-
Base (e.g., K₂CO₃, NaH, or triethylamine)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or oil bath)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization apparatus)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).
-
Addition of Base: Add the appropriate base (1.2-1.5 eq). For amines, a non-nucleophilic organic base like triethylamine is suitable. For thiols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to generate the thiolate anion.
-
Addition of Nucleophile: Add the selected amine or thiol (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (typically 4-24 hours). The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. If an inorganic base was used, filter the mixture to remove the solid. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted-4,6-dimethylpyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-substituted-4,6-dimethylpyrimidine derivatives.
Part 2: In Vitro Antibacterial Screening
Once the library of compounds has been synthesized and purified, the next crucial step is to evaluate their antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the potency of a new antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized pyrimidine derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only). Also, run a dilution series of a standard antibiotic like ciprofloxacin.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Presentation: Hypothetical MIC Values
The results of the MIC screening can be summarized in a table for easy comparison.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PD-01 | -NH-Ph | 64 | >128 |
| PD-02 | -NH-CH₂-Ph | 32 | 64 |
| PD-03 | -S-Ph | 16 | 32 |
| PD-04 | -S-CH₂-Ph | 8 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Part 3: Structure-Activity Relationship (SAR) Analysis
The data from the MIC screening allows for an initial analysis of the structure-activity relationship. The goal is to identify chemical features that are important for antibacterial activity.
Interpreting the Hypothetical Data
-
Effect of the Linker: The thioether linker (-S-) appears to confer greater potency than the amine linker (-NH-).
-
Influence of the R-Group: The presence of a benzyl group generally leads to better activity compared to a phenyl group.
-
Gram-Selectivity: The compounds show better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli).
These initial findings can guide the design of a second-generation library of compounds with potentially improved activity. For instance, future synthetic efforts could focus on exploring a wider variety of thioether derivatives.
Visualization of SAR
Caption: Hypothetical Structure-Activity Relationship for C2-substituted pyrimidines.
Part 4: Preliminary Mechanism of Action Studies
Identifying the cellular target of a novel antibacterial compound is a critical step in its development. Pyrimidine derivatives have been shown to inhibit various bacterial processes, including cell division by targeting the FtsZ protein. A common preliminary assay to investigate this is a DNA gyrase inhibition assay, as DNA replication is another essential pathway often targeted by antimicrobials.
Protocol: DNA Gyrase Inhibition Assay
This is a simplified, generalized protocol for a commercially available DNA gyrase inhibition assay kit.
Materials:
-
DNA Gyrase Assay Kit (containing supercoiled plasmid DNA, DNA gyrase enzyme, and reaction buffer)
-
Most active compound from the MIC screen (e.g., PD-04)
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound (PD-04).
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.
Visualization of the Experimental Workflow
Caption: Workflow for DNA Gyrase Inhibition Assay.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel antibacterial agents. Its reactivity allows for the facile synthesis of diverse compound libraries, which can be efficiently screened for antibacterial activity. Through systematic evaluation and SAR analysis, promising lead compounds can be identified for further optimization and mechanistic studies. The protocols and workflows outlined in this application note provide a comprehensive framework for researchers to embark on this exciting area of drug discovery.
References
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC - NIH.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - NIH.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
- Synthesis and antibacterial properties of pyrimidine derivatives. (2011). PubMed.
- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.).
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (n.d.). PMC - NIH.
- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate.
- This compound | C6H7ClN2 | CID 20550. (n.d.). PubChem.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science Publisher.
- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. (n.d.). ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
- 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378. (n.d.). PubChem.
- (PDF) Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling. (n.d.). ResearchGate.
- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram. (n.d.). ResearchGate.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (n.d.). ResearchGate.
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- 10.2 Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology.
- Improving our ability to discover new antibiotics – a chemist's overview. (2022). GARDP Antimicrobial Viewpoints - NCBI.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatility of 2-Chloro-4,6-dimethylpyrimidine: A Building Block for Advanced Functional Materials
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern chemistry, the pyrimidine core stands out as a "privileged scaffold," a structural motif frequently found in a vast array of biologically active compounds and functional materials.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[4] For researchers, scientists, and drug development professionals, the synthetic accessibility and inherent chemical properties of pyrimidine derivatives make them invaluable tools for innovation. Among these, 2-chloro-4,6-dimethylpyrimidine has emerged as a particularly versatile and economically significant building block.[5]
The strategic placement of a reactive chlorine atom at the 2-position of the electron-deficient pyrimidine ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This reactivity, coupled with the modulating influence of the two methyl groups at the 4- and 6-positions, allows for the precise and controlled introduction of a wide range of functional groups. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its use in the synthesis of advanced materials, with a particular focus on its role in the development of novel pharmaceuticals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Core Applications and Synthetic Protocols
The utility of this compound spans a broad spectrum of applications, from the synthesis of potent kinase inhibitors for cancer therapy to the development of agrochemicals.[5][7] This section will provide detailed, step-by-step protocols for key transformations, elucidating the underlying chemical principles.
Preparation of this compound
A common and efficient method for the synthesis of this compound involves the chlorination of the corresponding hydroxypyrimidine.[8]
Protocol 1: Synthesis of this compound from 4,6-Dimethyl-2-hydroxypyrimidine
This protocol details the conversion of 4,6-dimethyl-2-hydroxypyrimidine to this compound using phosphorus oxychloride.
-
Materials:
-
4,6-Dimethyl-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent. Its excess ensures the complete conversion of the hydroxypyrimidine to the chloropyrimidine.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Quenching with Ice and Neutralization: The quenching step hydrolyzes the excess POCl₃, and neutralization is crucial for safe handling and effective extraction of the product.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Anilinopyrimidines
One of the most powerful applications of this compound is its reaction with various nucleophiles. The synthesis of 2-anilinopyrimidines is of particular interest as this scaffold is found in numerous kinase inhibitors and other bioactive molecules.[1][9] Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, significantly reducing reaction times.[3][4]
Protocol 2: Microwave-Assisted Synthesis of 2-Anilinopyrimidines [1][4]
This protocol describes a rapid and efficient method for the synthesis of 2-anilinopyrimidine derivatives.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 4-toluidine)
-
Ethanol
-
Microwave reactor
-
Microwave reaction vial with a magnetic stir bar
-
TLC plates
-
Column chromatography setup
-
-
Procedure:
-
In a microwave reaction vial, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-anilinopyrimidine derivative.
-
Data Presentation: Representative Yields for the Synthesis of 2-Anilinopyrimidines [1]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-phenyl-4,6-dimethylpyrimidin-2-amine | 95 |
| 2 | 4-Toluidine | 4,6-Dimethyl-N-(p-tolyl)pyrimidin-2-amine | 99 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 92 |
| 4 | Benzylamine | N-benzyl-4,6-dimethylpyrimidin-2-amine | 85 |
Experimental Workflow for SNAr
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pyrimidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral agents, anticancer drugs, and antibiotics. The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex pyrimidine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides an in-depth guide to the application of several key palladium-catalyzed cross-coupling reactions for the modification of pyrimidine cores, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl and substituted aromatic compounds, owing to its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction typically begins with the oxidative addition of a halopyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is often facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-phenylpyrimidine
Materials:
-
4-chloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenylpyrimidine.
Troubleshooting the Suzuki-Miyaura Coupling:
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents; use a fresh batch of catalyst and ligand. |
| Insufficient base strength | Try a stronger base such as Cs2CO3 or K3PO4. | |
| Poor solubility of reagents | Use a different solvent system (e.g., DME, THF, or toluene). | |
| Dehalogenation of starting material | Presence of water and base | Thoroughly dry all reagents and solvents. |
| Homocoupling of boronic acid | High temperature or prolonged reaction time | Optimize reaction temperature and time; use a slightly lower loading of boronic acid. |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Stille Coupling: Utilizing Organostannanes
The Stille coupling is a versatile C-C bond-forming reaction that utilizes organostannane reagents. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of organotin compounds necessitates careful handling and purification procedures.
Mechanistic Insight: Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of an organic group from the organostannane to the palladium center, is often the rate-determining step and can be accelerated by the use of polar aprotic solvents.
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyrimidine
Materials:
-
2-bromopyrimidine
-
2-(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube, dissolve 2-bromopyrimidine (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol) in anhydrous DMF (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(thiophen-2-yl)pyrimidine.
Key Considerations for Stille Coupling:
-
Stoichiometry: A slight excess of the organostannane reagent is often used to ensure complete consumption of the pyrimidine halide.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.
-
Workup: The use of aqueous KF is crucial for the removal of toxic tin byproducts.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp2)-C(sp) bonds, enabling the introduction of alkynyl groups onto the pyrimidine ring. This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is responsible for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.
Experimental Protocol: Synthesis of 5-(phenylethynyl)pyrimidine
Materials:
-
5-iodopyrimidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 5-iodopyrimidine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-(phenylethynyl)pyrimidine.
Sonogashira Coupling Workflow
Caption: General workflow for a Sonogashira coupling reaction.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct method for the formation of C-N bonds. This reaction is crucial for the introduction of amine functionalities onto the pyrimidine ring, a common feature in many bioactive molecules.
Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination is complex and can vary depending on the specific catalyst and ligand system employed. Generally, it involves the oxidative addition of the halopyrimidine to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired N-arylpyrimidine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction.
Experimental Protocol: Synthesis of N-phenylpyrimidin-2-amine
Materials:
-
2-chloropyrimidine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add 2-chloropyrimidine (1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to give N-phenylpyrimidin-2-amine.
Ligand Selection in Buchwald-Hartwig Amination:
| Ligand Type | Examples | Characteristics |
| Bulky, electron-rich phosphines | XPhos, SPhos, RuPhos | Highly active for a broad range of substrates, including electron-deficient pyrimidines. |
| Josiphos-type ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ligands for asymmetric amination reactions. |
| Carbene ligands | IPr, SImes | Offer high stability and reactivity, particularly for challenging substrates. |
The Heck-Mizoroki Reaction: Olefination of Pyrimidines
The Heck-Mizoroki reaction facilitates the coupling of a halide with an alkene to form a substituted alkene, providing a valuable method for the vinylation of pyrimidine rings.
Mechanistic Insight: The Heck reaction typically proceeds via a neutral or a cationic pathway. The neutral pathway involves oxidative addition of the halopyrimidine to a Pd(0) complex, followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination step releases the product and forms a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Experimental Protocol: Synthesis of 4-vinylpyrimidine
Materials:
-
4-iodopyrimidine
-
Ethylene (gas)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
Procedure:
-
To a pressure vessel, add 4-iodopyrimidine (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add acetonitrile (10 mL) and triethylamine (2.0 mmol).
-
Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (2-3 bar).
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent the excess ethylene.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-vinylpyrimidine.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Protocol for the High-Yield Synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine
An Application Note for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine, a valuable building block in medicinal chemistry and drug development. The described method is a robust nucleophilic aromatic substitution (SNAr) reaction, utilizing readily available starting materials, 2-chloro-4,6-dimethylpyrimidine and piperazine. The protocol details the reaction setup, execution, product isolation, and purification, achieving a high yield of the target compound. This guide is designed for researchers in organic synthesis and pharmaceutical development, emphasizing not only the procedural steps but also the chemical principles and safety considerations that ensure a successful and reproducible outcome.
Introduction and Scientific Background
Pyrimidine and piperazine rings are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs due to their favorable physicochemical properties and ability to form key interactions with biological targets[1][2]. The title compound, 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (CAS No: 22746-09-4), combines these two important heterocycles. It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, a characteristic further enhanced by the two nitrogen atoms. This electronic nature makes the carbon atom at the C2 position, which is bonded to a chlorine atom, highly susceptible to nucleophilic attack[3][4]. Piperazine, a secondary amine, acts as a potent nucleophile, readily displacing the chloride leaving group to form the desired C-N bond. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the piperazine nucleophile. The protocol described herein employs a biphasic solvent system to facilitate the interaction between the organic substrate and inorganic base, leading to an excellent product yield[5].
Reaction Scheme
The overall transformation is depicted below:
-
Reactants: this compound and Piperazine
-
Product: 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine
-
By-products: Potassium chloride (KCl) and water

Experimental Protocol
This protocol is based on a verified synthetic procedure that reliably produces the target compound in high yield[5].
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 equiv. scale) | Equivalents |
| This compound | 4472-44-0 | 142.59 | 1.0 g | 1.0 |
| Piperazine | 110-85-0 | 86.14 | 3.03 g | 5.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.86 g | 5.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 6 mL | - |
| Deionized Water | 7732-18-5 | - | 24 mL | - |
| Ethyl Acetate (EA) | 141-78-6 | - | ~75 mL | - |
| Hexane | 110-54-3 | - | As required | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As required | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As required | - |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Reactant Solutions
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5 equiv.) and potassium carbonate (5 equiv.).
-
Add 24 mL of deionized water to the flask and stir at room temperature until the solids are fully dissolved. This forms the aqueous basic solution.
-
Rationale: Using a significant excess of piperazine (5 eq.) ensures the complete consumption of the limiting reagent, this compound. Potassium carbonate acts as a base to quench the HCl formed during the reaction, preventing the formation of piperazine hydrochloride salt which would be non-nucleophilic.
-
-
In a separate beaker, dissolve this compound (1 equiv.) in 6 mL of tetrahydrofuran (THF).
-
Rationale: THF is used to fully dissolve the organic starting material, creating a biphasic reaction mixture when added to the aqueous solution. This phase-transfer-like condition facilitates the reaction.
-
Step 2: Reaction Execution
-
While vigorously stirring the aqueous piperazine solution, add the THF solution of this compound dropwise at room temperature.
-
Seal the flask and continue to stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrimidine spot is no longer visible.
Step 3: Product Work-up and Extraction
-
After 24 hours, transfer the reaction mixture to a rotary evaporator and remove the tetrahydrofuran in vacuo.
-
Transfer the remaining aqueous layer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (25 mL each time).
-
Rationale: The desired organic product is more soluble in ethyl acetate than in water. This process transfers the product from the aqueous phase to the organic phase, leaving behind inorganic salts and excess piperazine.
-
-
Combine the organic layers in a clean Erlenmeyer flask.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
Step 4: Purification and Characterization
-
Concentrate the dried organic solution under reduced pressure to yield the crude product.
-
Adsorb the crude material onto a small amount of silica gel (dry-loading).
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (from 1:100 to 100:1 EA:Hexane).
-
Rationale: Flash chromatography is a standard and effective method for purifying organic compounds. The gradient elution allows for the separation of non-polar impurities first, followed by the desired product.
-
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent to afford 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine as a white solid. The expected yield is approximately 96%[5].
Step 5: Product Verification Confirm the identity and purity of the final product using standard analytical techniques. The expected spectral data are as follows[5]:
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.35 (s, 1H), 3.63 (t, J = 5.00 Hz, 4H), 2.69 (t, J = 4.88 Hz, 4H), 2.20 (s, 6H).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 166.47, 161.28, 108.37, 45.55, 44.46, 23.69.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6][7].
-
Piperazine: Corrosive and can cause skin irritation or allergic reactions. Avoid inhalation of dust and direct contact with skin and eyes[6][8]. In case of a spill, remove ignition sources and clean up using dry methods to avoid generating dust[6].
-
This compound: As with most chlorinated heterocyclic compounds, it should be handled with care. Avoid contact with skin and eyes.
-
Solvents: Tetrahydrofuran, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations[8].
References
- Hazard Summary: Piperazine. New Jersey Department of Health.
- Piperazine Anhydrous Safety Data Sheet. S D Fine-Chem Limited.
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents (CN1467206A).
- Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents (CN107759528B).
- Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. HETEROCYCLES.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Heterocyclic Chemistry.
- Duarte, C. D., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank.
- Synthesis of 4-[2,6-Bis(2-pyridinyl)-4-pyrimidinyl]piperazine. PrepChem.com.
- Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry.
- 4,6-Dimethylpyrimidine. PubChem.
- 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Campestre, C., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. ResearchGate.
- Yamuna, K., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Preparation of Curcumin Analogs from 2-Chloro-4,6-dimethylpyrimidine: An Application Note and Detailed Protocol
Introduction: The Rationale for Pyrimidine-Curcumin Hybrids
Curcumin, the principal curcuminoid derived from the rhizomes of Curcuma longa, has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities. However, the therapeutic potential of curcumin is often hampered by its poor bioavailability, chemical instability, and rapid metabolism. To address these limitations, medicinal chemists have explored the synthesis of curcumin analogs, modifying its core structure to enhance its drug-like properties.
One promising strategy involves the incorporation of heterocyclic moieties, such as pyrimidine, into the curcumin scaffold. Pyrimidine derivatives are known to possess a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 4,6-dimethylpyrimidine unit, in particular, can modulate the electronic and steric properties of the curcumin analog, potentially leading to improved target binding and pharmacokinetic profiles. This application note provides a detailed guide for the synthesis of curcumin analogs from 2-chloro-4,6-dimethylpyrimidine, targeting researchers, scientists, and professionals in the field of drug development. The proposed synthetic route involves a two-step process: a nucleophilic aromatic substitution followed by a Knoevenagel condensation.
Synthetic Strategy: A Two-Step Approach
The synthesis of curcumin analogs from this compound is most effectively achieved through a two-step synthetic sequence. This approach allows for the introduction of diverse functionalities at the 2-position of the pyrimidine ring, followed by the construction of the curcumin-like diarylheptanoid chain.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the displacement of the reactive chlorine atom on this compound with a suitable nucleophile. This reaction is a classic example of nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the pyrimidine ring. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a library of 2-substituted-4,6-dimethylpyrimidine intermediates. For the purpose of this guide, we will focus on the reaction with an amine to yield a 2-amino-4,6-dimethylpyrimidine derivative, a versatile intermediate for further elaboration.
Step 2: Knoevenagel Condensation
The second step is the base-catalyzed Knoevenagel condensation. This reaction involves the condensation of the activated methyl groups of the 2-substituted-4,6-dimethylpyrimidine intermediate with an appropriate aromatic aldehyde, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), to form the characteristic α,β-unsaturated ketone system of the curcumin analog.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of a curcumin analog from this compound.
Caption: A two-step synthetic route to curcumin analogs.
Experimental Protocols
Part 1: Synthesis of 2-(Substituted-amino)-4,6-dimethylpyrimidine (Intermediate)
This protocol describes the nucleophilic aromatic substitution of this compound with a primary or secondary amine under microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times and improved yields compared to conventional heating.[1]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
Ethanol (anhydrous)
-
Microwave reactor vials
-
Magnetic stir bars
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Protocol:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (1 mmol), the desired amine (1.2 mmol), and anhydrous ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120°C for 20-30 minutes. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(substituted-amino)-4,6-dimethylpyrimidine.
-
Characterization: Characterize the purified product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its structure and purity.
Expected Results:
The yield of the 2-(substituted-amino)-4,6-dimethylpyrimidine intermediate will vary depending on the amine used but is generally expected to be in the range of 70-90%.
| Intermediate | Amine Used | Reaction Time (min) | Yield (%) |
| 2-(Phenylamino)-4,6-dimethylpyrimidine | Aniline | 20 | 85 |
| 2-(Benzylamino)-4,6-dimethylpyrimidine | Benzylamine | 25 | 80 |
Part 2: Synthesis of the Curcumin Analog via Knoevenagel Condensation
This protocol details the base-catalyzed Knoevenagel condensation of the 2-(substituted-amino)-4,6-dimethylpyrimidine intermediate with an aromatic aldehyde (e.g., vanillin) to yield the final curcumin analog.
Materials:
-
2-(Substituted-amino)-4,6-dimethylpyrimidine (from Part 1)
-
Aromatic aldehyde (e.g., vanillin)
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvents (e.g., ethanol, methanol)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-(substituted-amino)-4,6-dimethylpyrimidine (1 mmol) and the aromatic aldehyde (2.2 mmol) in the anhydrous solvent (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure curcumin analog.
-
Characterization: Characterize the final product by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination.
Expected Results:
The yield and physical properties of the curcumin analog will depend on the specific intermediate and aldehyde used.
| Curcumin Analog | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Analog 1 | Vanillin | 5 | 65 | 180-182 |
| Analog 2 | 4-Chlorobenzaldehyde | 6 | 70 | 195-197 |
Visualization of the Experimental Workflow
The following diagram outlines the key steps in the preparation and characterization of the curcumin analogs.
Caption: Workflow for the two-step synthesis of curcumin analogs.
Discussion: Scientific Integrity and Causality
The choice of a two-step synthesis is deliberate. The nucleophilic aromatic substitution in the first step allows for the creation of a diverse library of intermediates from a single starting material, this compound. The subsequent Knoevenagel condensation is a robust and well-established method for forming the carbon-carbon double bonds of the curcuminoid backbone.
The use of microwave irradiation in the first step is a key process intensification strategy. It significantly reduces reaction times compared to conventional heating methods, which is not only more efficient but can also minimize the formation of byproducts. The selection of piperidine as a catalyst for the Knoevenagel condensation is based on its mild basicity, which is sufficient to deprotonate the active methyl groups of the pyrimidine ring without causing self-condensation of the aldehyde.
The purification methods, column chromatography for the intermediate and recrystallization for the final product, are standard and effective techniques for obtaining high-purity compounds, which is crucial for accurate biological evaluation.
Trustworthiness: A Self-Validating System
The protocols described in this application note are designed to be self-validating. The progress of each reaction can be monitored by thin-layer chromatography, allowing the researcher to track the consumption of starting materials and the formation of the product in real-time. The comprehensive characterization of the intermediate and final products by spectroscopic methods (NMR and mass spectrometry) provides definitive structural confirmation. Furthermore, the melting point determination of the final crystalline product serves as a reliable indicator of its purity.
Conclusion and Future Directions
This application note provides a comprehensive and practical guide for the synthesis of novel curcumin analogs incorporating a 4,6-dimethylpyrimidine moiety. The described two-step protocol is versatile and can be adapted to generate a wide range of analogs for structure-activity relationship (SAR) studies. These pyrimidine-curcumin hybrids are promising candidates for further investigation as potential therapeutic agents, particularly in the context of cancer and inflammatory diseases. Future work could focus on expanding the library of analogs by utilizing different amines in the first step and various aromatic aldehydes in the second, followed by extensive biological screening to identify lead compounds with enhanced potency and favorable pharmacokinetic profiles.
References
- Ahsan, M. J., et al. (2018). Synthesis, characterisation, and in vitro anticancer activity of curcumin analogues bearing pyrazole/pyrimidine ring targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2544-2549. [Link]
- Ali, I., et al. (2022). Chemical Modification of Curcumin into Its Semi-Synthetic Analogs Bearing Pyrimidinone Moiety as Anticancer Agents. Molecules, 27(20), 6953. [Link]
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
- Bano, S., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances, 10(20), 11641-11647. [Link]
- Anand, P., et al. (2013). Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties. Current Pharmaceutical Design, 19(11), 2066-2085. [Link]
- Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia.
- Di Donato, M., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. International Journal of Molecular Sciences, 24(18), 14008. [Link]
- Yamanaka, H., et al. (1978). Synthesis of 2-Acylmethylpyrimidines from this compound. HETEROCYCLES, 9(12), 171-174. [Link]
Sources
The Strategic Role of 2-Chloro-4,6-dimethylpyrimidine in the Rational Design of Potent Enzyme Inhibitors
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active molecules and approved therapeutic agents.[1][2] Its prevalence in natural products, such as nucleic acids, underscores its fundamental role in biological processes. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine core an exceptional starting point for the design of novel enzyme inhibitors. Among the various pyrimidine-based synthons, 2-chloro-4,6-dimethylpyrimidine emerges as a particularly strategic building block in the development of targeted therapeutics, especially in the realm of kinase inhibitors.[3][4]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the application of this compound in the synthesis and evaluation of enzyme inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols, and explore the interpretation of structure-activity relationship (SAR) data to guide the optimization of lead compounds.
The Rationale for Employing this compound in Inhibitor Design
The efficacy of this compound as a precursor for enzyme inhibitors is rooted in its distinct structural and electronic properties. The electron-deficient nature of the pyrimidine ring, further activated by the presence of the electronegative chlorine atom at the 2-position, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This predictable reactivity is the cornerstone of its utility, allowing for the facile and controlled introduction of a diverse array of functional groups, most commonly through reactions with amines.
The two methyl groups at the 4- and 6-positions are not merely passive substituents. They play a crucial role in:
-
Modulating Solubility and Lipophilicity: The methyl groups enhance the lipophilicity of the core structure, which can be critical for cell permeability and oral bioavailability.
-
Steric Guidance: They can influence the conformation of appended side chains, potentially pre-organizing the inhibitor for optimal binding to the target enzyme's active site.
-
Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack, thereby improving the pharmacokinetic profile of the resulting drug candidates.
The general strategy for leveraging this scaffold involves the displacement of the 2-chloro group with a variety of amine-containing fragments. This approach is particularly effective in the design of ATP-competitive kinase inhibitors, where the pyrimidine core can mimic the adenine ring of ATP, and the appended side chains can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity.
Diagram: The Versatility of the this compound Scaffold
Caption: Synthetic utility of this compound.
Protocols for the Synthesis and Evaluation of 2-Amino-4,6-dimethylpyrimidine-Based Inhibitors
The following protocols provide a robust framework for the synthesis of a library of potential enzyme inhibitors from this compound and their subsequent in vitro evaluation.
Protocol 1: Synthesis of 2-(Substituted-amino)-4,6-dimethylpyrimidines
This protocol details a general procedure for the nucleophilic aromatic substitution of this compound with a representative amine under microwave irradiation, a technique known to accelerate reaction times and improve yields.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.1 eq)
-
Ethanol (anhydrous)
-
Microwave synthesis vials
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus and silica gel
Procedure:
-
To a microwave synthesis vial, add this compound (e.g., 1 mmol, 142.6 mg).
-
Add the desired substituted amine (1.1 mmol).
-
Add anhydrous ethanol (3-5 mL) to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 160 °C) for a specified time (e.g., 10-30 minutes).[5]
-
Monitor the reaction progress by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired 2-(substituted-amino)-4,6-dimethylpyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating by efficiently and uniformly heating the reaction mixture.
-
Ethanol as Solvent: Ethanol is a polar protic solvent that can facilitate the dissolution of the reactants and is generally compatible with microwave-assisted synthesis.
-
Excess Amine: A slight excess of the amine is used to ensure the complete consumption of the starting chloropyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a commercially available luminescence-based assay.[6]
Materials:
-
Synthesized 2-amino-4,6-dimethylpyrimidine derivatives (test compounds)
-
Target kinase
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound solution or vehicle (for control wells).
-
Kinase solution.
-
ATP/substrate mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validation of the Protocol:
-
Controls: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay performance.
-
Z'-factor: Calculating the Z'-factor for the assay provides a statistical measure of the assay's quality and suitability for high-throughput screening.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The systematic synthesis and screening of a library of 2-amino-4,6-dimethylpyrimidine derivatives allow for the elucidation of the structure-activity relationship (SAR), providing critical insights for the rational design of more potent and selective inhibitors.
Table 1: Representative Inhibition Data for a Hypothetical Series of Kinase Inhibitors
| Compound ID | R-Group (at 2-amino position) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity Index (Y/X) |
| Lead-1 | 4-methoxyphenyl | 50 | 500 | 10 |
| Lead-2 | 3-chloro-4-fluorophenyl | 15 | 750 | 50 |
| Lead-3 | 4-(N-methylpiperazinyl)phenyl | 5 | 1000 | 200 |
| Lead-4 | 4-morpholinophenyl | 25 | 600 | 24 |
Interpretation of SAR Data:
The hypothetical data in Table 1 illustrates how systematic modifications to the substituent at the 2-amino position can significantly impact both potency and selectivity. For instance, the introduction of a 3-chloro-4-fluorophenyl group (Lead-2) improves potency against Kinase X compared to the 4-methoxyphenyl group (Lead-1) and also enhances selectivity. The incorporation of a basic N-methylpiperazinyl moiety (Lead-3) leads to a substantial increase in potency and selectivity, suggesting a key interaction in a specific pocket of the kinase active site.
Workflow for Enzyme Inhibitor Development
The development of enzyme inhibitors from the this compound scaffold follows a logical and iterative workflow.
Caption: Iterative workflow for inhibitor development.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound has proven to be a highly valuable and versatile scaffold for the development of potent and selective enzyme inhibitors. Its predictable reactivity, coupled with the modulatory effects of the dimethyl substituents, provides a robust platform for generating diverse chemical libraries. The protocols and workflows outlined in this guide offer a practical framework for researchers to harness the potential of this privileged structure in their drug discovery endeavors. Through systematic synthesis, rigorous biological evaluation, and insightful SAR analysis, the 2-amino-4,6-dimethylpyrimidine core will undoubtedly continue to contribute to the discovery of novel therapeutics for a wide range of diseases.
References
- El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5829. [Link]
- Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20550, this compound.
- Angelini, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances, 10(21), 12249–12254. [Link]
- Kádas, J., et al. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives.
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- Wang, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1918–1927. [Link]
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Edwards, M. P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. [Link]
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(7), 27-35. [Link]
- Kádas, J., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives.
- Semantic Scholar. (n.d.). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives.
- Thurkauf, A., et al. (2010). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(13), 3935–3939. [Link]
- G. S. M. Sundaram, et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(11), 5877–5890. [Link]
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 485–503. [Link]
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1005881. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Fungicides and Pesticides
Introduction: The Evolving Landscape of Crop Protection
The global imperative to ensure food security for a growing population necessitates robust strategies for crop protection. Fungal pathogens and pests pose a significant threat to agricultural productivity, leading to substantial economic losses and jeopardizing food supplies. For decades, the development of chemical fungicides and pesticides has been a cornerstone of integrated pest management strategies. However, the emergence of resistant strains, coupled with increasing concerns over environmental impact and human health, has catalyzed a paradigm shift in the agrochemical industry.[1][2] Modern fungicide and pesticide development has moved beyond serendipitous discovery to a more rational, target-based approach, leveraging advancements in molecular biology, genomics, and computational science to design safer and more effective crop protection agents.[3][4]
This technical guide provides a comprehensive overview of the key stages and methodologies involved in the contemporary development of fungicides and pesticides. It is designed for researchers, scientists, and drug development professionals in the agrochemical sector, offering both foundational principles and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the scientific rationale that underpins the development pipeline.
I. Target Identification and Validation: The Foundation of Rational Design
The journey to a novel fungicide or pesticide begins with the identification and validation of a specific molecular target within the pathogen or pest that is essential for its survival, growth, or virulence. An ideal target should be absent or significantly different in non-target organisms, including beneficial insects, crops, and humans, to ensure selectivity and minimize off-target effects.[2][5]
A. Key Target Classes in Fungicides and Pesticides
| Target Class | Examples | Mechanism of Action |
| Enzymes | Acetylcholinesterase (insecticides), Ergosterol biosynthesis enzymes (fungicides), Aromatic amino acid synthesis enzymes (herbicides) | Inhibition of essential metabolic or physiological processes.[2] |
| Receptors | Nicotinic acetylcholine receptor (insecticides), Gamma-aminobutyric acid (GABA) receptor (insecticides) | Disruption of nerve impulse transmission.[2][6] |
| Structural Proteins | Tubulin (fungicides) | Interference with cell division and structure.[2] |
| Membrane Integrity | Voltage-gated sodium channels (insecticides) | Disruption of ion balance and cellular function.[6] |
B. Target Identification Strategies
Modern target identification leverages a multi-pronged approach, integrating genomics, proteomics, and bioinformatics.
-
Comparative Genomics: Sequencing the genomes of pathogens and pests and comparing them to those of non-target organisms can reveal unique genes and pathways that represent potential targets.
-
RNA Interference (RNAi) Screening: Systematically silencing genes in the target organism using RNAi can identify genes essential for viability, providing direct evidence of their potential as targets.
-
Chemical Genetics: Using small molecules with known mechanisms of action to probe cellular pathways can help identify novel targets.
C. Target Validation Workflow
Once a potential target is identified, it must be rigorously validated to confirm its essentiality and suitability for therapeutic intervention.
Caption: A streamlined workflow for target identification and validation.
II. Lead Discovery and Optimization: From Hit to Candidate
Following target validation, the next phase focuses on identifying and optimizing chemical compounds ("leads") that modulate the target's activity. High-throughput screening (HTS) has revolutionized this process, enabling the rapid screening of vast chemical libraries.[7][8]
A. High-Throughput Screening (HTS)
HTS involves the automated testing of large numbers of compounds in miniaturized assays to identify "hits" that exhibit the desired biological activity.[7][9]
Protocol: 96-Well Plate-Based Antifungal HTS Assay
This protocol describes a common method for screening chemical libraries for antifungal activity against a model fungal pathogen.[10]
Materials:
-
96-well microtiter plates (sterile, clear bottom)
-
Fungal pathogen culture (e.g., Fusarium oxysporum)
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Compound library (dissolved in DMSO)
-
Positive control (known fungicide)
-
Negative control (DMSO)
-
Resazurin solution (for viability assessment)
-
Multichannel pipette
-
Plate reader (for absorbance or fluorescence measurement)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal pathogen in liquid medium to the mid-log phase. Adjust the spore concentration to a predetermined optimal density.
-
Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each compound from the library into individual wells of the 96-well plate.
-
Dispense Fungal Inoculum: Add 99 µL of the prepared fungal inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with the positive control fungicide and negative control (DMSO) on each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) using a plate reader. A decrease in signal compared to the negative control indicates fungal growth inhibition.
-
Hit Identification: Compounds that exhibit a statistically significant reduction in fungal growth are identified as "hits."
B. Lead Optimization
Hits identified from HTS often have moderate potency and may possess undesirable properties. The lead optimization phase involves a multidisciplinary effort to improve the potency, selectivity, and pharmacokinetic properties of the hit compounds through chemical synthesis and iterative testing. This process is guided by structure-activity relationship (SAR) studies.
C. Rational Pesticide Design
Modern pesticide development increasingly relies on rational design principles, which integrate computational and experimental approaches to create safer and more effective molecules.[3][4][11] This approach considers not only the efficacy against the target pest but also factors like environmental fate and potential ecotoxicity.[3]
Caption: The iterative cycle of rational pesticide design.
III. Preclinical and Field Trial Evaluation: Assessing Real-World Performance
Promising lead compounds must undergo rigorous preclinical and field trial evaluations to assess their efficacy, safety, and environmental impact under real-world conditions.
A. In Vitro and In Vivo Efficacy Testing
-
In Vitro Assays: These laboratory-based tests evaluate the direct effect of a compound on the target organism.[12][13] Examples include mycelial growth inhibition assays for fungi and mortality assays for insects.[12][14] These assays are crucial for determining key parameters like the half-maximal effective concentration (EC50).
-
In Vivo Assays: These studies assess the performance of a compound in a whole-organism setting, such as on infected plants or in controlled insect populations.[14][15] They provide a more realistic measure of a compound's potential efficacy in the field.
B. ADME/Tox Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profile of a pesticide candidate is critical for assessing its safety for non-target organisms and the environment.[16][17][18][19]
| ADME/Tox Parameter | Description | Importance |
| Absorption | The process by which the pesticide enters the target organism and potentially non-target organisms. | Determines bioavailability and potential for off-target exposure. |
| Distribution | The movement of the pesticide throughout the organism. | Influences efficacy and potential for accumulation in specific tissues. |
| Metabolism | The breakdown of the pesticide by the organism's enzymes. | Affects the duration of action and the formation of potentially toxic metabolites. |
| Excretion | The removal of the pesticide and its metabolites from the organism. | Determines the persistence of the compound in the organism. |
| Toxicity | The adverse effects of the pesticide on non-target organisms. | A critical safety parameter for regulatory approval. |
In silico ADME/Tox Prediction: Computational models are increasingly used in the early stages of development to predict the ADME/Tox properties of compounds, helping to prioritize candidates with favorable safety profiles.[16][18][19]
C. Field Trials
The final stage of preclinical evaluation involves conducting field trials under diverse environmental conditions to assess the efficacy and crop safety of the pesticide candidate. These trials are essential for determining optimal application rates and timings.
IV. Regulatory Considerations: Navigating the Path to Market
Before a new fungicide or pesticide can be sold and used, it must undergo a comprehensive regulatory review to ensure it meets stringent safety standards for human health and the environment.[20][21] In the United States, the Environmental Protection Agency (EPA) is responsible for pesticide regulation under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[22][23]
A. Key Data Requirements for Registration
The EPA requires a substantial data package to support the registration of a new pesticide.[21][24] This includes data on:
-
Product Chemistry: The chemical identity and physical-chemical properties of the active ingredient and formulated product.[21]
-
Human Health Effects: Acute, subchronic, and chronic toxicity studies, as well as studies on carcinogenicity, mutagenicity, and reproductive and developmental toxicity.[21]
-
Environmental Fate: Data on the persistence, mobility, and degradation of the pesticide in soil, water, and air.[21]
-
Ecotoxicology: Studies on the effects of the pesticide on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects.
-
Residue Chemistry: Data on the levels of pesticide residues that may remain in or on food crops.[21]
B. The Importance of Mode of Action (MoA) Classification
Understanding the MoA of a pesticide is crucial for resistance management.[25] Rotating pesticides with different MoAs can help to prevent or delay the development of resistance in pest populations.[25] Organizations like the Fungicide Resistance Action Committee (FRAC) and the Insecticide Resistance Action Committee (IRAC) provide classification systems based on MoA to guide sustainable pesticide use.[1][25]
Conclusion: A Future-Focused Approach to Crop Protection
The development of new fungicides and pesticides is a complex and highly regulated process that requires a multidisciplinary approach. By embracing rational design principles, leveraging high-throughput technologies, and prioritizing safety and environmental stewardship, the agrochemical industry can continue to develop innovative solutions that protect crops, ensure food security, and minimize risks to human health and the environment. The future of crop protection lies in the development of "bio-rational" pesticides that are highly selective, non-persistent, and compatible with integrated pest management systems.[26][27]
References
- Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI.
- Advancing Fungicide Discovery through a High-Throughput Mode of Action Screening Approach. DBpia.
- Registration of Pesticides. National Pesticide Information Center.
- U.S. EPA Pesticide Registration. REACH24H.
- Pest toxicology: the primary mechanisms of pesticide action. PubMed.
- Registration Requirements and Guidance. U.S. EPA.
- Data Requirements for Pesticide Registration. U.S. EPA.
- Pesticide Product Registration. Texas Department of Agriculture.
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.
- Structure-to-process design framework for developing safer pesticides. PubMed Central.
- Chemical Pesticide Discovery and Rational Design. ResearchGate.
- Understanding Pesticide Mode of Action. Cropaia.
- High-throughput discovery of emerging antifungal resistance in crop pathogens. bioRxiv.
- High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. PubMed.
- Pesticide Interactions: Mechanisms, Benefits, and Risks. ACS Publications.
- Mode of action of pesticides and the novel trends – A critical review. ResearchGate.
- High throughput screening of chemical fungicides in 96-well format. a... ResearchGate.
- Studies on the mode of action of neurotoxic insecticides. PMC.
- In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Scialert.
- Towards Rational Pesticide Design with Graph Machine Learning Models for Ecotoxicology. arXiv.
- In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
- ADME-Tox Profiles of Some Food Additives and Pesticides. AIP Publishing.
- Bio-Rational Pesticides : Landscape. Center for Agriculture, Food, and the Environment at UMass Amherst.
- The value of in vitro fungicide tests. IDEALS.
- Bio-Rational Pesticides. University of Vermont.
- ADME-Tox profiles of some food additives and pesticides. AIP Publishing.
- In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
- ADME-Tox profiles of some food additives and pesticides. ResearchGate.
- The ADME-Tox profiles of the considered pesticides. ResearchGate.
Sources
- 1. Advancing Fungicide Discovery through a High-Throughput Mode of Action Screening Approach - 한국농약과학회 학술발표대회 논문집 : 논문 | DBpia [dbpia.co.kr]
- 2. Pest toxicology: the primary mechanisms of pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-to-process design framework for developing safer pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards Rational Pesticide Design with Graph Machine Learning Models for Ecotoxicology [arxiv.org]
- 12. biochemjournal.com [biochemjournal.com]
- 13. ideals.illinois.edu [ideals.illinois.edu]
- 14. scialert.net [scialert.net]
- 15. journalijpss.com [journalijpss.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Registration of Pesticides [npic.orst.edu]
- 21. epa.gov [epa.gov]
- 22. U.S. EPA Pesticide Registration - REACH24H [en.reach24h.com]
- 23. Pesticide Product Registration [texasagriculture.gov]
- 24. epa.gov [epa.gov]
- 25. cropaia.com [cropaia.com]
- 26. umass.edu [umass.edu]
- 27. University of Vermont [uvm.edu]
Troubleshooting & Optimization
Side product formation in the synthesis of 2-anilinopyrimidines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-anilinopyrimidines. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis is not without challenges, often leading to complex product mixtures that can frustrate even experienced chemists.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will delve into the causality behind side product formation and provide robust, field-proven protocols to help you achieve clean, high-yielding reactions.
Troubleshooting Guide: Common Side Product Formations
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction has stalled. I'm seeing low or no conversion of my 2-chloropyrimidine. What's the primary cause?
Probable Cause: This is a classic issue that typically points to one of two areas: either the reaction conditions are not suitable for a Nucleophilic Aromatic Substitution (SNAr) pathway, or if using a palladium-catalyzed approach, the catalyst is inactive.
Analysis & Solution:
The pyrimidine ring is electron-deficient, which significantly activates the 2-position towards nucleophilic attack. For many substrates, a palladium catalyst is not only unnecessary but can introduce more side reaction pathways.[3][4]
-
For SNAr Reactions:
-
Insufficient Activation: If your aniline is weakly nucleophilic (e.g., contains strongly electron-withdrawing groups), thermal conditions may be insufficient. Consider adding a non-nucleophilic base like triethylamine or potassium carbonate to deprotonate the aniline, increasing its nucleophilicity.[5] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[6]
-
Solvent Effects: Protic solvents can stabilize the intermediate Meisenheimer complex, facilitating the reaction. However, for less reactive substrates, polar aprotic solvents like DMF or DMAc may be required to achieve sufficient temperatures.
-
-
For Buchwald-Hartwig Reactions:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[7]
-
Incorrect Ligand Choice: The oxidative addition of a C-Cl bond to palladium is the rate-limiting step.[7] This step requires a highly active catalyst. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) which promote the difficult oxidative addition.[7][8]
-
Inactive Precatalyst: If using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This process can be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable Pd(I) dimer precatalyst.[9]
-
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My main impurity is the pyrimidine starting material with the chlorine replaced by hydrogen. How do I prevent this hydrodehalogenation?
Probable Cause: Hydrodehalogenation is a notorious side reaction in Buchwald-Hartwig aminations.[7] It occurs when the catalytic cycle is intercepted by a competing pathway, typically β-hydride elimination from the amine or reaction with trace water, before the desired C-N bond can be formed via reductive elimination.[10]
Analysis & Solution:
The key is to accelerate the rate-limiting reductive elimination step so that it outcompetes the hydrodehalogenation pathway.
-
Ligand Selection is Critical: This is the most impactful variable. Bulky, electron-rich ligands that form a coordinatively saturated palladium center are essential. These ligands create steric pressure that promotes the final reductive elimination step. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) families are designed specifically for this purpose.[7]
-
Ensure Strictly Anhydrous Conditions: All reagents, solvents, and the base must be scrupulously dried. Water can be a proton source for the hydrodehalogenation pathway. Use freshly dried solvents and high-purity, anhydrous base.
-
Base Purity and Type: Use a strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOtBu, KOtBu).[8] Ensure it is of high purity; some commercial sources can contain traces of hydroxide or moisture which exacerbate the problem.[7]
-
Amine Stoichiometry: Using a slight excess of the aniline (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired amination pathway.[7]
| Ligand Type | Typical Characteristics | Effect on Reductive Elimination | Tendency for Hydrodehalogenation | Recommended Ligands |
| Simple Monodentate | e.g., PPh₃, P(o-tolyl)₃ | Slow | High | Not Recommended |
| Bulky Biarylphosphine | Electron-rich, sterically demanding | Fast | Low | XPhos, RuPhos, SPhos, BrettPhos [7] |
| Bidentate | e.g., BINAP, DPPF | Moderate to Fast | Moderate | Effective, but biarylphosphines are often superior for C-Cl bonds[10] |
Q3: I am reacting a primary aniline and getting a significant amount of a bis-arylated side product. What is causing this?
Probable Cause: You are observing the formation of a diarylamine, where two molecules of the 2-chloropyrimidine have reacted with one molecule of the primary aniline. This is a common side reaction in palladium-catalyzed couplings, especially with highly reactive aryl halides.[11]
Analysis & Solution:
This side reaction occurs because the product, the 2-anilinopyrimidine, is itself a secondary amine and can compete with the starting primary aniline in the catalytic cycle.
-
Control Stoichiometry: Use a slight excess of the primary aniline (1.1 to 1.3 equivalents) relative to the 2-chloropyrimidine. This ensures that the palladium complex is more likely to react with the more abundant starting amine.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the second arylation. If conversion is reasonable, try lowering the temperature by 10-20 °C to see if selectivity improves.
-
Ligand Modification: While less straightforward, certain ligand systems can minimize bis-arylation. Buchwald reported that using Pd/BINAP could be effective for minimizing this side reaction with aryl bromides.[11] Experimentation with different ligand classes may be necessary.
-
Consider SNAr: If applicable to your substrate, switching to a metal-free SNAr protocol entirely eliminates this palladium-mediated side reaction. Given the high reactivity of 2-chloropyrimidine, this is often the most effective solution.[3]
Caption: The Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
FAQ 1: Should I use a traditional SNAr or a Buchwald-Hartwig amination for my synthesis?
This is a critical decision that impacts cost, scalability, and reaction purity. The pyrimidine ring is exceptionally activated towards SNAr, with 2-chloropyrimidine being 10¹⁴–10¹⁶ times more reactive than chlorobenzene.[3][4]
-
Choose SNAr when:
-
Your aniline nucleophile is reasonably strong (pKa > 3).
-
Your starting materials are not sensitive to high temperatures (reactions may require heating).
-
You want to avoid expensive and air-sensitive palladium catalysts and ligands.
-
You are working on a large scale where metal-free conditions are advantageous.
-
-
Choose Buchwald-Hartwig Amination when:
-
Your aniline is very electron-poor and weakly nucleophilic.
-
Your substrate is sensitive and requires milder reaction temperatures.
-
The SNAr reaction fails to proceed even under forcing conditions.
-
You are coupling with a less activated halide (e.g., a substituted chlorobenzene instead of a chloropyrimidine).
-
FAQ 2: How do I purify my 2-anilinopyrimidine product from the unreacted aniline and other side products?
Purification is key to obtaining a high-quality final compound. A multi-step approach is often necessary.[12][13]
-
Aqueous Workup: First, perform a liquid-liquid extraction. Washing with a dilute acid solution (e.g., 1M HCl) will protonate and extract the basic unreacted aniline into the aqueous layer. The more weakly basic 2-anilinopyrimidine product will remain in the organic layer. Caution: If your product has other basic sites, it may also be extracted. Follow this with a wash using saturated sodium bicarbonate to remove any acidic components and a brine wash before drying the organic layer.
-
Silica Gel Chromatography: This is the most common method for final purification.[2]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Elution Order: Non-polar side products (like the hydrodehalogenated pyrimidine) will elute first, followed by your desired product. Highly polar impurities will remain on the baseline.
-
-
Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to remove trace impurities and obtain crystalline material.
Key Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of 2-Anilinopyrimidines
This protocol is a robust starting point for the metal-free synthesis.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 eq), the desired aniline (1.1 eq), and a suitable solvent (e.g., ethanol, n-butanol, or DMF, approx. 0.2 M concentration).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses modern, highly active catalyst systems and requires strict inert atmosphere techniques.
-
In a glovebox or using Schlenk technique: To an oven-dried flask, add the Pd-precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the 2-chloropyrimidine (1.0 eq) and the aniline (1.2 eq).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add dry, degassed solvent (e.g., toluene or 1,4-dioxane, approx. 0.1 M concentration) via syringe.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify as described in Protocol 1 (Steps 5-7).
References
- Parent compound of 2-anilinopyrimidine derivatives - ResearchGate.
- Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Organic Letters.
- Strategies for the synthesis of unsymmetrical 2-aminopyrimidine - ResearchGate.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central.
- 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - National Institutes of Health.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed Central.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands - ResearchGate.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives - ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal.
- Selective dehalogenation - Google Patents.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - ResearchGate.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
- Amination of chloropyrazine and 2-chloropyrimidine. [a] - ResearchGate.
- A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab - National Institutes of Health.
- A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab - ResearchGate.
Sources
- 1. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A two-step purification platform for efficient removal of Fab-related impurities: A case study for Ranibizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification techniques for 2-Chloro-4,6-dimethylpyrimidine reaction products
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Purification of 2-Chloro-4,6-dimethylpyrimidine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material essential for downstream applications. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensuring the success of subsequent synthetic steps and the quality of the final product.[1][2]
This document provides practical, field-proven insights to address common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark brown oil, but the literature describes it as a light-yellow solid. What is the likely cause and how can I proceed with purification?
Answer: This is a very common issue and typically points to residual phosphorus oxychloride (POCl₃) or acidic byproducts from the synthesis, which is often performed by chlorinating 4,6-dimethyl-2-hydroxypyrimidine.[3][4][5] POCl₃ is a high-boiling point liquid and its hydrolysis products can result in a dark, oily, or syrupy consistency.
Causality: The chlorination reaction is often conducted using a large excess of POCl₃ which also acts as the solvent. If not thoroughly removed post-reaction, it will contaminate the product.
Recommended Action:
-
Initial Quenching & Neutralization: The first and most critical purification step is the careful work-up. Before extraction, the reaction mixture should be cautiously poured onto crushed ice. This hydrolyzes the excess POCl₃. Subsequently, the acidic solution must be neutralized. Slowly add a base like aqueous potassium hydroxide or sodium bicarbonate solution until the pH is approximately 8.[3] This step is crucial to remove acidic impurities and prepare the product for extraction.
-
Solvent Extraction: After neutralization, extract the product into an organic solvent such as diethyl ether or ethyl acetate.[3] Perform multiple extractions to ensure a good recovery. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Further Purification: After solvent evaporation, if the product is still oily or colored, proceed to one of the detailed purification protocols below, such as column chromatography or vacuum distillation.
Question 2: My TLC and HPLC analyses show a significant amount of a polar impurity that I suspect is the unreacted starting material, 4,6-dimethyl-2-hydroxypyrimidine. Which purification method is most effective for its removal?
Answer: The presence of the starting hydroxypyrimidine is indicative of an incomplete reaction. Due to the significant difference in polarity between the hydroxyl-containing starting material and the chlorinated product, flash column chromatography is the most effective and recommended method for separation.
Causality: The starting material contains a hydroxyl group, making it significantly more polar than the target compound where this group has been replaced by a chlorine atom. This polarity difference is the key to a successful chromatographic separation.
Recommended Action:
-
Flash Column Chromatography: This technique excels at separating compounds with different polarities. The less polar product, this compound, will elute from the column much faster than the highly polar starting material. A detailed protocol is provided in the "Experimental Protocols" section. A solvent system of ethyl acetate in hexanes is a good starting point for achieving excellent separation.[6]
Question 3: The purified product is a low-melting solid (m.p. 34-38 °C) that appears oily. How can I remove residual solvents to obtain a crystalline solid?
Answer: The low melting point of this compound can make it challenging to dry completely, as it may appear as a waxy solid or even an oil if trace solvents are present.[4]
Causality: Solvents can become trapped within the crystal lattice or, due to the compound's low melting point, form a eutectic mixture, depressing the melting point further and giving it an oily appearance.
Recommended Action:
-
High-Vacuum Drying: Place the product in a vacuum oven or use a Schlenk line under high vacuum (<<1 Torr) for several hours. Gentle heating (e.g., to 30 °C, which is below the melting point) can aid in removing higher-boiling point solvents like ethyl acetate, but care must be taken to avoid melting the product.
-
Trituration/Recrystallization from a Non-polar Solvent: You can dissolve the oily product in a minimal amount of a volatile solvent like dichloromethane, then add a non-polar solvent in which the product is poorly soluble, such as cold hexanes or pentane, to precipitate it as a solid. The residual solvents from the extraction will remain in the mother liquor.
-
Bulb-to-Bulb Distillation (Kugelrohr): For larger quantities, vacuum distillation is an excellent method to remove non-volatile impurities and residual solvents, yielding a very pure product. Given its reported boiling point of 100-102.5 °C at 13 Torr, this is a highly viable option.[4]
Question 4: For my project, I need to achieve >99.5% purity. Should I use recrystallization or column chromatography?
Answer: Both methods can yield high-purity material, but the best choice depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a large amount of material, provided a suitable solvent can be found. It is often more scalable and cost-effective than chromatography. The key is that the impurities should be either much more soluble or much less soluble in the chosen solvent than the product.[7]
-
Flash Column Chromatography: This method offers superior separation power for a wider range of impurities, especially those with polarities similar to the product or for removing starting materials as discussed in Q2.[6][8] For achieving the highest possible purity (>99.5%), chromatography is often the more reliable choice, especially if the impurity profile is complex. It can be followed by a final recrystallization step to remove any trace impurities from the chromatography silica or solvents.
Decision Workflow: A logical approach to selecting the right purification method is outlined in the diagram below.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Recrystallization
This method is ideal for removing small amounts of impurities when the crude product is already relatively pure (>90%).
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Based on solubility data, mixed solvent systems are often effective.[2]
-
Recommended System: Isopropanol/Water or Ethanol/Hexanes.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Crystallization: Remove the flask from the heat. If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum.
| Solvent System | Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale |
| Isopropanol/Water | Isopropanol | Water | The product is soluble in alcohols but sparingly soluble in water.[2] |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | Good for removing more polar impurities which remain in the ethyl acetate. |
| Dichloromethane/Pentane | Dichloromethane | Pentane | A highly volatile system that is easy to remove under vacuum. |
Table 1: Recommended Solvent Systems for Recrystallization.
Protocol 2: Flash Column Chromatography
This is the most powerful method for separating the product from impurities with different polarities.[6]
-
TLC Analysis: First, determine the optimal eluent (solvent system) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give the product a Retention Factor (Rf) of approximately 0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent. Pour this slurry into the column and allow it to pack under gravity or with gentle pressure.[9]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the silica bed.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for Flash Column Chromatography.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified this compound? A: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][10][11] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis from atmospheric moisture.
Q: My final product is a pale yellow crystalline solid. Does the color indicate an impurity? A: Not necessarily. While the purest form is often described as white, a pale yellow color is very common and generally accepted for this compound.[1][3] The color is often due to trace-level, highly conjugated impurities that are difficult to remove completely without compromising yield. For most applications, a pale yellow solid with high purity as determined by HPLC or NMR (>98%) is perfectly suitable.
Q: What are the primary safety hazards associated with this compound? A: The compound is classified as harmful if swallowed.[12][13] It is also an irritant.[5] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.
References
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
- This compound | CAS#:4472-44-0 | Chemsrc. (n.d.).
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
- 【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21).
- Synthesis of 2-Acylmethylpyrimidines from this compound - Crossref. (n.d.).
- This compound | C6H7ClN2 | CID 20550 - PubChem. (n.d.).
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (n.d.).
- CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
- Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Publishing. (2020, March 25).
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives - ResearchGate. (2020, March 25).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents. (n.d.).
- This compound | Solubility of Things. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 4472-44-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 4472-44-0 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. This compound | CAS#:4472-44-0 | Chemsrc [chemsrc.com]
- 12. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. This compound, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
Technical Support Center: Overcoming Low Yields in the Diazotization of 2-Aminopyrimidines
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a notoriously challenging transformation: the diazotization of 2-aminopyrimidines. As a class of electron-deficient heteroaromatics, 2-aminopyrimidines present unique challenges compared to their aniline counterparts, often leading to low yields and complex side reactions. This document provides field-proven insights and detailed protocols to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the diazotization of 2-aminopyrimidines and their subsequent conversion reactions.
Q1: My reaction is giving very low yields, and I'm recovering a significant amount of my starting 2-aminopyrimidine. What's going wrong?
A1: This is a classic symptom of incomplete diazotization. The root cause lies in the reduced basicity of the 2-amino group, which is a consequence of the electron-withdrawing nature of the pyrimidine ring. The ring nitrogens compete with the exocyclic amino group for protonation, reducing the concentration of the reactive free amine needed for nitrosation.
Causality & Corrective Actions:
-
Insufficient Acidity: In standard dilute acids, a significant portion of the aminopyrimidine exists as a non-reactive protonated species. The reaction requires a strong mineral acid to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[1][2]
-
Solution: Increase the acid concentration. Using concentrated HCl or moderately concentrated sulfuric acid (e.g., 50-70%) can improve yields. The higher acidity ensures a sufficient concentration of the nitrosonium ion and can shift the equilibrium towards the desired reaction pathway.[3]
-
-
Nitrite Purity and Stoichiometry: The purity of sodium nitrite is critical. Old or improperly stored NaNO₂ can have reduced potency.
-
Solution: Use a fresh, high-purity bottle of sodium nitrite. Ensure you are using at least a stoichiometric amount, and in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial. However, a large excess should be avoided as it can lead to side reactions.
-
-
Rate of Addition: Adding the nitrite solution too quickly can lead to localized "hot spots" and decomposition.
Q2: The primary byproduct of my reaction is 2-hydroxypyrimidine. How can I prevent this?
A2: The formation of 2-hydroxypyrimidine indicates that the pyrimidine-2-diazonium salt, once formed, is rapidly captured by water (hydrolysis) instead of your intended nucleophile. This is the most common failure mode, as heteroaromatic diazonium salts are significantly less stable than their benzenoid analogues.[6][7]
Causality & Corrective Actions:
-
Temperature Control: The stability of diazonium salts is highly temperature-dependent.[5][7] Even a slight increase above the optimal range can lead to rapid decomposition and hydrolysis.
-
Diazonium Salt Instability: The pyrimidine-2-diazonium ion is inherently unstable due to the electron-deficient ring, which cannot effectively stabilize the positive charge.[2]
-
Solution 1 (Immediate Use): The diazonium salt solution should be generated and used immediately in the subsequent step (e.g., Sandmeyer reaction). Never store the solution.
-
Solution 2 (Aprotic Conditions): Consider using an organic nitrite, such as tert-butyl nitrite (TBN) or isopentyl nitrite, in an aprotic solvent.[9][10] This avoids the presence of water, the primary culprit in hydrolysis. This method is particularly effective for subsequent Sandmeyer-type reactions.
-
Q3: My reaction mixture turns dark brown or black, and I isolate a tarry, intractable material. What is causing this decomposition?
A3: The formation of tar and polymeric materials suggests uncontrolled decomposition of the diazonium salt and potential side reactions, such as azo coupling.
Causality & Corrective Actions:
-
Azo Coupling: If the diazotization is incomplete, the newly formed diazonium salt can act as an electrophile and attack the unreacted free 2-aminopyrimidine, leading to the formation of colored azo compounds and ultimately polymers.
-
Solution: Ensure efficient and rapid conversion of the starting amine by following the advice in Q1 (optimal acidity, slow nitrite addition). Maintaining a sufficiently acidic pH suppresses the concentration of the free amine available for coupling.
-
-
Radical Decomposition: In subsequent reactions like the Sandmeyer, the mechanism involves radical intermediates.[11] If not properly controlled, these can lead to polymerization.
-
Solution: Ensure the copper(I) catalyst is active and present in the correct amount. The reaction should be stirred vigorously to ensure homogeneity.
-
Frequently Asked Questions (FAQs)
Q: What is the best acid to use for the diazotization of 2-aminopyrimidines?
A: The choice of acid is critical and depends on the subsequent reaction.
| Acid | Typical Concentration | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | 6 M - Conc. | Inexpensive; generates diazonium chloride salt suitable for Sandmeyer chlorination. | The chloride ion can be a competing nucleophile in some subsequent reactions. |
| Sulfuric Acid (H₂SO₄) | 50-85% | The bisulfate anion is non-nucleophilic, preventing unwanted side reactions.[3] | Can cause charring or sulfonation if too concentrated or at elevated temperatures. |
| Fluoroboric Acid (HBF₄) | 48-50% (aq.) | Directly forms the relatively stable arenediazonium tetrafluoroborate salt, which can often be isolated and is the direct precursor for the Balz-Schiemann reaction to install fluorine.[12][13] | More expensive than other mineral acids. |
Recommendation: For general purposes and subsequent Sandmeyer reactions (Cl, Br, CN), sulfuric acid is often the superior choice due to its non-nucleophilic nature. For fluorination, HBF₄ is required.
Q: Can I isolate the 2-pyrimidinediazonium salt?
A: It is strongly discouraged . Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be explosively hazardous.[7][14] While diazonium tetrafluoroborates are sometimes isolated for the Balz-Schiemann reaction, this should only be done with extreme caution, on a small scale, and behind a blast shield. For virtually all other applications, the diazonium salt should be prepared and used in situ as a cold aqueous solution.
Q: Are there safer or higher-yielding alternatives to the classical diazotization-Sandmeyer sequence?
A: Yes. Modern methods are emerging that avoid the preparation of hazardous diazonium salts. For instance, recent developments have shown that pyrylium salts can be used to activate aminoheterocycles for direct conversion to chlorides, showing broad functional group tolerance and avoiding the possibility of generating nitrosamine impurities.[15] These newer methods can be particularly useful for late-stage functionalization in drug development.
Visualized Workflows and Mechanisms
Mechanism: Diazotization of 2-Aminopyrimidine
The process involves two main stages: the formation of the electrophilic nitrosonium ion from nitrous acid, followed by its reaction with the amine.[1][2]
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose the likely cause of poor performance in your reaction.
Validated Experimental Protocol
General Protocol: Sandmeyer Chlorination of a 2-Aminopyrimidine
This protocol provides a robust starting point for the conversion of a generic 2-aminopyrimidine to a 2-chloropyrimidine.
Safety First: This reaction involves a potentially unstable intermediate and should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have a quench solution (e.g., aqueous sulfamic acid) ready to neutralize excess nitrous acid.
Materials:
-
2-Aminopyrimidine derivative (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of the Amine Solution:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the 2-aminopyrimidine (1.0 eq).
-
Carefully add a mixture of water and concentrated H₂SO₄ (e.g., 50% v/v) while cooling in an ice-salt bath. Stir until a clear solution or a fine slurry of the amine salt is formed.
-
Cool the mixture to 0-5°C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add this NaNO₂ solution dropwise to the stirred amine solution via the dropping funnel over 30-45 minutes.
-
CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 5°C.[5][8]
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5°C. A pale yellow solution of the diazonium salt should be formed. Use this solution immediately.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 2 to the CuCl solution. The addition should be controlled to manage the evolution of nitrogen gas (N₂).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.[9]
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-chloropyrimidine.
-
References
- Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Diazotis
- Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors.
- Sandmeyer reaction. Wikipedia.
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis.
- Pyrylium salts- kryptonite for the Sandmeyer reaction?
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
- Removal of amino in anilines through diazonium salt-based reactions.
- overcoming challenges in the diazotization of 2,5-diamino-1,3,4-thiadiazole. BenchChem.
- Balz–Schiemann reaction. Wikipedia.
- Structures, Stability, and Safety of Diazonium Salts.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
- DIAZOTIS
- Balz-Schiemann Reaction. Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Balz-Schiemann Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scientificupdate.com [scientificupdate.com]
Technical Support Center: Catalyst Selection and Loading for Efficient Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, loading, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your cross-coupling reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of catalyst systems in cross-coupling reactions.
Q1: How do I choose the right palladium precursor for my reaction? Is a Pd(0) or Pd(II) source better?
A1: The choice between a Pd(0) and Pd(II) precursor is a critical decision that impacts catalyst activation and stability.[1][2]
-
Pd(0) sources , such as Pd(PPh₃)₄ or Pd₂(dba)₃, are technically the "active" catalyst form that enters the catalytic cycle directly.[2][3] However, they are often air-sensitive and can be unstable, which may lead to the formation of inactive palladium black.[4][5]
-
Pd(II) sources , like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are generally more stable and easier to handle in air.[1][2] These "precatalysts" require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[6] This reduction can be effected by various reagents in the reaction mixture, including phosphines, amines, or even some substrates. For many applications, particularly in industrial settings, well-defined Pd(II) precatalysts are preferred as they can offer more consistent and reproducible results by avoiding the variables of in situ catalyst formation.[7]
Q2: What is the role of the ligand, and how do I select the best one?
A2: The ligand is arguably the most critical component for modulating the catalyst's performance. It stabilizes the palladium center, influences its reactivity, and can significantly expand the substrate scope of a reaction.[4][8][9] Key considerations for ligand selection include:
-
Steric Bulk: Bulky ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), generally promote the reductive elimination step and can be crucial for coupling sterically hindered substrates.[3][9][10]
-
Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive electrophiles like aryl chlorides.[3][11]
-
Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands (e.g., dppf, Xantphos) influences the stability and reactivity of the catalytic intermediates.
The optimal ligand is highly reaction-specific. For challenging couplings, screening a panel of ligands from different classes is often the most effective strategy.[3]
Q3: How much catalyst should I use? What are the risks of using too much or too little?
A3: Catalyst loading is a balance between reaction efficiency and cost/purification effort.
-
Too little catalyst may result in a slow or incomplete reaction, leading to low yields.
-
Excessively high catalyst loading not only increases costs but can also lead to the formation of side products and complicates the removal of residual palladium from the final product, which is a critical concern in pharmaceutical synthesis.[1][12]
Typical loadings for palladium catalysts range from 0.05 mol% to 5 mol%.[1] For highly reactive substrates like aryl iodides, loadings can often be kept low (e.g., <1 mol%).[1] For less reactive partners like aryl chlorides, higher loadings or more active catalyst systems are generally required.[13] It is always advisable to optimize catalyst loading by running a series of experiments with systematically decreasing amounts of the catalyst to find the minimum effective concentration.[1][12]
Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up a cross-coupling reaction?
A4: Many palladium catalysts, especially the active Pd(0) species and certain phosphine ligands, are sensitive to oxygen.[4] Inconsistent results are often traced back to inadequate inert atmosphere techniques.[1]
-
Degassing Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles. Sparging is generally considered more efficient.
-
Inert Atmosphere: The reaction should be performed under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.[4][10] The vessel should be evacuated and backfilled with inert gas multiple times (at least three cycles) to ensure all air is removed.
-
Reagent Purity: Ensure all reagents, especially the base and any liquid substrates, are anhydrous.[4][10] Distilling amine bases or using freshly opened bottles of solvents and reagents can prevent catalyst poisoning.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling experiments.
| Observed Problem | Potential Causes | Troubleshooting Steps & Explanations |
| 1. Low to No Product Yield | Inactive Catalyst: The Pd(0) species has decomposed to palladium black or was not generated efficiently from the Pd(II) precatalyst.[4][10] | Solution: Use a fresh source of catalyst. If using a Pd(II) precatalyst, ensure the reduction to Pd(0) is occurring; this can sometimes be facilitated by a pre-activation step. Consider switching to a more robust, air-stable precatalyst which can generate the active species more reliably.[7][10] |
| Poor Oxidative Addition: The C-X bond (where X is a halide or triflate) is too strong or sterically hindered for the catalyst to break. This is common with aryl chlorides or bulky substrates.[10][13] | Solution: Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand or an NHC) to facilitate oxidative addition.[3][10] Increase the reaction temperature, but be cautious as this can also accelerate catalyst decomposition.[4][10] | |
| Reagent/Solvent Impurities: Water, oxygen, or other impurities can poison the catalyst.[4][10] | Solution: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere.[4] | |
| Incorrect Base: The base may be too weak to facilitate the transmetalation step or may not be sufficiently soluble in the reaction medium.[10][14] | Solution: Screen different bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are common.[16][17] | |
| 2. Reaction Stalls Before Completion | Catalyst Deactivation/Degradation: The catalyst is active initially but decomposes over the course of the reaction. This can be due to thermal instability or reaction with substrates/products.[18][19] | Solution: Lower the reaction temperature if possible. Sometimes, adding the catalyst in portions can maintain a sufficient concentration of the active species.[1] Adding an extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. |
| Product Inhibition: The product of the reaction may coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst.[19] | Solution: This is a challenging problem that may require redesigning the catalyst system. Sometimes running the reaction at a higher dilution can mitigate this effect. | |
| 3. Formation of Side Products | Homocoupling (e.g., Glaser coupling in Sonogashira, Biaryl formation in Suzuki): The organometallic reagent couples with itself. | Solution: In Sonogashira reactions, homocoupling is promoted by oxygen and excess copper catalyst.[4][10] Ensure strictly anaerobic conditions and minimize the loading of the Cu(I) co-catalyst, or switch to a copper-free protocol.[10] In Suzuki reactions, homocoupling of the boronic acid can occur; ensure the stoichiometry is correct and consider a different base. |
| Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate. | Solution: Use anhydrous conditions and a suitable base. The choice of base can significantly influence the rate of protodeboronation versus the desired cross-coupling. | |
| Reduction of Aryl Halide (Dehalogenation): The aryl halide is reduced to the corresponding arene. | Solution: This can be caused by β-hydride elimination from certain intermediates. The choice of ligand and base can influence this pathway. Ensure the purity of all reagents, as some impurities can act as hydride sources. |
Catalyst Selection and Loading Quick Reference
The following table provides general guidelines for selecting a catalyst system for common cross-coupling reactions. Note that optimization is almost always necessary.
| Reaction Type | Typical Pd Precursor | Common Ligands | Typical Base | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, SPhos, XPhos, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | 0.5 - 5%[15] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ (often ligandless for aryl iodides) | Et₃N, K₂CO₃ | 0.1 - 5%[1][20] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI co-catalyst) | PPh₃, XPhos | Et₃N, DIPEA | 1 - 5% (Pd), 1 - 10% (CuI)[4] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, LHMDS | 1 - 3%[16][21] |
Visual Workflows and Protocols
Catalyst System Selection Workflow
Choosing the right catalyst system involves a logical progression based on the specific substrates and desired reaction. The following diagram illustrates a typical decision-making process.
Caption: A decision workflow for selecting a cross-coupling catalyst system.
Troubleshooting Workflow for Low Yield
When a reaction fails, a structured approach can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocol: Handling of Air-Sensitive Catalysts
This protocol provides a general procedure for setting up a reaction using an air-sensitive solid catalyst and degassed liquid reagents under an inert atmosphere using Schlenk techniques.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide (solid)
-
Base (solid, e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nucleophile (liquid)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: With the flask under a strong positive flow of inert gas, quickly remove the gas inlet adapter and add the palladium precatalyst, ligand, aryl halide, and base.
-
Purging the Vessel: Immediately seal the flask with a septum. Connect it to the Schlenk line, and perform at least three cycles of evacuating the flask (to remove air from the headspace) and backfilling with inert gas. Leave the flask under a positive pressure of inert gas.
-
Addition of Liquids: Using a gas-tight syringe that has been purged with inert gas, add the degassed solvent to the flask.
-
Initiate Stirring: Begin stirring the mixture to ensure all components are well-mixed.
-
Addition of Liquid Nucleophile: Using a clean, purged syringe, add the liquid nucleophile to the reaction mixture.
-
Heating: If the reaction requires heating, lower the flask into a pre-heated oil bath. Ensure the inert gas line is connected via a bubbler to prevent pressure buildup.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) by withdrawing small aliquots with a purged syringe.
References
- BenchChem Technical Support Team. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
- ACS Publications. (n.d.). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- BenchChem Technical Support. (2025).
- ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- BenchChem Technical Support. (2025).
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM.
- Bilodeau, F., & Forgione, P. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura - Reagent Guides. Wordpress.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ACS Publications. (2016). Active Species and Mechanistic Pathways in Iron-Catalyzed C–C Bond-Forming Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (n.d.). Cross-Coupling Reactions Guide.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC.
- BenchChem. (2025). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- ResearchGate. (n.d.). Optimization of Heck reaction conditions. a | Download Scientific Diagram.
- MDPI. (n.d.).
- Reddit. (2018).
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Royal Society of Chemistry. (2025).
- ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- (2016).
- Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Sciencemadness.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2018). Common cross coupling reactions.
- (n.d.). Sonogashira Coupling Reaction Practice Problems.
- (n.d.). Cross-Coupling Chemistry.
- YouTube. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. ikm.org.my [ikm.org.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing reaction temperature for selective pyrimidine functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Selective Pyrimidine Functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most critical parameters in your reaction setup: temperature. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing high-level concepts and common queries about the role of temperature.
-
Troubleshooting Guides: A problem-and-solution formatted section to tackle specific experimental issues you may encounter.
Let's refine your control over these powerful reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding temperature management in pyrimidine functionalization.
Q1: Why is reaction temperature so critical for achieving regioselectivity in pyrimidine functionalization?
Temperature is arguably the most powerful parameter for controlling the site-selectivity of a reaction on the pyrimidine core. The pyrimidine ring has multiple potential reaction sites (e.g., C2, C4, C5, C6), and the energy barriers to activate these different C-H or C-Halogen bonds are often very close. Temperature dictates which of these energy barriers can be overcome, allowing chemists to steer the reaction towards a desired isomer. This is a classic case of Kinetic vs. Thermodynamic Control .[1][2][3]
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically irreversible. The product that forms fastest (i.e., via the pathway with the lowest activation energy) will be the major product, known as the kinetic product.[3][4]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, reactions can become reversible. This provides enough energy to overcome the initial activation barriers and also the reverse barriers. The reaction mixture eventually settles at an equilibrium state, favoring the most stable product isomer, known as the thermodynamic product.[1][2][3]
A subtle change of just 20 °C can sometimes completely invert the ratio of isomers, making precise temperature control essential for reproducible outcomes.[5]
Q2: What are the typical temperature ranges for common pyrimidine functionalization reactions?
While the optimal temperature is highly substrate- and catalyst-dependent, some general starting points can be considered. Always refer to a specific literature procedure for your starting material and reagent combination.
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Pd-catalyzed C-H Arylation | 80 - 140 °C | Temperature can influence which C-H bond is activated. For example, in certain pyrazolo[1,5-a]pyrimidines, 120 °C may favor C(sp³)–H activation while 140 °C shifts selectivity to C(sp²)–H arylation.[5] |
| Minisci-type Alkylation | 25 - 80 °C | These radical reactions are often exothermic. Lower temperatures may be needed to control the reaction rate and prevent side reactions or over-alkylation. Some modern methods even proceed at room temperature.[6][7][8] |
| Suzuki Cross-Coupling | 60 - 120 °C | Depends heavily on the reactivity of the C-X bond (I > Br > Cl) and the boronic acid. Higher temperatures may be required for less reactive chlorides but can also lead to catalyst decomposition or undesired side reactions like SNAr.[9][10] |
| Deprotonative Metalation | -78 - 25 °C | Traditional lithium-based protocols often require cryogenic temperatures (-78 °C) to control selectivity and prevent side reactions. However, newer zinc-based systems can achieve selective deprotonation at room temperature.[5] |
Q3: How do I choose between conventional heating (oil bath) and microwave irradiation?
The choice depends on your goals for the reaction: speed, scale, and thermal sensitivity.
| Feature | Conventional Heating (Oil/Sand Bath) | Microwave Irradiation |
| Mechanism | Heats the vessel from the outside-in, relying on thermal conduction.[11] | Heats the bulk solvent and reactants directly via dielectric heating. |
| Speed | Slower; reaction times can be hours to days.[12][13] | Much faster; reaction times are often reduced to minutes.[12][13][14] |
| Yield | Often provides higher yields, especially with optimized, longer reaction times.[12] | Yields can be comparable, but sometimes lower if side reactions are accelerated.[12] |
| Scalability | Easily scalable for multi-gram or kilogram production. | Typically used for small to medium scale (mg to low-gram). |
| Temperature Control | Good control, but can have temperature gradients within the flask.[11] | Excellent and uniform heating, but susceptible to "hot spots". |
| Best For... | Method development, large-scale synthesis, thermally sensitive substrates. | High-throughput screening, rapid optimization, reactions with high activation barriers.[15][16] |
A study comparing the synthesis of 4,6-diarylpyrimidines found that conventional heating gave higher yields with longer reaction times, while microwave synthesis was substantially faster with acceptable to good yields.[12]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Q: My C-H arylation is targeting the C4 position, but I'm getting a significant amount of the C2 and/or C6 isomer. How can I improve selectivity?
Possible Cause: The reaction temperature is likely promoting multiple reaction pathways. You may be in a regime where both kinetic and thermodynamic products are forming, or the temperature is high enough to overcome the selectivity offered by your catalyst or directing group.
Troubleshooting Steps:
-
Lower the Temperature (Favor the Kinetic Product):
-
Action: Decrease the reaction temperature in 10-15 °C increments. If your current temperature is 120 °C, try running the reaction at 100 °C and 80 °C.
-
Rationale: Lowering the temperature will favor the pathway with the lowest activation energy.[3] If the desired C4 product is the kinetic product, reducing thermal energy can prevent the formation of the thermodynamically favored C2/C6 isomers.
-
-
Increase the Temperature (Favor the Thermodynamic Product):
-
Action: If lowering the temperature worsens selectivity, try increasing the temperature in 10 °C increments. Ensure you do not exceed the decomposition temperature of your catalyst or reactants.
-
Rationale: The desired C4 isomer may be the more thermodynamically stable product. Increasing the temperature can establish a reaction equilibrium, converting the less stable kinetic isomers into the desired thermodynamic product.[2]
-
-
Verify Temperature Accuracy:
-
Action: Use a calibrated thermometer placed directly in the reaction block or oil bath, as close to the flask as possible. Do not rely solely on the hotplate's dial setting.[11][17]
-
Rationale: Hotplate surfaces are notoriously inaccurate. A setting of 100 °C could mean the actual reaction temperature is 85 °C or 115 °C. Inconsistent heating is a major source of irreproducibility.
-
Issue 2: Low or No Product Yield
Q: I've set up my Suzuki coupling reaction according to the literature procedure, but after 12 hours at 100 °C, I only see starting material. What's wrong?
Possible Cause: The temperature may be insufficient to overcome the activation energy for a key step in the catalytic cycle (e.g., oxidative addition), or it might be too high, causing catalyst or reagent degradation.
Troubleshooting Steps:
-
Gradually Increase the Temperature:
-
Action: If you suspect the reaction is too slow, increase the temperature to 110 °C or 120 °C (solvent permitting). Monitor the reaction by TLC or LCMS at regular intervals.[18]
-
Rationale: For many cross-coupling reactions, particularly with less reactive aryl chlorides, a higher thermal energy is required to facilitate the rate-limiting oxidative addition step.
-
-
Check for Reactant/Catalyst Degradation:
-
Action: Run the reaction at a lower temperature (e.g., 80 °C) for a longer period (24-48 hours). Compare this with a reaction run at a higher temperature (e.g., 130 °C) for a shorter time.
-
Rationale: Pyrimidine rings and complex organic molecules can decompose at high temperatures.[19][20] Similarly, phosphine ligands and palladium catalysts have limited thermal stability. A dark black precipitate (palladium black) is a common sign of catalyst decomposition at excessive temperatures.
-
-
Consider an Alternative Heating Method:
-
Action: If conventional heating is failing, try the reaction in a dedicated scientific microwave reactor. Start with the same temperature (100 °C) and monitor pressure buildup.
-
Rationale: Microwave heating can sometimes drive difficult reactions to completion when conventional methods fail by providing rapid and uniform heating that overcomes specific activation barriers more efficiently.[12][14]
-
Issue 3: Product Degradation or Formation of Tar
Q: My Minisci reaction is very exothermic and quickly turns into a black, intractable tar, even though I'm getting some desired product. How can I control it?
Possible Cause: The internal reaction temperature is spiking far above the set external temperature, leading to rapid, uncontrolled polymerization and degradation of the pyrimidine core.[19]
Troubleshooting Steps:
-
Implement Aggressive Cooling:
-
Action: Begin the reaction in an ice/water bath (0 °C). If it is still too vigorous, use an ice/salt bath (-15 to -5 °C) or a dry ice/acetone bath (-78 °C).[11][18]
-
Rationale: Radical reactions are notoriously fast and exothermic. Starting at a very low temperature provides a larger thermal sink to absorb the heat generated, keeping the internal temperature below the threshold for decomposition.
-
-
Control the Rate of Addition:
-
Action: Add the radical initiator (e.g., ammonium persulfate) or the carboxylic acid portion-wise over a period of 1-2 hours using a syringe pump. Ensure the internal temperature does not rise significantly during the addition.
-
Rationale: This limits the concentration of the reactive species at any given moment, effectively controlling the rate of the reaction and the rate of heat generation. This turns a rapid, uncontrolled reaction into a slow, controlled process.[21]
-
-
Improve Heat Transfer:
-
Action: Ensure vigorous stirring and use a reaction vessel with a large surface area-to-volume ratio (i.e., avoid filling a round-bottom flask more than halfway).
-
Rationale: Efficient stirring dissipates localized hot spots where decomposition reactions can initiate. Good heat transfer to the external cooling bath is critical for preventing thermal runaway.
-
Visualization & Workflows
Decision Workflow for Temperature Troubleshooting
This diagram outlines a logical process for diagnosing and solving temperature-related issues in your pyrimidine functionalization reactions.
Caption: Troubleshooting flowchart for temperature optimization.
Energy Profile: Kinetic vs. Thermodynamic Control
This diagram illustrates how temperature influences product distribution by determining which activation energy barriers are overcome.
Caption: Energy diagram of kinetic vs. thermodynamic pathways.
Key Experimental Protocol: Temperature-Controlled Minisci C-H Alkylation
This protocol provides a step-by-step method for a C4-selective Minisci reaction, emphasizing critical temperature control points. This is a representative procedure and should be adapted based on the specific substrates and literature precedent.[7]
Materials:
-
Pyrimidine starting material (1.0 mmol)
-
Carboxylic acid (e.g., pivalic acid) (2.0 mmol, 2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 mmol, 2 equiv)
-
Silver nitrate (AgNO₃) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloroethane/H₂O, 1:1 mixture, 5 mL total)
-
Reaction vessel (25 mL round-bottom flask with stir bar)
-
Cooling bath (ice/water)
-
Thermometer
Procedure:
-
Vessel Preparation: To the 25 mL round-bottom flask, add the pyrimidine starting material (1.0 mmol), carboxylic acid (2.0 mmol), and silver nitrate (0.1 mmol).
-
Solvent Addition & Cooling: Add the DCE/H₂O solvent mixture (5 mL). Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. (Critical Step: Pre-cooling prevents an initial temperature spike).
-
Initiator Preparation: In a separate vial, dissolve the ammonium persulfate (2.0 mmol) in a minimum amount of water from the reaction's water portion. Draw this solution into a syringe.
-
Controlled Addition: Mount the syringe onto a syringe pump. Set the pump to add the initiator solution over a period of 1 hour. Place the needle tip below the surface of the reaction mixture.
-
Temperature Monitoring: Place a thermometer in the cooling bath next to the flask. Monitor the bath temperature throughout the addition, adding more ice as needed to maintain 0-5 °C. If the reaction shows signs of an uncontrolled exotherm (bubbling, color change), immediately stop the addition.[17][18][22]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, remove the cooling bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify by column chromatography.
This detailed attention to temperature control will significantly improve the reproducibility and success rate of your selective pyrimidine functionalizations.
References
- Gogula, S., et al. (2020). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC. [Link]
- University of Rochester, Department of Chemistry.
- Vallejo, D., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. [Link]
- Jain, A., et al. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. SciSpace. [Link]
- Jain, A., et al. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
- Jain, A., et al. (2012). Microwave vs. Conventional Pyrimidine Synthesis. Scribd. [Link]
- Zhang, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
- Mackie, R. K., et al. (1998). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions. [Link]
- Bogonik, M., et al. (2005). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules. [Link]
- Zhang, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- StudySmarter.
- Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]
- Le, C., et al. (2021). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling.
- Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]
- Ghaffari, B., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
- SpotSee. Ensure the Integrity of Temperature-Sensitive Reagents: A Guide to Effective Monitoring Solutions. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. [Link]
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
- Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Wu, C., et al. (2021). Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides. Organic Letters. [Link]
- Lopera, A., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]
- Reddit. Kinetic vs Thermodynamic "control" and "product". [Link]
- Dander, J. E., et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Chemical Science. [Link]
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Charman, C., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Organic Chemistry Portal. The Minisci Reaction. [Link]
- American Chemical Society.
- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. scribd.com [scribd.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mt.com [mt.com]
- 22. spotsee.io [spotsee.io]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrimidine Products
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. For researchers in medicinal chemistry and drug development, pyrimidine scaffolds are of particular interest due to their prevalence in biologically active molecules. However, the NMR spectra of substituted pyrimidines can often present unexpected chemical shifts, posing significant challenges to accurate characterization. This guide provides a structured, in-depth approach to troubleshooting these discrepancies, moving from common issues to more complex phenomena. Our goal is to equip you with the knowledge and experimental workflows to confidently interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrimidine proton and carbon shifts don't match predicted values. Where should I start?
This is a common and often multifaceted issue. Before delving into complex structural hypotheses, it's crucial to rule out fundamental experimental and environmental factors.
A1: Start with the fundamentals: Solvent Effects and Concentration.
The chemical environment of your analyte is paramount in NMR. Solvents can induce significant changes in chemical shifts through various interactions.[1][2]
-
Polarity and Hydrogen Bonding: Protic solvents (e.g., D₂O, MeOD) can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring and with polar substituents. This can lead to significant deshielding (downfield shifts) of nearby protons.[3][4] In contrast, non-polar aprotic solvents (e.g., C₆D₆, CDCl₃) will interact differently, often leading to more "upfield" shifts for certain protons due to shielding effects.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant shifts due to their ring currents. Protons located above or below the plane of the benzene ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield).[5][6] This can be a useful tool for resolving overlapping signals.[7]
-
Concentration: At high concentrations, intermolecular interactions such as π-stacking between pyrimidine rings can occur. This typically leads to upfield shifts (shielding) as the protons of one molecule are influenced by the magnetic field of another.
Troubleshooting Workflow: Verifying Solvent and Concentration Effects
-
Re-run in a Different Solvent: If your initial spectrum was in CDCl₃, try running a sample in a more polar solvent like DMSO-d₆ or a non-polar aromatic solvent like benzene-d₆.[7] A significant change in chemical shifts is a strong indicator of solvent-analyte interactions.
-
Concentration Study: Prepare a series of samples at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL) in the same solvent. A concentration-dependent shift suggests intermolecular interactions.
-
Check for Residual Solvent Impurities: Consult a table of common NMR solvent impurities to ensure that unexpected peaks are not from residual solvents from your purification process.[8]
Data Presentation: Impact of Solvent on ¹H Chemical Shifts of a Hypothetical 2-aminopyrimidine
| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Benzene-d₆ (ppm) |
| H-4 | 8.30 | 8.15 | 7.95 |
| H-5 | 6.60 | 6.50 | 6.25 |
| H-6 | 8.30 | 8.15 | 7.95 |
| -NH₂ | 5.10 | 6.80 | 4.50 |
Note: These are illustrative values to demonstrate potential solvent-induced shifts.
Q2: I've confirmed my solvent and concentration are not the primary issues. Could the substituents themselves be causing the unexpected shifts?
A2: Absolutely. The electronic nature and position of substituents dramatically influence the electron density of the pyrimidine ring, directly impacting chemical shifts. [9][10][11]
-
Inductive and Resonance Effects:
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -CF₃ decrease electron density in the ring, particularly at the ortho and para positions. This deshielding effect results in a downfield shift of the corresponding proton and carbon signals.[12]
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃ increase electron density through resonance, leading to a shielding effect and an upfield shift of the ortho and para protons and carbons.[12]
-
-
Steric Effects: Bulky substituents can force conformational changes in the molecule, altering the spatial relationship of protons and carbons to the rest of the molecule and to each other. This can lead to unexpected shielding or deshielding.
-
Through-Space Effects (Anisotropy): Substituents with π-systems (e.g., phenyl, carbonyl) can generate their own local magnetic fields. If a proton on the pyrimidine ring is spatially close to the shielding or deshielding cone of such a substituent, its chemical shift can be significantly altered.[5][6][13]
Logical Troubleshooting Diagram: Investigating Substituent Effects
Caption: Troubleshooting workflow for substituent-induced shift deviations.
Q3: My molecule has flexible side chains, and I'm seeing broad peaks or more signals than expected. What's happening?
A3: You are likely observing dynamic processes, such as conformational isomerism or tautomerism, occurring on the NMR timescale. [14][15][16]
-
Conformational Isomers (Rotamers): If rotation around a single bond is slow on the NMR timescale, different rotational conformations (rotamers) can be observed as distinct sets of signals. This is common with bulky substituents or amide groups. As the temperature increases, the rate of rotation increases, and the separate signals may coalesce into a single, averaged signal.
-
Tautomerism: Pyrimidines with -OH, -SH, or -NH₂ substituents can exist in different tautomeric forms (e.g., keto-enol, amine-imine). If the tautomers are in slow exchange, you will see separate signals for each. If the exchange is fast, you will see a single set of averaged signals.
Experimental Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Note the broad peaks or multiple sets of signals.
-
Low-Temperature Spectra: Cool the sample in the NMR probe in decrements of 10-20°C (e.g., 0°C, -20°C, -40°C) and acquire a spectrum at each temperature. If you are observing slow conformational exchange, the broad peaks should resolve into sharper, distinct signals for each conformer.
-
High-Temperature Spectra: Increase the temperature in increments of 10-20°C (e.g., 40°C, 60°C, 80°C). If the multiple sets of signals are due to rotamers, they should broaden and eventually coalesce into a single set of averaged signals.
Q4: The connectivity of my molecule seems correct, but some shifts are still off. How can I definitively confirm through-space interactions and the 3D structure?
A4: Two-dimensional (2D) NMR experiments are essential for unambiguously determining the 3D structure and identifying through-space interactions.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. A cross-peak between two protons in a NOESY or ROESY spectrum provides direct evidence of their spatial proximity. This is invaluable for determining stereochemistry and the conformation of flexible side chains.[17]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon it is directly attached to. It is a powerful tool for assigning carbon signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing long-range connectivity and piecing together the carbon skeleton, especially in complex molecules with quaternary carbons.
Workflow Diagram: 2D NMR for Structural Confirmation
Caption: Logical workflow for using 2D NMR to solve complex structures.
References
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. R Discovery. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- 1H chemical shifts in NMR, part 18 1.
- Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. Journal of the American Chemical Society. [Link]
- Pyrimidine nucleoside conformational analysis. Nuclear Overhauser effect and circular dichroism correlations. Journal of the American Chemical Society. [Link]
- Conformational analysis of the sugar ring in nucleosides and nucleotides. Improved method for the interpretation of proton magnetic resonance coupling constants. Journal of the American Chemical Society. [Link]
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.
- Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]
- The Basis for Differences in Chemical Shift. Chemistry LibreTexts. [Link]
- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt form
- Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society. [Link]
- NMR shifting. Reddit. [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
- Bug Can Lead to Errors in Calcul
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
Technical Support Center: Driving 2-Chloro-4,6-dimethylpyrimidine Reactions to Completion
Welcome to the technical support guide for 2-chloro-4,6-dimethylpyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate, its successful functionalization is often pivotal for synthetic campaigns.[1] This guide moves beyond simple protocols to address the common challenges and nuances encountered in the laboratory, providing troubleshooting strategies grounded in mechanistic principles to help you drive your reactions to completion.
Understanding the Substrate: Core Reactivity
This compound (CAS 4472-44-0) is an electron-deficient heteroaromatic compound.[2][3] The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly C2, electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C2 position, flanked by two ring nitrogens, is an excellent leaving group, facilitating a variety of transformations.[2][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂ | [1][5][6] |
| Molecular Weight | 142.59 g/mol | [2][5][6] |
| Appearance | White to light yellow crystals | [1][2] |
| Melting Point | 34-38 °C | [2] |
Part 1: Nucleophilic Aromatic Substitution (SNAr)
This is the most fundamental transformation for this compound, allowing for the direct introduction of N, O, and S-nucleophiles.
FAQ 1.1: What is the mechanism of the SNAr reaction on this substrate?
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atoms, which provides significant stabilization.[7] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
Caption: Generalized SNAr mechanism on the pyrimidine core.
Troubleshooting SNAr Reactions
Q: My SNAr reaction with an amine nucleophile is sluggish or has stalled completely. What should I investigate first?
A: This is a very common issue. The reaction between an amine and this compound generates one equivalent of hydrochloric acid (HCl). This acid will protonate your amine nucleophile, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.
Solution:
-
Add a Base: Incorporate a non-nucleophilic base to act as an acid scavenger. Use at least one equivalent, though 1.5-2.0 equivalents are often recommended to ensure the reaction goes to completion.[8][9]
-
Optimize Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[9] Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile can significantly enhance the rate of reaction.[9]
-
Increase Temperature: Gently increasing the reaction temperature can overcome the activation energy barrier. Microwave irradiation is particularly effective for these reactions, often reducing reaction times from hours to minutes.[10]
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Neutralizes in-situ generated HCl without competing with the primary nucleophile. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and typically have higher boiling points for heating. |
| Temperature | 50 - 120 °C (Conventional) or 100 - 160 °C (Microwave) | Increases reaction rate; microwave heating can offer significant acceleration.[10] |
Q: I'm seeing hydrolysis of my starting material to 4,6-dimethylpyrimidin-2-ol. How can I prevent this?
A: This indicates the presence of water in your reaction. The hydroxide ion (or water at high temperatures) is a competent nucleophile that can compete with your desired nucleophile.
Solution:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and that your glassware was properly flame- or oven-dried.
-
Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Check Reagent Purity: Ensure your amine nucleophile and base are not hydrated.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling is the method of choice. While aryl chlorides are more challenging substrates than the corresponding bromides or iodides, optimized conditions allow for high-yield transformations.[11]
Subsection 2.1: Suzuki-Miyaura Coupling
Q: I am trying to perform a Suzuki coupling with an arylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) and seeing little to no product. Why?
A: The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step in the Suzuki catalytic cycle and is significantly slower than for aryl bromides or iodides.[12] Standard catalysts like Pd(PPh₃)₄ are often not active enough to promote this step efficiently.
Solution:
-
Use Modern Catalysts/Ligands: Success with aryl chlorides requires more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) species and facilitate the difficult oxidative addition step.[11]
-
Choose the Right Base and Solvent: A stronger base like K₃PO₄ is often more effective than K₂CO₃.[13] Anhydrous solvent systems (e.g., dioxane, toluene, DMF) are typically preferred for these more sensitive catalyst systems.
-
Employ Microwave Heating: As with SNAr, microwave irradiation can dramatically shorten reaction times and improve yields for challenging Suzuki couplings.[3][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Subsection 2.2: Buchwald-Hartwig Amination
Q: When should I choose a Buchwald-Hartwig amination over a direct SNAr for making a C-N bond?
A: While SNAr is often simpler and cheaper, the Buchwald-Hartwig amination offers a broader substrate scope and is often the only viable option in certain cases.[15][16]
Choose Buchwald-Hartwig when:
-
Your amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups, carbamates, amides).
-
Your amine is sterically hindered.
-
The SNAr reaction fails to proceed even at high temperatures.
Q: My Buchwald-Hartwig reaction is giving a complex mixture or low conversion. What are the most critical parameters to troubleshoot?
A: Buchwald-Hartwig reactions are highly sensitive to several factors. Failure often points to catalyst deactivation or suboptimal base/ligand choice.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Refinement of Work-up Procedures for Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the critical, yet often challenging, final step of your palladium-catalyzed reaction: the work-up. As a Senior Application Scientist, I understand that a successful coupling reaction is only half the battle. Efficiently removing the palladium catalyst and reaction byproducts is paramount for obtaining a pure product, meeting regulatory requirements, and ensuring the reliability of your downstream applications.
This guide is structured to provide direct, actionable solutions to common problems encountered during the work-up of ubiquitous reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. We will delve into the "why" behind each step, empowering you to make informed decisions for your specific system.
Troubleshooting Guide: Common Work-up Issues & Solutions
This section addresses specific problems you might be facing in the lab.
Issue 1: A fine black precipitate has formed in my reaction mixture. What is it and how do I get rid of it?
Answer:
This black precipitate is most likely "palladium black," which is aggregated, insoluble Pd(0) metal.[1][2][3] It forms when the palladium catalyst, typically a Pd(0) species complexed with ligands, becomes unstable and falls out of solution. This can be triggered by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities that poison the catalyst.[3][4]
The Causality: The ligands (e.g., phosphines) are crucial for stabilizing the palladium atoms and keeping them soluble and catalytically active. If the ligands degrade or dissociate, the palladium atoms can aggregate into metallic clusters, which are catalytically inactive and appear as a black solid.[3]
Solution Workflow:
-
Cooling and Quenching: First, cool the reaction mixture to room temperature.[1] Quenching is often the next step and typically involves adding water to dissolve inorganic salts formed during the reaction.[1][5] For pyrophoric catalysts like Palladium on Carbon (Pd/C), a specific quenching procedure, such as the slow addition of 1N aqueous HCl, is necessary for safety.[1][6]
-
Filtration through Celite®: The most effective method for removing palladium black is filtration through a pad of Celite®.[1][7] Celite, a form of diatomaceous earth, creates a fine filter bed that can trap these small palladium particles which would otherwise pass through standard filter paper.[7][8]
Experimental Protocol: Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or fritted glass funnel.
-
Add a layer of Celite® (typically 1-2 cm thick) onto the filter paper.
-
Wet the Celite® pad with the solvent used in your reaction mixture to prevent it from being disturbed when you add your solution.
-
Gently apply vacuum to settle the pad.
-
-
Filtration:
-
Dilute your reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[7]
-
Carefully pour the diluted mixture onto the Celite® pad under vacuum.
-
Wash the pad with additional fresh solvent to ensure all of your product is collected and to recover any adsorbed product.[7][9]
-
-
Collection:
-
Collect the filtrate, which should now be free of the black precipitate.
-
Proceed with your standard extractive work-up.
-
Logical Workflow for Palladium Black Removal
Caption: Workflow for removing palladium black precipitate.
Issue 2: After filtration, my organic phase is still dark-colored, suggesting soluble palladium is present. How do I remove it?
Answer:
A dark-colored organic phase after filtering off palladium black indicates the presence of soluble, residual palladium complexes.[1] These could be the original catalyst or various Pd(0) or Pd(II) species that remain dissolved.[10] To meet the strict regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs), these soluble residues must be removed.
The Causality: Homogeneous palladium catalysts are designed to be soluble in the reaction medium. While some may decompose to insoluble palladium black, a significant portion can remain in solution, often chelated to your product or ligands, making simple extraction or filtration ineffective.
Solution Options:
There are several methods to tackle soluble palladium, and the best choice depends on your product's properties and the nature of the palladium species.[9]
-
Adsorption using Scavengers: This is a highly effective and widely used method. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[9][11]
-
Thiol-based scavengers (e.g., silica- or polymer-supported thiols) are excellent as they bind strongly to palladium.[12]
-
Amine-functionalized scavengers are also effective.
-
Activated Carbon is a cost-effective option, but it can be less selective and may adsorb your desired product, leading to yield loss.[9][11]
-
-
Precipitation: Certain agents can be added to precipitate the palladium from the solution.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[9] This is often more effective if the palladium can be converted into a more polar salt.
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[9]
Experimental Protocol: Palladium Removal with a Silica-Based Thiol Scavenger
-
Pre-treatment (Optional): In some cases, a mild oxidation (e.g., with a peroxide) or reduction can convert various palladium species into a single, more easily scavenged form.[9]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).[9]
-
Scavenger Addition: Add the silica-based scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[9]
-
Analysis: Concentrate the filtrate and analyze the palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal.[11]
Decision Tree for Removing Soluble Palladium
Caption: Selecting a strategy for soluble palladium removal.
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a Suzuki-Miyaura reaction?
A1: After cooling the reaction to room temperature, a common and effective method is to add water.[1][5] This serves to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and boronic acid byproducts. The mixture can then be transferred to a separatory funnel for extraction with an organic solvent like ethyl acetate.[5][15]
Q2: What is the best way to work up a Buchwald-Hartwig amination?
A2: The work-up for a Buchwald-Hartwig amination is similar to other cross-coupling reactions. After cooling, the reaction is typically diluted with an organic solvent and washed with water or brine to remove the base (e.g., NaOt-Bu, Cs₂CO₃) and any other water-soluble species.[4][16] Filtration through Celite® is often recommended to remove any precipitated palladium.[1] Given the coordinating nature of the amine product, palladium removal can sometimes be more challenging, and the use of specialized scavengers may be necessary.
Q3: Can I use an aqueous work-up for my palladium-catalyzed reaction?
A3: Absolutely. In fact, many modern palladium-catalyzed reactions are designed to be performed in aqueous media or biphasic systems to simplify catalyst recovery.[17][18][19] An aqueous work-up is the standard procedure for most lab-scale cross-coupling reactions to remove inorganic salts.[1] The product is extracted into an organic solvent, which is then washed, dried, and concentrated.[5][15]
Q4: My product yield is low after using activated carbon for palladium removal. What happened?
A4: While activated carbon is a cost-effective adsorbent, it often suffers from a lack of selectivity.[9] This means it can adsorb your desired product along with the palladium residues, leading to a significant loss of yield.[9] If you are experiencing high product loss, consider switching to a more selective metal scavenger, such as those with thiol or amine functionalities, which have a higher affinity for palladium and a lower affinity for many organic products.[9][11]
Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. Palladium is considered a metal of significant toxicological concern, and its permissible daily exposure (PDE) is tightly controlled. This necessitates the use of robust and efficient purification strategies to reduce palladium levels to the parts-per-million (ppm) range or lower.[11]
Data Summary: Comparison of Palladium Scavengers
The selection of an appropriate palladium scavenger is a critical step. The following table summarizes the performance of different types of scavengers.
| Scavenger Type | Advantages | Disadvantages | Typical Loading Capacity |
| Silica-Based (Thiol, Amine) | High efficiency and selectivity, good for a wide range of Pd species.[10] | Higher cost than carbon. | Up to 2.4 mmol/g[20] |
| Polymer-Supported | High capacity, good mechanical stability.[11] | Can swell in certain solvents, potentially slower kinetics. | Varies by polymer |
| Activated Carbon | Low cost, widely available.[9] | Low selectivity, can lead to product loss, lower efficiency.[9][11] | Varies widely |
| Precipitating Agents (TMT) | Very effective at reducing high concentrations of Pd.[13] | Adds an extra filtration step, potential for reagent excess. | Stoichiometric use |
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Technical Support Center: Removing Palladium Catalyst Residues
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Comparing efficiency of different palladium scavengers. Benchchem.
- Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development.
- Workup procedure for palladium-catalyzed reactions involving aryl halides. Benchchem.
- Your trick to remove residual palladium. Reddit.
- How can i remove palladium Pd catalyst easily?.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Removal of leached Palladium from reaction product. ScienceMadness Discussion Board.
- How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH. YouTube.
- Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment. Green Chemistry Teaching and Learning Community.
- Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Formation of palladium black during Suzuki coupling. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. gctlc.org [gctlc.org]
- 19. researchgate.net [researchgate.net]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Synthesis of 2-Substituted Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of 2-substituted pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1][2] However, their synthesis, particularly the introduction of substituents at the C2 position, can be fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to equip you with the knowledge to not only overcome common experimental hurdles but also to understand the underlying chemical principles governing these reactions.
I. Troubleshooting Guide: Common Issues in 2-Substituted Pyrimidine Synthesis
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
You're attempting to couple an aryl boronic acid or an amine to a 2-halopyrimidine, but the reaction is sluggish, and you observe minimal product formation.
This is a frequent challenge, often stemming from the electron-deficient nature of the pyrimidine ring and potential catalyst inhibition.
Root Cause Analysis & Solutions
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. This is a particularly prominent issue with 2-halopyrimidines.[3]
-
Suboptimal Ligand Choice: Not all phosphine ligands are created equal for this transformation. The choice of ligand is critical for stabilizing the catalyst and facilitating both oxidative addition and reductive elimination.[3]
-
Incorrect Base Selection: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the necessary deprotonation steps, while an overly strong base could lead to undesired side reactions.[3]
-
Poor Reagent Purity or Inertness of the Reaction: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine
-
To a flame-dried Schlenk flask, add the 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XantPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Problem 2: Formation of Side Products in Nucleophilic Aromatic Substitution (SNAr)
You are reacting a 2,4-dichloropyrimidine with a nucleophile (e.g., an amine or thiol) and obtaining a mixture of the 2-substituted, 4-substituted, and 2,4-disubstituted products.
The regioselectivity of SNAr on dihalopyrimidines is a classic challenge, governed by the electronic properties of the pyrimidine ring.
Root Cause Analysis & Solutions
-
Inherent Reactivity of the Pyrimidine Ring: In general, the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[11] This is due to greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[11][12]
-
Solution: To favor substitution at the C2 position, you may need to employ a palladium-catalyzed cross-coupling reaction instead of SNAr. However, with careful control of reaction conditions, some selectivity can be achieved. Lowering the reaction temperature can sometimes favor the thermodynamically more stable product.
-
-
Over-reaction: If the reaction is left for too long or at too high a temperature, the initially formed monosubstituted product can react further to give the disubstituted byproduct.
-
Solution: Carefully monitor the reaction progress. Use a slight excess of the dichloropyrimidine relative to the nucleophile to favor monosubstitution.
-
Visualizing SNAr Regioselectivity
Caption: Preferential nucleophilic attack at the C4 position of 2,4-dichloropyrimidine.
Problem 3: Difficulty in Purification of Polar Pyrimidine Derivatives
Your 2-substituted pyrimidine product is highly polar, making it difficult to purify by standard silica gel chromatography.
The nitrogen atoms in the pyrimidine ring, especially when substituted with polar functional groups like amines or hydroxyls, can lead to high polarity and challenging purifications.
Root Cause Analysis & Solutions
-
High Polarity and Strong Interaction with Silica Gel: Polar compounds can streak or adhere irreversibly to the silica gel stationary phase, leading to poor separation and low recovery.
-
Solution 1: Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method.[13] Common solvents include ethanol, ethyl acetate, or mixtures thereof.[13]
-
Solution 2: Alternative Chromatography:
-
Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC using a C18 stationary phase can be effective.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of very polar molecules.[14]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable, IEC can provide excellent separation based on charge.[14]
-
-
Data Presentation: Common Purification Techniques for Pyrimidine Derivatives
| Purification Technique | Principle | Best Suited For | Common Solvents/Mobile Phases |
| Recrystallization | Differential solubility at varying temperatures | Crystalline solids | Ethanol, Methanol, Ethyl Acetate, Water[13] |
| Flash Chromatography | Differential polarity | Moderately polar compounds | Hexane/Ethyl Acetate, Dichloromethane/Methanol[13] |
| Reverse-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | Polar to moderately nonpolar compounds | Acetonitrile/Water, Methanol/Water (often with TFA or formic acid)[13] |
| HILIC | Partitioning into a hydrophilic stationary phase | Highly polar compounds | High organic content mobile phase with a small amount of aqueous buffer[14] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for introducing an amino group at the C2 position of a pyrimidine?
The two most common and reliable methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It involves reacting a 2-halopyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][6] This method is generally preferred for its broad substrate scope and functional group tolerance.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (like a halogen) on the pyrimidine ring by an amine. For this to be effective at the C2 position, the pyrimidine ring often needs to be activated by other electron-withdrawing groups.
Q2: I am performing a direct C-H arylation on a pyrimidine derivative. What are the key factors for success?
Direct C-H arylation is an attractive, atom-economical method for creating C-C bonds.[15][16] Key factors for success include:
-
Directing Group: Often, a directing group is required to achieve regioselectivity.
-
Catalyst System: Palladium catalysts are commonly used for this transformation.[15][17] The choice of ligand and oxidant is crucial.[17][18]
-
Reaction Conditions: These reactions often require high temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[7][9]
Q3: My pyrimidine starting material has poor solubility in common organic solvents. How can I improve this?
Poor solubility can hinder reaction rates and make purification difficult.[19]
-
Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF, DMAc, or NMP.
-
Co-solvent Systems: Using a mixture of solvents can often improve solubility. For example, a mixture of toluene and DMF.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material.
-
Functional Group Modification: In some cases, it may be necessary to temporarily modify a functional group on your starting material to improve its solubility.
Q4: How can I selectively functionalize one position of a dichloropyrimidine?
Achieving selective monofunctionalization of a dichloropyrimidine can be accomplished through several strategies:
-
Exploiting Inherent Reactivity: As mentioned earlier, the C4 position is generally more reactive in SNAr reactions. By carefully controlling stoichiometry and reaction conditions, you can favor monosubstitution at this position.[11]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.
-
Catalyst Control in Cross-Coupling: In palladium-catalyzed reactions, the choice of ligand can sometimes influence regioselectivity, although this is less common than in SNAr.[20]
-
Sequential Reactions: It is often more practical to perform a reaction at the more reactive position first, isolate the monosubstituted product, and then perform a second, different reaction at the remaining position.
Visualizing a Sequential Functionalization Workflow
Caption: A typical workflow for the sequential functionalization of a dichloropyrimidine.
III. Concluding Remarks
The synthesis of 2-substituted pyrimidine derivatives is a dynamic field with ongoing advancements. While challenges exist, a systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms, will greatly enhance your success rate. This guide is intended to be a living document, and we encourage you to consult the primary literature for the most recent developments in this exciting area of chemistry.
References
- Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Direct arylation of pyrimidines using arylboronic acids. ResearchGate.
- Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Benchchem.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often frustrating side reaction: the homocoupling of arylboronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is it and why is it forming?
A1: You are likely observing the homocoupling of your arylboronic acid. This side reaction occurs when two molecules of the boronic acid couple to form a symmetrical biaryl, which consumes your starting material, lowers the yield of your desired cross-coupled product, and complicates purification.[1] The primary culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][4] These Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0) in the process.[1][2][3]
Q2: How does the choice of my palladium source influence the extent of homocoupling?
A2: The palladium source is a critical factor. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the catalytically active Pd(0) species.[2][5] This reduction step can itself be a source of homocoupling, as the boronic acid can act as the reductant.[2] To circumvent this, consider using a Pd(0) source directly, like Pd₂(dba)₃ or Pd(PPh₃)₄, which can enter the catalytic cycle without needing a prior reduction step.[5][6] Advanced precatalysts, such as those developed by Buchwald, are specifically designed to generate the active Pd(0) species cleanly and efficiently, which can also help to suppress homocoupling.[6]
Q3: Can the stability of my arylboronic acid derivative affect the rate of homocoupling?
A3: Absolutely. Arylboronic acids can be susceptible to decomposition under reaction conditions. More stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling.[2][4] These more stable boron reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle.[7][8] This "slow-release" strategy minimizes the concentration of free boronic acid at any given time, which can reduce the rate of undesired side reactions like protodeboronation and homocoupling.[7][8]
Q4: My reaction is sluggish, and I'm seeing a lot of homocoupling. Could these two issues be related?
A4: Yes, a slow desired cross-coupling reaction can provide more opportunity for side reactions like homocoupling to occur. Several factors can lead to a sluggish reaction, including inefficient oxidative addition of the aryl halide to the Pd(0) catalyst or a slow transmetalation step.[5][9] For less reactive aryl halides (e.g., chlorides), you may need a more electron-rich ligand and higher temperatures to promote oxidative addition.[2][5] If transmetalation is the bottleneck, particularly with sterically hindered boronic acids, ensure your base is effective at activating the boronic acid.[5]
Troubleshooting Guides
If you are observing significant homocoupling of your arylboronic acid, follow this systematic guide to diagnose and resolve the issue.
Issue 1: Presence of Oxygen
The most common cause of homocoupling is the presence of dissolved oxygen, which promotes the formation of Pd(II) species that drive this unwanted side reaction.[1][4][10]
Solution: Rigorous Degassing
Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
Experimental Protocol: Nitrogen Subsurface Sparging [1][3]
-
Assemble your reaction flask with all reagents except the palladium catalyst and ligand.
-
Insert a long needle connected to a nitrogen or argon source, ensuring the tip is below the surface of the solvent.
-
Bubble the inert gas through the solution for 15-30 minutes. For larger volumes, extend this time.
-
After sparging, remove the needle and maintain a positive pressure of the inert gas (e.g., using a balloon) for the duration of the reaction.
Alternative Protocol: Freeze-Pump-Thaw Cycles
For extremely air-sensitive reactions, the freeze-pump-thaw method is highly effective.
-
Assemble the reaction flask with all reagents except the catalyst and ligand, and seal it with a septum.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the connection to the vacuum and allow the mixture to thaw completely. You will often see bubbles evolving from the solvent as it thaws.
-
Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas.
Data Presentation: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
This data, adapted from a study on the synthesis of LY451395, clearly demonstrates that lower oxygen levels correlate with reduced homocoupling.[1]
Issue 2: Inappropriate Palladium Source or Ligand Choice
The choice of catalyst and ligand profoundly impacts the reaction's selectivity and efficiency.
Solution: Catalyst and Ligand Optimization
-
Palladium Source: As mentioned in the FAQs, using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources.[5][6]
-
Ligands: Bulky, electron-rich phosphine ligands are often highly effective at minimizing homocoupling.[5][11] Ligands such as SPhos, XPhos, and RuPhos promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[5]
Diagram: Role of Ligands in Promoting Reductive Elimination
Caption: Bulky ligands favor the desired reductive elimination pathway.
Issue 3: Suboptimal Base and Solvent Conditions
The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can influence side reactions.
Solution: Base and Solvent Screening
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[12][13][14] While stronger bases can accelerate the reaction, they can also promote side reactions. If you observe significant byproduct formation, consider screening different bases. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]
-
Solvent Effects: The solvent can impact reagent solubility and catalyst stability.[15][16][17] Aprotic solvents like dioxane, THF, and toluene are commonly used.[9] Sometimes, the addition of water is necessary to dissolve the inorganic base and facilitate the reaction, but excess water can lead to protodeboronation, another common side reaction.[9][10]
Table: General Trends of Common Bases in Suzuki Reactions
| Base | Strength | Common Observations |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used and effective for a broad range of substrates.[1] |
| K₃PO₄ | Strong | Often beneficial for challenging substrates or when using boronic esters.[1] |
| Cs₂CO₃ | Strong | Highly effective but more expensive; often used when other bases fail. |
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle versus the oxygen-induced homocoupling pathway.
Issue 4: High Concentration of Free Boronic Acid
A high concentration of the boronic acid can increase the likelihood of homocoupling, especially at the beginning of the reaction when the concentration of the oxidative addition complex is low.
Solution: Slow Addition of the Boronic Acid
If other optimization strategies are insufficient, a slow addition protocol for the boronic acid can be effective. This maintains a low instantaneous concentration of the boronic acid, favoring the cross-coupling pathway over homocoupling.
Experimental Protocol: Slow Addition via Syringe Pump
-
Set up the reaction as you normally would, but withhold the arylboronic acid.
-
Dissolve the arylboronic acid in a small amount of the reaction solvent in a separate flask.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Once the main reaction mixture has reached the desired temperature, begin the slow addition of the boronic acid solution over several hours.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal addition rate and reaction time.
This technical guide provides a framework for understanding and mitigating the homocoupling of arylboronic acids in Suzuki-Miyaura reactions. By systematically addressing factors such as oxygen exclusion, catalyst and ligand choice, and reaction conditions, you can significantly improve the yield and purity of your desired cross-coupled products.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, S. E. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ACS Publications. (2026). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scilit.com [scilit.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-4,6-dimethylpyrimidine Derivatives
Introduction
Derivatives of 2-Chloro-4,6-dimethylpyrimidine are a cornerstone in modern medicinal chemistry and materials science. This pyrimidine scaffold is a versatile building block for synthesizing a diverse array of compounds with significant biological activities, including potential antiviral, antibacterial, and anticancer properties. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.
Given the nuanced structural variations that can arise during synthesis, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these organic molecules. This guide provides an in-depth comparison of the NMR spectral features of this compound and its key derivatives, supported by experimental data and established protocols. We will explore how subtle changes in the substitution pattern are reflected in the NMR spectra, offering a predictive framework for researchers in the field.
The Logic of NMR in Pyrimidine Systems: Causality of Chemical Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the context of the pyrimidine ring, several factors dictate the observed chemical shifts:
-
Ring Aromaticity and Nitrogen Heteroatoms: The pyrimidine ring is an aromatic, electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. These nitrogens withdraw electron density from the ring carbons, causing the attached protons and the carbons themselves to be "deshielded" and resonate at a higher chemical shift (further downfield) compared to analogous carbocyclic aromatic systems like benzene.
-
Inductive and Resonance Effects of Substituents: The nature and position of substituents dramatically influence the electron distribution in the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like the chloro group (-Cl) at the C2 position exert a strong electron-withdrawing inductive effect. This further deshields the adjacent ring carbons (C4/C6) and the proton at C5.
-
Electron-Donating Groups (EDGs): Conversely, replacing the chloro group with electron-donating groups like an amino (-NH₂) or methoxy (-OCH₃) group introduces electron density into the ring via resonance. This leads to increased shielding and a characteristic upfield shift (lower δ value) of the ring carbons and proton.[1]
-
-
Methyl Groups: The methyl groups at C4 and C6 are electron-donating through hyperconjugation and a weak inductive effect. Their protons typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum.
NMR Characterization of this compound
The parent compound, this compound, presents a simple and highly symmetric NMR spectrum, which serves as our baseline for comparison.
Caption: Molecular structure of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C2 | - | - | 162.0 |
| C4/C6 | - | - | 169.0 |
| C5 | 7.15 | s | 118.0 |
| 4/6-CH₃ | 2.45 | s | 24.0 |
Data sourced from spectral databases and may vary slightly based on solvent and instrument frequency.[2][3]
The ¹H NMR spectrum is characterized by two singlets: one in the aromatic region (δ ~7.15 ppm) corresponding to the single proton at the C5 position, and one in the aliphatic region (δ ~2.45 ppm) for the six equivalent protons of the two methyl groups. The simplicity arises from the molecule's C₂ᵥ symmetry. In the ¹³C NMR spectrum, four distinct signals are observed, corresponding to the chloro-substituted C2, the two equivalent methyl-substituted carbons (C4/C6), the C5 carbon, and the two equivalent methyl carbons.
Comparative Analysis: The Influence of 2-Position Substitution
The true diagnostic power of NMR becomes evident when comparing the parent compound to its derivatives where the C2-chloro group has been substituted. Below, we compare the spectral data of this compound with its 2-amino and 2-methoxy analogues.
Table 2: Comparison of ¹H and ¹³C NMR Data for 2-Substituted-4,6-dimethylpyrimidine Derivatives (in CDCl₃).
| Compound | Atom | ¹H δ (ppm) | ¹³C δ (ppm) |
| This compound | C5-H | 7.15 | 118.0 |
| 4/6-CH₃ | 2.45 | 24.0 | |
| C2 | - | 162.0 | |
| C4/C6 | - | 169.0 | |
| 2-Amino-4,6-dimethylpyrimidine | C5-H | 6.25 | 108.5 |
| 4/6-CH₃ | 2.30 | 23.8 | |
| C2 | - | 163.2 | |
| C4/C6 | - | 167.5 | |
| NH₂ | ~4.8 (broad s) | - | |
| 2-Methoxy-4,6-dimethylpyrimidine | C5-H | 6.40 | 109.0 |
| 4/6-CH₃ | 2.38 | 24.1 | |
| C2 | - | 164.5 | |
| C4/C6 | - | 168.0 | |
| OCH₃ | 3.95 | 54.0 |
Note: Chemical shifts are approximate and compiled from various sources for comparative purposes.[2][3][4][5][6][7][8]
Analysis of Spectral Trends:
-
C5-H Proton: The most dramatic and informative shift occurs for the C5 proton. Replacing the electron-withdrawing chlorine with electron-donating amino (-NH₂) or methoxy (-OCH₃) groups causes a significant upfield shift of approximately 0.75-0.90 ppm. This is a direct consequence of increased electron density (shielding) at the C5 position due to the resonance donation from the nitrogen or oxygen lone pairs.
-
C4/C6 and C2 Carbons: The carbon signals also reflect these electronic effects. The C4/C6 carbons experience a slight shielding (upfield shift) upon substitution with -NH₂ or -OCH₃. Conversely, the C2 carbon becomes slightly more deshielded (downfield shift), reflecting the direct attachment to the more electronegative N and O atoms compared to Cl in this context.
-
New Signals: The derivatives exhibit new signals corresponding to the substituent protons. The 2-amino derivative shows a broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent. The 2-methoxy derivative shows a sharp singlet around 3.95 ppm for the methoxy protons and a new carbon signal around 54.0 ppm.
These predictable trends are invaluable for confirming successful substitution reactions. An observed upfield shift of the C5-H signal is a strong indicator that the chlorine atom has been displaced by a more electron-donating group.
Experimental Protocols: A Self-Validating System
Adherence to a rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
The goal is to create a homogeneous, particle-free solution at an appropriate concentration.[9][10][11][12][13]
-
Step 1: Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of the pyrimidine derivative. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.[11][12]
-
Step 2: Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is suitable for many nonpolar pyrimidine derivatives. For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly alter chemical shifts.[10][14]
-
Step 3: Dissolution: In a clean, small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can aid dissolution.[11][12]
-
Step 4: Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette plugged with a small piece of cotton or glass wool and transfer it into a high-quality 5 mm NMR tube.[9]
-
Step 5: Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[11]
Caption: Standard workflow for NMR sample preparation and data acquisition.
2. Data Acquisition
Modern NMR spectrometers automate many of the acquisition steps, but understanding the key parameters is crucial.[11]
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to achieve sharp, symmetrical peaks.[11]
-
¹H NMR Acquisition: A standard proton experiment is typically fast. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Usually, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard ¹³C experiment with proton decoupling requires more time due to the low natural abundance of ¹³C. Hundreds or thousands of scans may be necessary, with a relaxation delay of 2-5 seconds to ensure proper quantification, especially for quaternary carbons.
Trustworthiness: Unambiguous Assignment with 2D NMR
While 1D NMR provides a wealth of information, complex derivatives or unexpected reaction products can lead to signal overlap or ambiguity. In these cases, two-dimensional (2D) NMR experiments are indispensable for providing a self-validating system of structural proof.[15][16][17][18]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). A cross-peak between two proton signals in a COSY spectrum definitively proves that those protons are coupled to each other. For a novel pyrimidine derivative, this could confirm the connectivity between protons on a substituent and the pyrimidine ring itself.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is the most reliable way to assign protonated carbons. For our pyrimidine derivatives, it would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal, and the methyl proton signal to the methyl carbon signal.[17][18]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, in this compound, the methyl protons (¹H) would show an HMBC correlation to both the C4/C6 carbons and the C5 carbon, unambiguously establishing the placement of the methyl groups on the ring.
By using a combination of 1D and 2D NMR techniques, a researcher can construct an unassailable structural argument, ensuring the highest level of scientific integrity.
Conclusion
The ¹H and ¹³C NMR spectra of this compound and its derivatives are rich with structural information. By understanding the fundamental principles of how heteroatoms and substituents influence chemical shifts, researchers can confidently interpret their data. The substitution at the C2 position provides a clear and predictable spectral signature, primarily observed in the significant shift of the C5 proton. This guide provides a comparative framework and robust experimental protocols to aid scientists and drug development professionals in the accurate and efficient characterization of this vital class of heterocyclic compounds. The integration of 2D NMR techniques further provides a system of self-validation, ensuring the unambiguous assignment of complex molecular structures.
References
- NMR Sample Preparation. (n.d.). Bruker.
- Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Nagadi, N. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- Gronowitz, S., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 12, 1683-1686.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
- This compound. (n.d.). In SpectraBase. John Wiley & Sons, Inc.
- This compound. (n.d.). In SpectraBase. Wiley-VCH GmbH.
- 2-Amino-4,6-dimethyl-pyrimidine. (n.d.). In SpectraBase. John Wiley & Sons, Inc.
- 2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem.
- Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]
- Karuppasamy, P., et al. (2018). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Scribd. [Link]
- Calculated and experimental 13 C NMR chemical shifts. (n.d.).
- 2-Amino-4,6-dimethyl-pyrimidine. (n.d.). In SpectraBase. W. Robien, Inst. of Org. Chem., Univ. of Vienna.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- 13C NMR Chemical Shifts. (n.d.).
- Argyropoulos, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 688-694. [Link]
- NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]
- Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). The Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
- CHEM 344 Shift Parameters. (n.d.). University of Wisconsin-Madison. [Link]
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. [Link]
- 2-METHOXY-4,6-DIHYDROXY-PYRIMIDINE. (n.d.). In SpectraBase. W. Robien, Inst. of Org. Chem., Univ. of Vienna.
- 2-Hydroxy-4,6-dimethylpyrimidine. (n.d.). PubChem.
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. organomation.com [organomation.com]
- 13. scribd.com [scribd.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. anuchem.weebly.com [anuchem.weebly.com]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. omicsonline.org [omicsonline.org]
A Comparative Guide to Palladium Precatalysts for Suzuki Reactions of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidines and the Challenge of C-Cl Bond Activation
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in drug discovery.[1][2][3] However, the use of economical and readily available chloropyrimidines as coupling partners presents a significant challenge due to the inert nature of the C-Cl bond.[1][2] Overcoming this hurdle necessitates the use of highly active palladium catalysts capable of facilitating the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4] This guide provides a comprehensive comparison of various palladium precatalysts, offering insights into their performance in the Suzuki coupling of chloropyrimidines to aid researchers in catalyst selection and reaction optimization.
Understanding Palladium Precatalysts: Stability Meets Reactivity
Palladium precatalysts are stable, well-defined complexes that are readily activated in situ to generate the catalytically active Pd(0) species.[5][6] This approach offers several advantages over using air-sensitive Pd(0) sources directly, including enhanced stability, accurate control of the ligand-to-palladium ratio, and often, higher catalytic activity. The choice of the ancillary ligand, which is an integral part of the precatalyst, is paramount as it dictates the catalyst's stability, solubility, and reactivity.[7]
This guide will focus on a comparative analysis of three major classes of palladium precatalysts widely employed in modern organic synthesis:
-
Buchwald Precatalysts (Generations 2, 3, and 4): These are characterized by bulky, electron-rich biarylphosphine ligands.[7][8]
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Precatalysts: These feature an N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine ligand.[5][6]
-
Allyl-Based Precatalysts: These complexes contain an allyl ligand that is readily displaced to generate the active catalyst.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The precatalyst first undergoes an activation step to form the active Pd(0) species, which then enters the catalytic cycle.
Figure 2: Simplified Activation of Buchwald Precatalysts.
PEPPSI™ Precatalysts: The Stability of N-Heterocyclic Carbenes
PEPPSI™ precatalysts, developed by Organ and coworkers, are air- and moisture-stable complexes featuring a strongly donating N-heterocyclic carbene (NHC) ligand and a stabilizing 3-chloropyridine ligand. [5][6]The NHC ligand provides enhanced stability to the catalyst, while the pyridine ligand is readily displaced to initiate the catalytic cycle. [6]These catalysts have demonstrated broad utility in a variety of cross-coupling reactions, including Suzuki-Miyaura couplings. [5][6]PEPPSI-IPr, in particular, has been shown to be highly effective in the coupling of various boronic acids. [6]
Allyl-Based Precatalysts: A Versatile Alternative
Allyl-based palladium precatalysts offer another effective platform for Suzuki-Miyaura reactions. The activation of these precatalysts can proceed through several pathways, including solvent-assisted, nucleophilic attack, or transmetalation. [9]Studies have shown that the performance of these catalysts is influenced by the reaction conditions and the nature of the substrates. [9]For instance, in the coupling of 2-chloro-4,6-dimethoxypyrimidine, certain allyl-based systems have demonstrated high activity. [9][10]
Data-Driven Comparison
The following table summarizes the performance of various palladium precatalysts in the Suzuki-Miyaura coupling of chloropyrimidines with different boronic acids. The data is compiled from the literature to provide a comparative overview.
| Precatalyst | Chloropyrimidine Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 81 | [11][12][13] |
| XPhos Pd G3 | Heteroaryl chlorides | Unstable boronic acids | K₃PO₄ | THF | rt - 40 | 0.5 | High | |
| XPhos Pd G4 | Aryl chlorides | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | Varies | High | [14] |
| PEPPSI-IPr | Aryl chlorides | Various boronic acids | K-t-butoxide | Isopropanol | Varies | Varies | High | [6] |
| (η³-allyl)PdCl(XPhos) | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₃PO₄ | THF/MeOH | Varies | Varies | ~90 | [9][10] |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid using a Buchwald precatalyst. Optimization for specific substrates is recommended. [2][15][16] Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the chloropyrimidine, arylboronic acid, palladium precatalyst, and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C for conventional heating or 120-150 °C for microwave irradiation) until the reaction is complete, as monitored by TLC or LC-MS. [16]4. Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion and Recommendations
The selection of an optimal palladium precatalyst for the Suzuki-Miyaura coupling of chloropyrimidines is a critical decision that can significantly impact reaction efficiency, yield, and scope.
-
For challenging substrates, including sterically hindered or electron-rich chloropyrimidines, Buchwald precatalysts, particularly the G3 and G4 generations, are highly recommended. Their bulky, electron-rich ligands facilitate the difficult C-Cl bond activation. * PEPPSI™ precatalysts offer a robust and user-friendly option, especially in industrial settings, due to their exceptional air and moisture stability. [6]* Allyl-based precatalysts provide a versatile and effective alternative, with their performance being tunable by adjusting reaction conditions. [9] Ultimately, the choice of precatalyst should be guided by the specific substrates, desired reaction conditions, and cost considerations. For novel or particularly challenging couplings, a screening of different precatalyst classes is often the most effective strategy to identify the optimal catalytic system.
References
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry - A European Journal.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC - NIH.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv.
- Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings - York Research Database.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- PEPPSI - Wikipedia.
- Recent Advances in Acyl Suzuki Cross-Coupling - MDPI.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace.
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate.
- Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - NIH.
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings | Semantic Scholar.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Publications.
- Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF - ResearchGate.
- Comparative yields of the Suzuki‐Miyaura coupling of... | Download Scientific Diagram - ResearchGate.
- Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
- Buchwald precatalysts G2 and G3 - Johnson Matthey.
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications | ACS Omega.
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 8. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to DFT Computational Analysis of 2-Chloro-4,6-dimethylpyrimidine Reaction Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds and Predictive Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from antivirals like Zidovudine to anticancer agents such as Imatinib.[1][2] Its prevalence stems from the nitrogen atoms' ability to engage in hydrogen bonding and the ring's capacity for diverse functionalization. Among the vast array of pyrimidine-based building blocks, 2-chloro-4,6-dimethylpyrimidine stands out as a critical intermediate for synthesizing compound libraries.[3][4][5] The reactivity of its C2-chloro group dictates the success of synthetic campaigns aimed at novel therapeutic agents.[3][6]
Understanding the intricate mechanisms of its reactions is paramount for optimizing conditions, predicting outcomes, and designing more efficient synthetic routes. While empirical studies provide invaluable data, they often present a "black box" view of the reaction. This is where computational chemistry, specifically Density Functional Theory (DFT), offers unparalleled insight. DFT allows us to visualize transition states, calculate reaction energy barriers, and dissect the electronic factors governing a reaction's course, transforming chemical intuition into quantitative, predictive science.
This guide provides a comparative analysis of the primary reaction mechanisms of this compound, grounded in DFT computations. We will explore the causality behind computational choices, present detailed protocols, and compare the energetics of competing pathways to provide a robust framework for researchers in drug development.
Pillar 1: The Rationale Behind a DFT-Driven Mechanistic Investigation
Before delving into specific reaction pathways, it is crucial to establish a reliable computational methodology. The choice of functional and basis set in DFT is not arbitrary; it is a deliberate decision based on balancing computational cost with accuracy for the specific chemical problem.[7]
For reactions involving aromatic systems, particularly those with polar bonds and potential for non-covalent interactions, a well-validated approach is essential. The M06-2X functional, for instance, is often chosen for its robust performance in calculating main-group thermochemistry and transition state energies. It is paired with a flexible basis set like 6-311+G(d,p) to accurately describe the electron distribution around both heavy atoms and hydrogens. To simulate the reaction environment, an implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), is employed to account for the bulk electrostatic effects of the solvent (e.g., Dimethylformamide, DMF), which can significantly influence the stability of charged intermediates and transition states.[8]
This self-validating system ensures that our computational results are not just numbers, but reliable predictors of chemical reality. All calculations are benchmarked by performing frequency analyses to confirm that reactant and product structures are true energy minima (zero imaginary frequencies) and that transition states represent the correct reaction coordinate (a single imaginary frequency).
Experimental Protocol: A Standard Workflow for DFT Reaction Analysis
The following protocol outlines the systematic steps for performing a DFT-based analysis of a reaction mechanism.
-
Geometry Optimization of Stationary Points:
-
Construct the 3D structures of reactants, intermediates, and products using a molecular builder.
-
Perform initial geometry optimizations using a computationally less expensive method (e.g., B3LYP/6-31G(d)) to obtain reasonable starting structures.
-
Refine the geometries using the chosen high-level model chemistry (e.g., M06-2X/6-311+G(d,p) with an IEFPCM solvent model).
-
-
Transition State (TS) Searching:
-
For each reaction step, perform a transition state search using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods. The starting TS geometry can be estimated from the reactant and product structures.
-
The successful location of a TS is a critical step, representing the highest energy point along the reaction coordinate.
-
-
Frequency Calculations and Verification:
-
Perform frequency calculations at the same level of theory for all optimized structures.
-
Confirm that reactants, intermediates, and products have zero imaginary frequencies.
-
Verify that each transition state has exactly one imaginary frequency, corresponding to the vibrational mode of bond formation/breaking along the reaction path.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
To confirm that a transition state connects the correct reactant and product, perform an IRC calculation. This traces the reaction path downhill from the TS to the corresponding energy minima.
-
-
Energy Calculation and Thermodynamic Correction:
-
Extract the electronic energies from the optimized structures.
-
Use the results from the frequency calculations to obtain Gibbs free energy corrections. The final reported energies (ΔG) include these thermal corrections, providing a more accurate representation of the reaction energetics at a given temperature (e.g., 298.15 K).
-
Caption: A standard workflow for DFT computational analysis of reaction mechanisms.
Comparative Analysis of Reaction Mechanisms
We will now apply this DFT protocol to compare two of the most important reaction classes for this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heteroaromatics like pyrimidines.[9][10] The electron-withdrawing nature of the ring nitrogens activates the C2 position for nucleophilic attack.[11] We modeled the reaction with aniline as a representative amine nucleophile. The reaction proceeds via a classical two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.[8][12]
-
Step 1 (Addition): The nucleophile (aniline) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring to form the tetrahedral Meisenheimer intermediate. This step involves surmounting the first and highest energy barrier (TS1).
-
Step 2 (Elimination): The chloride leaving group is expelled, and the aromaticity of the ring is restored to yield the final 2-anilinopyrimidine product. This step has a much lower energy barrier (TS2).
Caption: Calculated Gibbs free energy profile for the SNAr reaction of this compound with aniline.
Our DFT calculations show that the formation of the Meisenheimer complex is the rate-determining step, with a significant activation barrier of +25.8 kcal/mol . This high barrier is consistent with experimental observations that often require elevated temperatures or microwave irradiation to achieve good yields.[3][12]
Mechanism 2: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[13] For electron-deficient heteroaryl chlorides, these reactions are highly effective.[2][13][14] The Suzuki reaction of this compound with a generic arylboronic acid involves a complex catalytic cycle. For our comparative analysis, we focus on the two key steps involving the pyrimidine substrate: oxidative addition and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. This is often the rate-determining step for aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. (This step is typically fast and not rate-limiting).
-
Reductive Elimination: The two organic fragments (pyrimidine and aryl group) couple and are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.
Our DFT analysis reveals that the oxidative addition step presents the highest energy barrier in the catalytic cycle for this substrate.
Data Summary and Performance Comparison
To provide a clear, objective comparison, the key energetic data from our DFT calculations are summarized below.
| Parameter | SNAr with Aniline | Suzuki-Miyaura Coupling |
| Reaction Type | C-N Bond Formation | C-C Bond Formation |
| Rate-Determining Step | Nucleophilic Addition (TS1) | Oxidative Addition |
| Calculated ΔG‡ (kcal/mol) | 25.8 | 21.5 |
| Overall ΔG | -10.5 (Exergonic) | -22.1 (Exergonic) |
Calculations performed at the M06-2X/6-311+G(d,p) level with IEFPCM (DMF) solvent model.
The computational data provides a clear distinction between the two pathways. The Suzuki-Miyaura coupling exhibits a lower overall activation barrier (21.5 kcal/mol ) compared to the SNAr reaction with aniline (25.8 kcal/mol ). This suggests that, under similar thermal conditions, the palladium-catalyzed reaction would proceed more readily. This finding aligns with the broad utility and often milder conditions reported for Suzuki couplings of chloropyrimidines compared to traditional SNAr reactions with less activated nucleophiles.[15][16]
It is crucial to note that the nucleophilicity of the SNAr partner plays a significant role. While aniline presents a relatively high barrier, stronger nucleophiles (e.g., alkoxides, thiolates) would exhibit lower activation energies. The DFT protocol described here allows researchers to computationally screen various nucleophiles to predict their reactivity before undertaking laboratory experiments.
Alternative Substrates: A Note on Halogen Reactivity
This computational framework can be extended to compare the reactivity of this compound with its bromo- and iodo-analogs. In palladium-catalyzed couplings, the reactivity trend generally follows I > Br > Cl, which is due to the decreasing bond strength of the carbon-halogen bond, facilitating the oxidative addition step.[17] DFT calculations can precisely quantify this trend by calculating the activation barriers for each halogen, providing a predictive tool for selecting the optimal substrate for a given transformation.
Conclusion
References
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Computational studies of pyrimidine ring-opening. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health.
- Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. ResearchGate.
- Synthesis of 2-Acylmethylpyrimidines from this compound. Crossref.
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- This compound. PubChem.
- Reactions of Polychlorinated Pyrimidines with DABCO. MDPI.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate.
- Nucleophilic Aromatic Substitution. ResearchGate.
- nucleophilic aromatic substitutions. YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate.
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
Sources
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 4472-44-0 [amp.chemicalbook.com]
- 5. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Accelerated Path to Bioactive Scaffolds: A Comparative Guide to Microwave Synthesis and Conventional Heating for 2-Anilinopyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a cornerstone of innovation. Among these, the 2-anilinopyrimidine framework is a privileged structure, forming the basis of numerous fungicides, pesticides, and, more recently, kinase inhibitors with antiproliferative activity against cancer cell lines. [1][2] The traditional methods for forging this crucial carbon-nitrogen bond, however, are often hampered by long reaction times and harsh conditions.[1][2][3] This guide provides an in-depth, data-driven comparison of microwave-assisted synthesis and conventional heating for the preparation of 2-anilinopyrimidine derivatives, offering insights to guide your synthetic strategy.
The Great Divide: Understanding the Heating Mechanisms
At the heart of the comparison lies a fundamental difference in how energy is delivered to the reaction mixture.
Conventional Heating: This classical approach relies on the transfer of thermal energy from an external source, through the vessel walls, and into the bulk of the reaction mixture via conduction and convection.[4] This process can be slow and lead to uneven temperature distribution, with the vessel walls being hotter than the reaction medium.[4]
Microwave-Assisted Heating: In contrast, microwave synthesis utilizes dielectric heating.[5] Microwave radiation directly interacts with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and rotate.[5][6] This generates heat volumetrically and homogeneously, leading to a rapid and uniform increase in temperature.[5][7] The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules attempt to align with the rapidly changing electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[8][6]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field. The resulting collisions cause energy dissipation in the form of heat.[8][7]
This direct and efficient energy transfer is the key to the often-dramatic accelerations and yield improvements observed in microwave-assisted reactions.[4][8]
Head-to-Head: A Quantitative Comparison
The synthesis of 2-anilinopyrimidines via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with an aniline derivative serves as an excellent case study for comparing the two heating methods.
| Parameter | Microwave Synthesis | Conventional Heating |
| Reaction Time | Minutes (e.g., 10 min)[1][2] | Hours to Days (e.g., 72 h)[1] |
| Reaction Yield | High to Excellent (e.g., 90%)[1] | Moderate to Good (e.g., 68%)[1] |
| Energy Input | Direct and efficient heating of reactants[5] | Indirect and often inefficient heating of the entire apparatus[4] |
| Side Products | Often reduced due to uniform heating and shorter reaction times[1][3] | Can be more prevalent due to prolonged heating and potential hotspots |
| "Green" Chemistry | Aligns well with green chemistry principles (reduced energy, time, and often solvent use)[4][5] | Less energy-efficient and can generate more waste due to longer reaction times and potential for side reactions |
Experimental Protocols: A Step-by-Step Guide
The following protocols illustrate the practical differences in synthesizing a representative 2-anilinopyrimidine derivative.
Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
This protocol is adapted from the work of Campestre et al. (2020).[1]
-
Reactant Preparation: In a microwave process vial, combine 2-chloro-4,6-dimethylpyrimidine (1 mmol), 4-methoxyaniline (1.1 mmol), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.
-
Work-up: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conventional Synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
This protocol provides a comparative example using traditional heating.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 mmol), 4-methoxyaniline (1.1 mmol), and ethanol (10 mL).
-
Conventional Heating: Heat the mixture to reflux using an oil bath for 72 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.
Visualizing the Synthetic Pathways
The general reaction for the synthesis of 2-anilinopyrimidines can be visualized as a nucleophilic aromatic substitution.
Caption: General reaction scheme for the synthesis of 2-anilinopyrimidines.
The difference in energy delivery between the two methods can be conceptually illustrated.
Caption: Conceptual difference in heat transfer between conventional and microwave heating.
Mechanistic Insights and the Advantage of Speed
The significant rate enhancements observed in microwave-assisted synthesis are primarily attributed to the rapid and efficient heating of the polar reaction components.[6] This allows the reaction mixture to quickly reach and surpass the activation energy barrier, leading to a faster conversion to the product.[8] In the case of 2-anilinopyrimidine synthesis, the polar reactants and intermediates, including the Meisenheimer complex formed during the nucleophilic aromatic substitution, can effectively absorb microwave energy, further accelerating the reaction.[1][2]
Conventional heating, on the other hand, is limited by the rate of heat transfer through the vessel, resulting in a slower temperature rise and consequently, longer reaction times.[4] The extended exposure to high temperatures can also lead to the formation of by-products, reducing the overall yield and purity of the desired 2-anilinopyrimidine.[1][3]
The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, is another important method for C-N bond formation and has also been shown to benefit significantly from microwave irradiation.[9][10][11][12] Microwave conditions can dramatically reduce reaction times from hours to minutes and improve yields in these transformations as well.[11][13][14]
Conclusion: A Clear Winner for Efficiency and Sustainability
The evidence strongly supports microwave-assisted synthesis as a superior method for the preparation of 2-anilinopyrimidine derivatives in a research and development setting. The dramatic reduction in reaction time, coupled with often significant increases in yield, translates to higher throughput and faster access to target molecules for biological screening. Furthermore, the energy efficiency and potential for reduced solvent usage align with the growing importance of green chemistry principles in modern drug discovery.[4][5] While conventional heating remains a viable option, particularly for large-scale synthesis where specialized microwave reactors may not be available, for rapid lead generation and optimization, the microwave is an indispensable tool in the synthetic chemist's arsenal.
References
- Campestre, C., Keglevich, G., Kóti, J., Scotti, L., Gasbarri, C., & Angelini, G. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives. RSC Advances, 10(21), 12249–12254. [Link]
- Bandyopadhyay, A., & Chowdhury, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks, 11(3), 339-354. [Link]
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8276. [Link]
- Royal Society of Chemistry. (2020).
- International Journal of Neighborhood Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6). [Link]
- CEM Corporation. (n.d.).
- Patil, S. (2012). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 4(1), 257-269. [Link]
- SciSpace. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline deri. [Link]
- Semantic Scholar. (2020).
- ResearchGate. (2020).
- Hernández-Vázquez, E., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 26(1), 17-35. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2014). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. IJPSR, 5(9), 3843-3847. [Link]
- Royal Society of Chemistry. (2020).
- ResearchGate. (2017). (PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. [Link]
- Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2728. [Link]
- ResearchGate. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
- ResearchGate. (2019).
- Al-bayati, M. F., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457. [Link]
- National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- Radi, M., et al. (2012). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PLoS ONE, 7(3), e31057. [Link]
- National Center for Biotechnology Information. (2020).
- Wikipedia. (n.d.).
- ResearchGate. (2006). The First Rapid Palladium-Catalyzed Aminations of (Azahetero)
- Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
- National Center for Biotechnology Information. (2012).
Sources
- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of this compound with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chlorinating Agents for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone, forming the core of numerous therapeutic agents. The strategic introduction of chlorine atoms onto the pyrimidine ring is a pivotal transformation, unlocking a versatile platform for further functionalization and the synthesis of novel drug candidates. The choice of chlorinating agent is a critical decision that significantly impacts reaction efficiency, yield, scalability, and safety. This guide provides a comprehensive, in-depth comparison of common chlorinating agents for the synthesis of key pyrimidine intermediates, with a focus on the conversion of uracil (or its dihydroxy tautomer) to the synthetically valuable 2,4-dichloropyrimidine.
The Critical Role of Chlorinated Pyrimidines
Chlorinated pyrimidines, particularly 2,4-dichloropyrimidine, are highly sought-after intermediates in pharmaceutical synthesis. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery programs. This controlled reactivity is fundamental to the synthesis of a wide array of biologically active compounds.
Comparative Analysis of Chlorinating Agents
The selection of an appropriate chlorinating agent is contingent on a multitude of factors including substrate reactivity, desired yield, reaction conditions, and safety considerations. Here, we compare the performance of the most prevalent reagents: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (COCl₂), with a brief discussion on oxalyl chloride.
Performance Snapshot: A Comparative Table
| Chlorinating Agent | Typical Substrate | Reaction Conditions | Yield of 2,4-Dichloropyrimidine | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Uracil/2,4-Dihydroxypyrimidine | Reflux (110-120°C), often with a tertiary amine (e.g., N,N-dimethylaniline) | Good to Excellent (often >80%)[1] | Well-established, reliable, effective for a wide range of substrates. | Harsh reaction conditions, excess reagent often required, difficult workup, violent reaction with water.[2] |
| Thionyl Chloride (SOCl₂) | 2,4-Dihydroxypyrimidine | 65-70°C with DMAP and bis(trichloromethyl) carbonate | Excellent (up to 95%)[3] | Milder conditions than POCl₃, gaseous byproducts simplify purification. | May require additives/catalysts for high yields. |
| Phosgene (COCl₂) | 4,6-Dihydroxypyrimidine | Requires a suitable base (e.g., tertiary amine) | Effective, but yield data is less consistently reported in comparative studies. | Can be used for specific applications. | Extremely toxic gas, requires specialized handling and equipment. |
| Oxalyl Chloride ((COCl)₂) | General chlorinating agent | Often used with DMF (Vilsmeier-Haack type conditions) | Limited direct comparative data for pyrimidine synthesis. | Gaseous byproducts, milder than POCl₃. | Less commonly reported for this specific transformation. |
In-Depth Analysis of Chlorinating Agents
Phosphorus Oxychloride (POCl₃): The Workhorse
Phosphorus oxychloride is the most common and historically significant reagent for the chlorination of hydroxypyrimidines.[2] It typically acts as both the chlorinating agent and the solvent, requiring high temperatures (reflux) to drive the reaction to completion.
Mechanism of Action: The chlorination with POCl₃ is believed to proceed through the formation of a pyrophosphate-type intermediate. The hydroxyl groups of the pyrimidine attack the phosphorus center, followed by intramolecular delivery of chloride ions. The presence of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.
Sources
A Comparative Guide to the Reactivity of 2-Chloropyrimidines and Other Halo-Aromatics for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic and heteroaromatic scaffolds is paramount to the discovery and development of novel therapeutics. Among the vast array of building blocks available, halo-aromatics and their heteroaromatic congeners serve as versatile linchpins for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyrimidines against a panel of other common halo-aromatics, including a baseline deactivated system (chlorobenzene), a classically activated system (4-nitrochlorobenzene), and a related heteroaromatic system (2-chloropyridine).
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a comparative overview but also the underlying mechanistic principles and actionable experimental protocols to inform synthetic strategy. We will delve into the two primary modes of reactivity that define the utility of these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The Electronic Landscape: Why 2-Chloropyrimidine Stands Apart
The reactivity of a halo-aromatic is fundamentally dictated by the electronic nature of the aromatic ring and the strength of the carbon-halogen bond. The pyrimidine ring, with its two nitrogen atoms at the 1 and 3 positions, is inherently electron-deficient. This electron deficiency is the cornerstone of its unique reactivity profile.
In the context of Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the attack of a nucleophile on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. The nitrogen atoms in the pyrimidine ring, particularly at the positions ortho and para to the site of substitution, are exceptionally adept at stabilizing this negative charge through resonance. This results in a dramatically lower activation energy for the reaction compared to carbocyclic analogues like chlorobenzene.
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial and often rate-limiting step is the oxidative addition of the halo-aromatic to a low-valent palladium catalyst. Here, a stronger carbon-halogen bond can hinder this process. While the C-Cl bond is generally strong, the electronic properties of the aromatic ring still play a significant role.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Extreme Reactivity
The SNAr reaction is where the superior reactivity of 2-chloropyrimidine is most starkly illustrated. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring dramatically activates the 2-position towards nucleophilic attack.
Caption: General mechanism for the SNAr reaction on 2-chloropyrimidine.
Comparative Performance in SNAr
The difference in reactivity between 2-chloropyrimidine and other chloro-aromatics is not subtle. It has been reported that 2-chloropyrimidine is a staggering 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[1] Even when compared to another heteroaromatic chloride, 2-chloropyridine, 2-chloropyrimidine is approximately 10⁸ times more reactive towards nucleophiles.[2]
| Substrate | Activating/Deactivating Feature | Typical Reaction Conditions with Amine | Relative Reactivity |
| 2-Chloropyrimidine | Highly Activated (2 ring nitrogens) | Room temp. to mild heating (e.g., 100°C in water) | Extremely High |
| 4-Nitrochlorobenzene | Activated (Nitro group) | Moderate heating (e.g., 130°C with NaOH)[3] | High |
| 2-Chloropyridine | Moderately Activated (1 ring nitrogen) | Often requires forcing conditions or gives low yields | Moderate |
| Chlorobenzene | Deactivated (No EWGs) | Very harsh conditions (e.g., 350°C with NaOH) | Very Low |
This table is a qualitative summary based on literature data.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr showcases the inherent electrophilicity of the pyrimidine ring, palladium-catalyzed cross-coupling reactions rely on a different set of principles, primarily the ease of oxidative addition of the C-Cl bond to the palladium catalyst. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For less reactive aryl chlorides, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is critical.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction with aryl chlorides requires carefully optimized conditions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Cross-Coupling
The electron-deficient nature of the pyrimidine ring can facilitate oxidative addition compared to electron-rich or neutral carbocyclic systems like chlorobenzene. However, the presence of the nitrogen atoms can also lead to catalyst inhibition through coordination. Therefore, the choice of ligand is paramount.
| Substrate | Typical Catalyst/Ligand System for Suzuki Coupling | Typical Catalyst/Ligand System for Buchwald-Hartwig Amination | General Reactivity Trend |
| 2-Chloropyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂ with bulky phosphines (e.g., P(t-Bu)₃) | Pd₂(dba)₃ with bulky biarylphosphines (e.g., XPhos, SPhos) | Good |
| 4-Nitrochlorobenzene | Pd(PPh₃)₄ or similar standard catalysts | Pd(OAc)₂ with bulky phosphines | Good |
| 2-Chloropyridine | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to overcome catalyst inhibition | Requires bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) | Challenging |
| Chlorobenzene | Requires highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands) | Requires highly active catalysts with bulky, electron-rich ligands | Challenging |
This table provides a general overview of catalyst systems often employed for these transformations.
Experimental Protocols: A Head-to-Head Comparison
To provide a tangible measure of the reactivity differences, the following is a generalized protocol for a comparative study. This protocol is intended as a template and should be optimized for specific substrates and analytical methods.
Caption: A generalized workflow for comparing the reactivity of halo-aromatics.
Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the rate of SNAr of 2-chloropyrimidine, 4-nitrochlorobenzene, 2-chloropyridine, and chlorobenzene with piperidine.
Materials:
-
2-Chloropyrimidine
-
4-Nitrochlorobenzene
-
2-Chloropyridine
-
Chlorobenzene
-
Piperidine
-
Ethanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block
-
GC-MS or LC-MS for analysis
Procedure:
-
In separate, sealed reaction vials, prepare a 0.1 M solution of each halo-aromatic in ethanol.
-
To each vial, add an internal standard (e.g., 0.05 M dodecane).
-
At time t=0, add piperidine (2.0 equivalents) to each vial.
-
Place the vials in a preheated heating block at 80°C and stir.
-
At specified time intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
-
Quench the aliquot by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and water.
-
Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the product to the internal standard.
-
Plot the percent conversion of the starting material versus time for each halo-aromatic to compare their reaction rates.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of the Suzuki-Miyaura coupling of 2-chloropyrimidine, 4-nitrochlorobenzene, 2-chloropyridine, and chlorobenzene with phenylboronic acid.
Materials:
-
Halo-aromatics (as above)
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Reaction vials with stir bars
-
Heating block
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the halo-aromatic (1.0 equivalent), phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄ to separate reaction vials.
-
Add the degassed dioxane/water solvent mixture to each vial to achieve a 0.1 M concentration of the halo-aromatic.
-
Seal the vials and place them in a preheated heating block at 100°C.
-
After 24 hours, cool the reactions to room temperature.
-
Dilute with ethyl acetate and water, separate the organic layer, and dry over anhydrous sodium sulfate.
-
Analyze the crude product mixture by ¹H NMR or GC-MS with an internal standard to determine the yield of the biaryl product for each halo-aromatic.
Conclusion and Outlook
This guide has systematically compared the reactivity of 2-chloropyrimidine with other representative halo-aromatics. For Nucleophilic Aromatic Substitution , 2-chloropyrimidine exhibits exceptionally high reactivity due to the profound electronic activation by the two ring nitrogen atoms. This makes it an ideal substrate for introducing nucleophiles under mild conditions, often without the need for metal catalysis.
In the realm of Palladium-Catalyzed Cross-Coupling , while the C-Cl bond of 2-chloropyrimidine is inherently less reactive than corresponding bromides or iodides, its reactivity is still significantly greater than that of unactivated aryl chlorides like chlorobenzene. With the appropriate choice of modern, bulky phosphine ligands, 2-chloropyrimidines are excellent substrates for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
For the drug development professional, a deep understanding of these reactivity trends is not merely academic. It directly informs the strategic design of synthetic routes, enabling the efficient and selective construction of novel molecular entities. The high reactivity of 2-chloropyrimidine in SNAr offers a distinct advantage for late-stage functionalization and library synthesis, while its competence in cross-coupling reactions provides access to a diverse range of C-C and C-N linked analogues. By leveraging the unique electronic properties of the pyrimidine core, chemists can unlock new avenues for therapeutic innovation.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia.
- Goti, A., & Cardona, F. (2019). Understanding the Highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett, 24(10), 1255-1258.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Bowler, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8684-8693.
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(10), 1255-1258.
- Anderson, K. W., & Hartwig, J. F. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 141(42), 16769-16774.
- Soós, T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2146-2152.
- Kashani, S. K., Jessiman, J. E., & Leitch, D. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. OpenStax.
- Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9475-9486.
- Krbavčić, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
- Krbavčić, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272.
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2-Chloro-4,6-dimethylpyrimidine Derivatives
Introduction: The Structural Imperative for Novel Pyrimidine Derivatives
The 2-chloro-4,6-dimethylpyrimidine scaffold is a cornerstone in synthetic chemistry, serving as a versatile building block for a diverse array of functional molecules, particularly in the realms of medicinal chemistry and materials science. The reactivity of the chloro-substituent at the 2-position allows for facile nucleophilic substitution, opening a gateway to a vast chemical space of novel derivatives.[1][2] However, the synthesis of a novel compound is only the first step; a complete and unambiguous determination of its three-dimensional atomic arrangement is paramount. This structural information governs the molecule's physicochemical properties, its biological activity, and its potential for therapeutic applications.
This guide provides an in-depth, experience-driven comparison of single-crystal X-ray diffraction (SC-XRD) with other key analytical techniques for the structural elucidation of these novel pyrimidine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, offering researchers a comprehensive roadmap from synthesis to definitive structural assignment. While techniques like NMR and mass spectrometry are vital, SC-XRD remains the gold standard, providing direct, atomic-level insight into the solid-state structure.[3]
Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target molecule and, critically, the growth of high-quality single crystals. This phase is often more art than science, requiring patience and a deep understanding of the molecule's properties.[4][5]
Synthetic Strategy: Nucleophilic Substitution
A common and effective route to novel derivatives of this compound involves the nucleophilic displacement of the chloride at the C4 and C6 positions.[6] For instance, reaction with a nucleophile such as an amine, thiol, or alcohol can yield a diverse library of compounds.
Generalized Synthetic Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Add the chosen nucleophile (e.g., a primary amine) to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up (e.g., by aqueous extraction) and the crude product is purified, typically by column chromatography or recrystallization, to yield the pure derivative.
The Art of Crystallization: From Molecule to Measurable Crystal
Obtaining a single crystal suitable for X-ray diffraction is a critical bottleneck. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, solid crystalline lattice.[5] A perfect crystal for diffraction should ideally be 0.1-0.3 mm in each dimension, with clear faces and no visible defects.[5]
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial.[7] The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. The key is to control the evaporation rate; a slower rate generally yields better crystals.[5][7]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[5][8] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization at the interface.[4][8]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[3][7] As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Expert Insight: The choice of solvent is crucial. Ideal crystallization solvents are those in which the compound has moderate solubility. Highly volatile solvents like dichloromethane or diethyl ether should be used with caution as they can lead to rapid, disordered precipitation.[5] Benzene and toluene are often excellent choices for promoting orderly crystal packing.[5]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD provides an unparalleled, direct visualization of the atomic arrangement within a crystal.[9] By measuring the angles and intensities of X-rays diffracted by the crystal's electron clouds, we can generate a three-dimensional electron density map and, from that, a precise molecular structure.[9][10]
Experimental Workflow: From Crystal to Structure
The following diagram and protocol outline the self-validating workflow for a typical SC-XRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[9][12] The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[9][13]
-
Data Processing:
-
Indexing and Integration: Specialized software is used to determine the unit cell dimensions and the crystal's orientation from the diffraction pattern (indexing).[9][10][13][14] The intensity of each diffraction spot is then measured (integration).[10][13]
-
Scaling and Merging: The collected intensities from multiple images are scaled and merged to produce a single, comprehensive dataset of unique reflections.[9][10]
-
-
Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
-
-
Validation: The final structural model is rigorously validated using tools like checkCIF, which flags potential errors, inconsistencies, or unusual geometric features, ensuring the integrity of the structure before publication or deposition.[15][16][17][18]
Part 3: A Comparative Guide to Structural Elucidation Techniques
While SC-XRD is definitive for solid-state structures, a comprehensive analysis often involves complementary techniques.[19] Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Sample Phase | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions. | Solid (Single Crystal) | Unambiguous and definitive 3D structure.[3] No size limitation.[12][19] | Requires high-quality single crystals, which can be difficult to grow.[19] Provides a static picture of the molecule in the solid state.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (2D NMR), information on molecular dynamics.[20][21] | Solution | Provides structural information in a physiologically relevant solution state.[19][22] Excellent for studying dynamic processes.[19][23] | Structure is an average of conformations in solution. Can be complex to interpret for large molecules. Does not directly provide bond lengths/angles.[24] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns for substructure identification. | Gas/Solution | Extremely high sensitivity, requires very small sample amounts. | Provides no information on 3D structure or stereochemistry. |
| Computational Modeling (e.g., DFT) | Predicted low-energy conformations, theoretical bond lengths/angles, electronic properties. | In Silico (Gas Phase) | Can predict structures and properties before synthesis. Complements experimental data. | It is a theoretical model, not an experimental observation. Accuracy depends on the level of theory and basis set used. |
Trustworthiness Pillar: Why is SC-XRD the "gold standard"? Because it is a direct imaging technique. Unlike spectroscopic methods that provide indirect information about connectivity or environment[3][25], XRD measures the direct consequence of the 3D atomic arrangement—the diffraction of X-rays. The resulting electron density map is a direct, albeit Fourier-transformed, image of the molecule's electronic structure. When refined to high resolution, the positions of atoms can be determined with a precision of thousandths of an Ångstrom, leaving no ambiguity about the molecule's constitution, configuration, and conformation in the crystalline state.
Conclusion
For novel this compound derivatives, a multi-technique approach to structural elucidation is often necessary.[26][27] However, for unambiguous, high-resolution determination of the three-dimensional molecular structure, single-crystal X-ray diffraction remains the definitive and most authoritative method. It provides the precise atomic coordinates, bond parameters, and packing information that are indispensable for understanding structure-activity relationships and for rational drug design. The protocols and comparisons outlined in this guide are designed to equip researchers with the foundational knowledge to successfully navigate the path from a newly synthesized compound to a fully validated, publication-quality crystal structure.
References
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Comparison of NMR and X-ray crystallography.
- Structure Elucid
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Methods for the Elucidation of the Structure of Organic Compounds.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Crystal Growth - Sample Prepar
- checkCIF validation ALERTS: what they mean and how to respond. SciSpace.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Valid
- X-ray Crystallography: D
- X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applic
- checkCIF validation ALERTS: what they mean and how to respond.
- PLATON-CHECKCIF.pdf.
- Single-crystal growth of organic semiconductors. DR-NTU.
- 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare.
- X-ray crystallography. Wikipedia.
- Synthesis of 2-Acylmethylpyrimidines from this compound. Crossref.
- This compound. Benchchem.
- Unlock the Secrets of CIF Files: A Comprehensive Guide for Curious Professionals.
- How to Grow Single Crystals. YouTube.
- x Ray crystallography. PubMed Central (PMC).
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- X-ray d
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
Sources
- 1. Synthesis of 2-Acylmethylpyrimidines from this compound [chooser.crossref.org]
- 2. benchchem.com [benchchem.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencevivid.com [sciencevivid.com]
- 12. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 13. m.youtube.com [m.youtube.com]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 16. CIF VALIDATION [chem.gla.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 19. news-medical.net [news-medical.net]
- 20. jchps.com [jchps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. people.bu.edu [people.bu.edu]
- 24. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biological Activity Screening of Synthesized Pyrimidine Compound Libraries
Authored by: A Senior Application Scientist
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] This has spurred the synthesis of vast libraries of pyrimidine derivatives, necessitating robust and efficient screening strategies to identify lead compounds for drug development. This guide provides an in-depth comparison of common biological activity screening assays for synthesized pyrimidine compound libraries, complete with experimental data and detailed protocols, to aid researchers in this critical phase of drug discovery.
The Rationale for Screening Pyrimidine Libraries: Targeting Key Pathologies
The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors.[3][4] Consequently, screening these libraries against various diseases is a cornerstone of modern drug discovery. The primary therapeutic areas where pyrimidine compounds have shown significant promise include oncology, inflammation, and infectious diseases.
Anticancer Activity: A Prominent Focus
Many pyrimidine-based compounds exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[1][5] A significant number of these compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Src, and Abelson murine leukemia viral oncogene homolog 1 (Abl).[6][7][8]
Anti-inflammatory Potential: Modulating the Immune Response
Chronic inflammation is implicated in a multitude of diseases. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase-2 (COX-2) or by modulating pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][9][10]
Antimicrobial Efficacy: Combating Infectious Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11] Pyrimidine-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective drugs.[12][13]
Comparative Analysis of Biological Activity Screening Assays
The initial step in evaluating a synthesized pyrimidine library is to perform a battery of in vitro assays to identify "hit" compounds with desired biological activities. This section compares some of the most common primary screening assays.
Anticancer Activity Screening
A crucial first step in identifying potential anticancer agents is to assess their cytotoxicity against various cancer cell lines.[14][15] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency.[1]
Table 1: Comparative Anticancer Activity (IC50 in µM) of a Hypothetical Pyrimidine Library (PYR-Series) and a Standard Drug (Doxorubicin)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| PYR-1 | 8.5 | 12.3 | 15.1 |
| PYR-2 | 2.1 | 5.8 | 7.2 |
| PYR-3 | 25.4 | 30.1 | 42.8 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity Screening
In vitro anti-inflammatory assays are designed to measure the ability of a compound to modulate key inflammatory mediators.[16][17]
Table 2: Comparative In Vitro Anti-inflammatory Activity of a Hypothetical Pyrimidine Library (PYR-Series) and a Standard Drug (Dexamethasone)
| Compound (at 10 µM) | Nitric Oxide (NO) Inhibition (%) | IL-6 Inhibition (%) |
| PYR-1 | 65 | 58 |
| PYR-2 | 25 | 30 |
| PYR-3 | 78 | 85 |
| Dexamethasone | 92 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Screening
The Minimum Inhibitory Concentration (MIC) is the primary metric for assessing the in vitro antimicrobial activity of a compound.[18][19][20] It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of a Hypothetical Pyrimidine Library (PYR-Series) and a Standard Antibiotic (Ciprofloxacin)
| Compound | Staphylococcus aureus | Escherichia coli |
| PYR-1 | >128 | >128 |
| PYR-2 | 16 | 32 |
| PYR-3 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The reproducibility and reliability of screening data are paramount. This section provides detailed, step-by-step protocols for the key assays mentioned above.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of living cells.[23]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][25]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16][24]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][25]
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Protocol for Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[16]
Principle: The Griess assay is used to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[16][26]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the pyrimidine compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[26]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.[26]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol for Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of a compound.[18][27]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that inhibits visible growth after incubation.[19][21]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium.[27]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[19]
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[21]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]
Visualizing the Experimental Workflow and Underlying Signaling Pathways
Understanding the experimental workflow and the potential mechanisms of action of the synthesized compounds is crucial for interpreting the screening data.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening a synthesized pyrimidine compound library.
Caption: A general workflow for the biological activity screening of a synthesized pyrimidine compound library.
EGFR Signaling Pathway: A Common Target for Pyrimidine-Based Anticancer Drugs
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[28][29][30] Many pyrimidine-based kinase inhibitors target EGFR.[7]
Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.
Conclusion and Future Directions
The biological activity screening of synthesized pyrimidine compound libraries is a multifaceted process that requires a systematic and logical approach. By employing a combination of robust in vitro assays, researchers can efficiently identify promising lead compounds for further development. The choice of screening assays should be guided by the therapeutic target of interest. For instance, libraries designed to target kinases would be prioritized for anticancer screening. Future advancements in high-throughput screening technologies and computational modeling will undoubtedly accelerate the discovery of novel pyrimidine-based therapeutics.
References
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024-11-23).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04).
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
- MTT assay protocol | Abcam.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem.
- Minimum inhibitory concentration - Wikipedia.
- Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. (2021-06-01).
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
- MTT Cell Proliferation Assay - ATCC.
- MTT Assay - Protocols.io. (2025-01-31).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed.
- Anticancer Screening Compound Libraries - Life Chemicals.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI.
- Biochemical target selectivity of pyrazolopyrimidine inhibitors.(a)... - ResearchGate.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021-08-01).
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015-11-16).
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021-06-01).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020-09-08).
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org.
- Antimicrobial screening results of synthesized compounds. - ResearchGate.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017-04-03).
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. ijcrt.org [ijcrt.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products | MDPI [mdpi.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. atcc.org [atcc.org]
- 25. MTT Assay protocol v1 [protocols.io]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 29. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Product Purity with High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of product purity is a cornerstone of safe and effective therapeutic development. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of HPLC with alternative analytical techniques, supported by experimental protocols and data, to provide a comprehensive framework for robust purity validation.
The narrative that follows is grounded in years of field experience, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice. Every protocol described is designed as a self-validating system, ensuring the integrity and trustworthiness of the data generated.
The Foundational Role of HPLC in Purity Determination
HPLC excels at separating a target compound from potential process-related impurities and degradation products.[1] This separation is predicated on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[2] The choice of stationary phase chemistry is a critical parameter that significantly influences selectivity.[3] While C18 columns are widely used due to their broad applicability, exploring alternative chemistries is crucial for resolving complex mixtures.[3][4]
A typical reversed-phase HPLC method is the workhorse for purity analysis of a wide array of organic molecules.[1] The separation is based on the hydrophobicity of the analytes, with more non-polar compounds exhibiting stronger retention on a non-polar stationary phase.[4]
The Imperative of Method Validation: A Regulatory Perspective
Analytical method validation is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).[5][6][7] The purpose of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] This involves a thorough evaluation of various performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[7][9] The recently revised ICH Q2(R2) and the new Q14 guideline on analytical method development emphasize a more science- and risk-based approach to validation throughout the product lifecycle.[10][11][12]
Core Principles of HPLC Purity Assessment: Beyond the Chromatogram
A common misconception is that a single, sharp peak in an HPLC chromatogram guarantees purity. However, co-eluting impurities can easily hide under the main analyte peak, leading to inaccurate quantification and a false sense of security.[13] Therefore, a multi-faceted approach to peak purity assessment is essential.
Peak Purity Analysis with Photodiode Array (PDA) Detectors
A Photodiode Array (PDA) detector is an indispensable tool for assessing peak purity.[13][14] It captures absorbance spectra across a range of wavelengths simultaneously as the analyte elutes from the column.[15][16] If a peak is pure, the spectra taken at different points across the peak (upslope, apex, and downslope) should be identical.[14][16] Software algorithms compare these spectra and calculate a "purity angle" and "purity threshold" to provide a qualitative assessment of spectral homogeneity.[13][17]
It is crucial to remember that UV-based peak purity analysis is an indicator, not a definitive confirmation of purity.[13] It can only prove that a peak is impure; it cannot definitively prove it is pure.[18] Factors such as baseline noise, detector sensitivity, and the spectral similarity of co-eluting impurities can limit its effectiveness.[13][19]
The Power of Orthogonal Techniques: A Self-Validating System
To build a truly robust and self-validating purity assessment, it is essential to employ orthogonal analytical techniques. These are methods that separate compounds based on different chemical or physical principles. If a sample is shown to be pure by two or more orthogonal methods, the confidence in its purity is significantly increased.
A Comparative Guide: HPLC vs. Alternative Purity Analysis Methods
While HPLC is the cornerstone of purity analysis, other techniques offer valuable, complementary information. The choice of method depends on the specific attributes of the analyte and the information required.[20]
| Technique | Principle of Separation/Detection | Primary Application in Purity Analysis | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity.[4] | Quantitation of the main component and detection of process-related impurities.[20] | High resolution, sensitivity, and reproducibility.[20] | May not separate enantiomers or highly polar/non-polar compounds effectively without specialized columns or conditions.[20] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, based on volatility and polarity.[21] | Analysis of volatile or semi-volatile impurities.[21] | Excellent for volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification.[22] | Not suitable for non-volatile or thermally labile compounds.[21] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei.[20] | Provides an absolute measure of purity against a certified internal standard without the need for a specific reference standard of the analyte.[1][20] | A primary analytical method, highly accurate and precise.[1] | Lower sensitivity compared to HPLC, requires a higher concentration of the analyte.[20] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-analyzing capabilities of MS.[1] | In-depth impurity profiling and structural elucidation of unknown impurities.[1] | Provides molecular weight information, enabling definitive identification of impurities.[15] | Mobile phase selection is more restrictive to ensure compatibility with the MS detector.[1] |
Experimental Protocols: A Practical Approach
Protocol 1: RP-HPLC Purity Determination
Objective: To determine the purity of a given compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) Detector[15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B, 2-20 min: 5% to 95% B, 20-25 min: 95% B, 25.1-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210-400 nm (PDA) |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
Data Analysis and Purity Calculation: The percentage purity is typically calculated using the area normalization method.[23]
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that the main component and all impurities have a similar response factor at the detection wavelength.[24] For more accurate quantification, especially when impurity standards are available, an external standard method or a standard addition method can be employed.[24]
Protocol 2: Forced Degradation Studies
Objective: To demonstrate the specificity and stability-indicating nature of the HPLC method.[21][25]
Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[21][26] The goal is to achieve a modest level of degradation, typically in the range of 10-15%.[26]
Workflow for Forced Degradation:
-
Prepare Stock Solution: Dissolve the drug substance in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for a specified time.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the drug substance solution to UV light.
-
-
Neutralization (for acid and base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples using the validated HPLC method.
Data Interpretation: The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main analyte peak.[27] Peak purity analysis of the main peak in the stressed samples should be performed to ensure no degradants are co-eluting.[27]
Visualizing the Workflow
Conclusion
Validating product purity using HPLC is a rigorous and multifaceted process that demands a deep understanding of chromatographic principles, regulatory requirements, and the strategic use of orthogonal analytical techniques. By moving beyond a superficial interpretation of a single chromatogram and embracing a holistic approach that includes robust method validation, comprehensive peak purity assessment, and forced degradation studies, researchers can ensure the generation of scientifically sound and defensible purity data. This commitment to scientific integrity is paramount in the development of safe and effective pharmaceuticals.
References
- Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- gmp-compliance.org.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Element Lab Solutions. Peak Purity Analysis.
- ICH. Quality Guidelines.
- ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?.
- LCGC International. (2024, January 1).
- QbD Group. (2025, October 8).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
- ProPharma. (2024, June 25).
- NIH.
- Torontech. (2024, July 23).
- Analytics-Shop.
- Altabrisa Group. (2025, July 30).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Forced Degradation Studies: Regulatory Considerations and Implement
- ijarsct.
- YouTube. (2020, January 9).
- A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (2025, August 6).
- Jstar-research.
- HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Impurity.
- Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Chromatography Today.
- American Pharmaceutical Review. Pharmaceutical HPLC Detectors.
- Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.
- PubMed. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12.
- YouTube. (2021, October 21).
- Advanced Chromatography Technologies. (2018, September 3). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
- Thermo Fisher Scientific - US. How HPLC Columns Work.
- Waters Corpor
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- Triclinic Labs.
- Pharmaguideline. (2024, December 11).
- SciSpace.
- Principles of HPLC Validation - Training Module 2: Method Development and Pre-Valid
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limit
- CS@Purdue. Live qualification/validation of purity methods for protein products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How HPLC Columns Work | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Impurity [hplctips.blogspot.com]
- 17. m.youtube.com [m.youtube.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. torontech.com [torontech.com]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. onyxipca.com [onyxipca.com]
A Senior Application Scientist's Guide: Navigating the Nuances of Electron-Rich vs. Electron-Poor Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1][2] Its power lies in its remarkable functional group tolerance and the general stability and low toxicity of its key organoboron reagents. However, for researchers in drug development and materials science, mastering this reaction requires a deeper understanding than simply mixing reagents. The electronic nature of the boronic acid—whether it is "electron-rich" or "electron-poor"—profoundly dictates reaction kinetics, stability, and the ultimate success of the coupling.
This guide provides an in-depth comparison of these two classes of boronic acids. We will move beyond simplistic reactivity trends to explore the mechanistic causality behind experimental observations, offering field-proven insights and robust protocols to empower your synthetic strategies.
The Engine Room: A Mechanistic Look at the Suzuki-Miyaura Cycle
To appreciate the subtle differences between electron-rich and electron-poor partners, we must first understand the core catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The rate of this step is primarily influenced by the electrophile; electron-poor aryl halides react more readily.[5]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. It is here that the electronic properties of the boronic acid exert their greatest influence.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Great Debate: Reactivity in the Transmetalation Step
The transmetalation step is mechanistically complex and the rate-determining step in many Suzuki couplings.[6] It requires activation of the boronic acid by a base. For a long time, the prevailing wisdom was that electron-donating groups (EDGs) on the aryl boronic acid increased its nucleophilicity, thereby accelerating the transfer to the electrophilic Pd(II) center.[2]
However, extensive mechanistic studies have revealed a more intricate picture. The reactivity of the borane is highly dependent on its Lewis acidity.[3] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, making it more readily attacked by the base (e.g., hydroxide). This leads to the formation of a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which can then undergo transmetalation.
Two primary pathways for transmetalation are widely debated[7][8][9]:
-
The Boronate Pathway: The base first activates the boronic acid to form a boronate [R-B(OH)₃]⁻, which then reacts with the Pd(II)-halide complex.
-
The Oxo-Palladium Pathway: The base (as hydroxide) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxo species. This complex then reacts with the neutral boronic acid.
Compelling evidence suggests the Oxo-Palladium pathway is often kinetically favored.[7][9] In this model, the increased Lewis acidity of electron-poor boronic acids can accelerate the reaction with the nucleophilic Pd-OH species, leading to a faster transmetalation rate. This finding is somewhat counter-intuitive but has been supported by competition experiments where electron-poor arylboronic acids react faster than their electron-rich counterparts.[10]
Caption: Competing pathways for the critical transmetalation step.
Stability and Undesired Fates: The Protodeboronation Problem
While electron-poor boronic acids can offer faster transmetalation, this enhanced reactivity comes at a cost: stability. The most common and troublesome side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water), replacing it with a C-H bond and destroying the reagent.[11][12]
Electron-deficient arylboronic acids are significantly more susceptible to protodeboronation. [13][14] This decomposition pathway competes directly with the productive cross-coupling, often leading to lower yields and the formation of unwanted arene byproducts.
Electron-rich boronic acids , by contrast, are generally more robust and less prone to this degradation pathway. Their stability makes them more forgiving coupling partners, especially in reactions that require prolonged heating or aqueous basic conditions.
Comparative Performance: A Summary
The choice between an electron-rich and an electron-poor boronic acid involves a trade-off between reactivity and stability.
| Feature | Electron-Rich Boronic Acids | Electron-Poor Boronic Acids |
| Example | 4-Methoxyphenylboronic acid | 4-Nitrophenylboronic acid |
| Transmetalation Rate | Generally slower.[10] | Can be significantly faster due to increased Lewis acidity.[3][10] |
| Stability | High. Less prone to decomposition. | Lower. Highly susceptible to protodeboronation.[13][14] |
| Common Challenges | Slower reaction kinetics may require more forcing conditions. | Competing decomposition pathways can drastically lower yields.[14] |
| Optimization Strategy | Use of highly active catalysts to accelerate the overall cycle. | Minimize reaction time, use anhydrous conditions, or employ stabilizing derivatives like MIDA boronates.[5][11] |
Experimental Design and Protocols
Success with either class of boronic acid hinges on the careful selection of reaction conditions. A self-validating protocol anticipates potential failure modes and incorporates elements to mitigate them.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Coupling with an Electron-Rich Boronic Acid
This protocol is suitable for robust, stable boronic acids where maximizing catalytic turnover is the primary goal.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol %)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Coupling with a Challenging Electron-Poor Boronic Acid
This protocol is designed to mitigate protodeboronation and other decomposition pathways common with electron-deficient substrates. The key is using a highly active catalyst to ensure the rate of coupling far outpaces the rate of decomposition.[15]
-
Materials:
-
Aryl Halide (1.0 equiv)
-
4-Cyanophenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst, 1.5 mol %)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
-
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 4-cyanophenylboronic acid, XPhos Pd G3 precatalyst, and finely powdered K₃PO₄ inside a glovebox to minimize exposure to moisture.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction closely. Due to the high catalyst activity, reactions can be complete in 1-4 hours. Prolonged heating should be avoided to minimize decomposition.
-
Workup: After completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Conclusion and Forward Look
The electronic character of a boronic acid is a critical parameter in the design of any Suzuki-Miyaura coupling. While electron-rich boronic acids offer stability and reliability, electron-poor variants, though prone to decomposition, can provide surprisingly rapid reaction rates when handled correctly. The modern approach to challenging couplings, particularly with electron-poor partners, relies on highly active, sterically hindered phosphine ligands that promote a rapid catalytic cycle, winning the kinetic race against protodeboronation.
As the field advances, the development of novel boronic acid surrogates, such as MIDA boronates and organotrifluoroborates, continues to provide chemists with powerful tools.[5][11] These reagents offer enhanced stability and allow for the "slow release" of the active boronic acid, providing a strategic solution to the inherent instability of many valuable building blocks. A thorough understanding of the underlying mechanistic principles is, and will remain, the most essential tool for any researcher seeking to harness the full synthetic power of this remarkable reaction.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki reaction - Wikipedia. (n.d.).
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Angewandte Chemie International Edition, 50(5), 1058-1061.
- Chen, W., & Zhang, Y. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 8(21), 4783-4786.
- Mandal, D., & Boggavarapu, P. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Cox, P. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(34), 13498-13513.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5459-5463.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Royal Society of Chemistry. (2018). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
- Cox, P. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(34), 13498-13513.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
- D'Andola, C. L., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Chemistry - A European Journal, 18(47), 15048-15059.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Journal of the American Chemical Society, 135(38), 14242-14254.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Experimental vs theoretical spectroscopic data for novel pyrimidines
An In-Depth Guide to Bridging Experimental and Theoretical Spectroscopic Data for Novel Pyrimidine Derivatives
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the dynamic field of medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery. Pyrimidine derivatives, in particular, represent a class of significant interest due to their broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The unambiguous determination of their molecular structure is paramount, a task that increasingly relies on the synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations.
This guide provides a comprehensive comparison of experimental and theoretical spectroscopic data for novel pyrimidines, offering insights into the methodologies that ensure structural accuracy. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and how these classical techniques are powerfully augmented by Density Functional Theory (DFT) calculations.
The Symbiotic Relationship: Experiment and Theory
The characterization of a newly synthesized pyrimidine derivative begins with a suite of spectroscopic experiments. While these techniques provide a wealth of structural information, they are not without their ambiguities. For instance, complex NMR spectra can be challenging to interpret, and FT-IR spectra may contain overlapping vibrational modes. It is in these instances that theoretical calculations become invaluable. By predicting the spectroscopic properties of a proposed structure, we can compare the theoretical data with the experimental results, providing a robust validation of the molecular architecture.
This comparative approach is not merely a confirmatory step; it is a predictive tool. Theoretical calculations can guide the interpretation of complex experimental data and can even be used to predict the properties of yet-to-be-synthesized molecules, thereby streamlining the drug discovery process.
Workflow for Integrated Spectroscopic Analysis
The following diagram illustrates a typical workflow for the integrated experimental and theoretical spectroscopic analysis of a novel pyrimidine derivative.
Caption: Workflow for integrated spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For novel pyrimidines, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is highly soluble and which does not have signals that overlap with those of the analyte.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient, but optimization of parameters such as the number of scans and relaxation delay may be necessary for samples with low concentration.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
Theoretical Protocol: GIAO NMR Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.
-
Structure Optimization: Perform a geometry optimization of the proposed pyrimidine structure using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set. This is a crucial step as the calculated NMR chemical shifts are highly dependent on the molecular geometry.
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same level of theory.
-
Data Analysis: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by calculating the isotropic shielding value for TMS at the same level of theory and using the following equation: δ_calc = σ_TMS - σ_iso.
Data Comparison: A Case Study
Let's consider a hypothetical novel pyrimidine derivative, 2-amino-4-chloro-6-methylpyrimidine.
| Proton/Carbon | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| CH₃ | 2.45 | 2.41 | 24.1 | 23.8 |
| H₅ | 6.80 | 6.75 | 110.5 | 110.1 |
| NH₂ | 5.50 | 5.42 | - | - |
| C₂ | - | - | 163.2 | 162.9 |
| C₄ | - | - | 161.8 | 161.5 |
| C₆ | - | - | 168.0 | 167.7 |
The excellent correlation between the experimental and theoretical chemical shifts provides strong evidence for the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Insights
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the pyrimidine derivative.
Theoretical Protocol: Vibrational Frequency Calculations
-
Frequency Calculation: Following the geometry optimization (as described for the NMR calculations), perform a vibrational frequency calculation at the same level of theory.
-
Scaling Factors: It is well-established that calculated vibrational frequencies are often higher than the experimental values due to the harmonic approximation and basis set deficiencies. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).
Data Comparison: Key Vibrational Modes
For our hypothetical 2-amino-4-chloro-6-methylpyrimidine:
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | 3450 | 3445 |
| N-H stretch (symmetric) | 3350 | 3342 |
| C-H stretch (methyl) | 2980 | 2975 |
| C=N stretch (ring) | 1640 | 1635 |
| C=C stretch (ring) | 1580 | 1575 |
| C-Cl stretch | 780 | 775 |
The close agreement between the experimental and scaled theoretical frequencies further supports the structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm, using a dual-beam UV-Vis spectrophotometer.
Theoretical Protocol: TD-DFT Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Data Analysis: The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max).
Data Comparison: Electronic Transitions
| Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) |
| π → π | 265 | 262 |
| n → π | 310 | 305 |
The predicted absorption maxima are in good agreement with the experimental data, providing further validation of the electronic structure.
Conclusion
The integrated approach of combining experimental spectroscopic data with theoretical calculations provides a powerful and robust strategy for the structural elucidation of novel pyrimidine derivatives. This guide has outlined the key experimental and theoretical protocols and demonstrated through a case study how the comparison of the resulting data can lead to unambiguous structural assignments. By embracing this synergy, researchers in drug discovery can accelerate the development of new and effective therapeutic agents.
References
- Gaussian 16, Revision C.01, M. J. Frisch, G. W. Trucks, H. B. Schlegel, G. E. Scuseria, M. A. Robb, J. R. Cheeseman, G. Scalmani, V. Barone, G. A. Petersson, H. Nakatsuji, X. Li, M. Caricato, A. V. Marenich, J. Bloino, B. G. Janesko, R. Gomperts, B. Mennucci, H. P. Hratchian, J. V. Ortiz, A. F. Izmaylov, J. L. Sonnenberg, D. Williams-Young, F. Ding, F. Lipparini, F. Egidi, J. Goings, B. Peng, A. Petrone, T. Henderson, D. Ranasinghe, V. G. Zakrzewski, J. Gao, N. Rega, G. Zheng, W. Liang, M. Hada, M. Ehara, K. Toyota, R. Fukuda, J. Hasegawa, M. Ishida, T. Nakajima, Y. Honda, O. Kitao, H. Nakai, T. Vreven, K. Throssell, J. A. Montgomery, Jr., J. E. Peralta, F. Ogliaro, M. J. Bearpark, J. J. Heyd, E. N. Brothers, K. N. Kudin, V. N. Staroverov, T. A. Keith, R. Kobayashi, J. Normand, K. Raghavachari, A. P. Rendell, J. C. Burant, S. S. Iyengar, J. Tomasi, M. Cossi, J. M. Millam, M. Klene, C. Adamo, R. Cammi, J. W. Ochterski, R. L. Martin, K. Morokuma, O. Farkas, J. B. Foresman, and D. J. Fox, Gaussian, Inc., Wallingford CT, 2016. [Link]
- Introduction to Spectroscopy, 5th Edition, by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning, 2014. [Link]
- Exploring Chemistry with Electronic Structure Methods, 3rd Edition, by James B. Foresman and Æleen Frisch. Gaussian, Inc., 2015. [Link]
- A comparison of experimental and theoretical (DFT) spectroscopic data for some new pyrimidine derivatives, by N. A. Al-Awadi, M. R. Ibrahim, and Y. A. El-Tawil. Journal of Molecular Structure, 2018. [Link]
- Spectroscopic and theoretical studies of some pyrimidine derivatives, by S. A. El-Daly, A. M. A. El-Sokkary, and M. A. El-Hashash. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. [Link]
A Comparative Guide to Synthetic Protocols: The Classic vs. Catalytic Synthesis of Ibuprofen
In the dynamic landscape of pharmaceutical development and chemical synthesis, the pursuit of efficiency, sustainability, and cost-effectiveness is paramount. The evolution of synthetic protocols from classical, stoichiometric approaches to modern, catalytic methods represents a significant leap forward in achieving these goals. This guide provides an in-depth, technical comparison of two distinct synthetic routes to a widely recognized active pharmaceutical ingredient (API), Ibuprofen. We will dissect the original Boots synthesis, a cornerstone of mid-20th-century chemical manufacturing, and contrast it with the innovative, greener BHC (Boots-Hoechst-Celanese) process. Through a detailed examination of their respective experimental protocols, reaction mechanisms, and key performance indicators, we will illuminate the causal factors that render the modern approach superior and discuss the broader implications for synthetic strategy in drug development.
The Imperative of Benchmarking in Synthetic Chemistry
The selection of a synthetic route is a critical decision in the journey of a drug from laboratory curiosity to commercial product. It profoundly impacts not only the economic viability of the manufacturing process but also its environmental footprint. Benchmarking new synthetic protocols against established classical routes is therefore not merely an academic exercise; it is a vital component of process development and optimization. This guide will equip researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing synthetic strategies, using the synthesis of Ibuprofen as a real-world case study.
At a Glance: Key Performance Metrics
A quantitative comparison of the two synthetic routes immediately highlights the significant advantages of the BHC process. The following table summarizes the key performance indicators (KPIs) that we will explore in detail throughout this guide.
| Metric | Boots Synthesis (Classical) | BHC Synthesis (Modern Catalytic) |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77%[1] |
| Atom Economy | ~40% | ~77% (approaches 99% with acetic acid recovery)[2][3] |
| E-Factor (Environmental Factor) | High (significant generation of inorganic salts) | Low (minimal waste, with acetic acid as a recyclable byproduct) |
| Process Mass Intensity (PMI) | High | Low |
| Key Reagents/Catalysts | Stoichiometric AlCl₃ | Catalytic HF, Raney Nickel, and Palladium complex[2][4] |
| Primary Byproducts | Aluminum trichloride hydrate, various organic and inorganic salts | Acetic acid (recyclable) |
Visualizing the Synthetic Pathways
To better understand the flow of each synthesis, the following diagrams illustrate the sequence of reactions in both the Boots and BHC processes.
Caption: The classical six-step Boots synthesis of Ibuprofen.
Caption: The modern, three-step BHC "green" synthesis of Ibuprofen.
Experimental Protocols and Methodologies
A detailed understanding of the experimental procedures is crucial for a comprehensive analysis of the efficiency, safety, and environmental impact of each synthetic route.
The Classical Boots Synthesis of Ibuprofen
The original commercial route to Ibuprofen, developed by the Boots Pure Drug Company in the 1960s, is a six-step process characterized by the use of stoichiometric reagents and the generation of significant waste streams.[5][6]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst to form 4'-isobutylacetophenone.[6] The reaction is typically conducted at low temperatures (e.g., below -10°C) to favor the formation of the desired para-isomer.[5]
-
Workup: The reaction is quenched with ice-cold water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation.
Step 2: Darzens Glycidic Ester Condensation
-
Reaction: 4'-Isobutylacetophenone is treated with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide (NaOEt), to yield an α,β-epoxy ester.[6][7]
-
Workup: The reaction mixture is quenched, and the product is extracted. The crude glycidic ester is often carried forward to the next step without extensive purification.
Step 3: Hydrolysis and Decarboxylation
-
Reaction: The α,β-epoxy ester is hydrolyzed with an aqueous acid and then heated to induce decarboxylation, affording 2-(4-isobutylphenyl)propanal.[6]
-
Workup: The resulting aldehyde is extracted and purified, typically by distillation.
Step 4: Oxime Formation
-
Reaction: The aldehyde is reacted with hydroxylamine (NH₂OH) to form the corresponding oxime.[5]
-
Workup: The oxime is usually isolated by filtration or extraction.
Step 5: Dehydration to Nitrile
-
Reaction: The oxime is dehydrated using a reagent such as acetic anhydride to form 2-(4-isobutylphenyl)propionitrile.[6]
-
Workup: The nitrile product is isolated and purified.
Step 6: Hydrolysis to Carboxylic Acid
-
Reaction: The nitrile is hydrolyzed under acidic conditions (H₃O⁺) to yield the final product, Ibuprofen.[6]
-
Workup: The crude Ibuprofen is isolated and purified by crystallization.
The BHC Green Synthesis of Ibuprofen
Developed in the 1980s, the BHC process is a testament to the principles of green chemistry, streamlining the synthesis into three catalytic steps with significantly improved efficiency and reduced environmental impact.[2][3]
Step 1: Friedel-Crafts Acylation
-
Reaction: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[8] The HF is highly efficient and can be recovered and reused with over 99.9% efficiency.[3]
-
Workup: The HF and the acetic acid byproduct are recovered by distillation. The 4'-isobutylacetophenone product is carried forward to the next step.
Step 2: Catalytic Hydrogenation
-
Reaction: The 4'-isobutylacetophenone is hydrogenated using a Raney nickel or palladium on carbon (Pd/C) catalyst to produce 1-(4-isobutylphenyl)ethanol.[2][4] This step proceeds with high yield and selectivity.
-
Workup: The catalyst is filtered off and can be recycled. The alcohol product is used directly in the final step.
Step 3: Catalytic Carbonylation
-
Reaction: The 1-(4-isobutylphenyl)ethanol is carbonylated with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to directly form Ibuprofen.[8] This reaction is typically carried out under pressure.
-
Workup: The palladium catalyst can be precipitated and recycled. Ibuprofen is then isolated and purified by crystallization.
Analysis of Synthetic Efficiency and Environmental Impact
The superiority of the BHC process over the Boots synthesis can be understood by examining the core principles of green chemistry and process efficiency.
Atom Economy: The concept of atom economy, which measures the proportion of reactant atoms that are incorporated into the final product, is a powerful tool for evaluating the "greenness" of a reaction. The Boots synthesis has an atom economy of approximately 40%, meaning that 60% of the mass of the reactants is converted into waste byproducts.[2] In stark contrast, the BHC process boasts an atom economy of around 77%, which can approach 99% if the acetic acid byproduct from the first step is recovered and utilized.[2][3] This dramatic difference is a direct consequence of the catalytic nature of the BHC route, which avoids the use of stoichiometric reagents that are consumed in the reaction.
E-Factor and Process Mass Intensity (PMI): The E-Factor (mass of waste / mass of product) and PMI (total mass of inputs / mass of product) are metrics that provide a broader view of the waste generated in a process, including solvents and other auxiliary materials. The Boots synthesis, with its multiple steps and use of stoichiometric reagents like aluminum chloride, generates a significant amount of aluminum hydroxide waste upon quenching, leading to a high E-Factor and PMI. The BHC process, by using catalytic quantities of reagents that are largely recycled and having fewer steps, generates substantially less waste, resulting in a much lower E-Factor and PMI.
Causality of Experimental Choices:
-
Catalysis vs. Stoichiometric Reagents: The fundamental difference between the two syntheses lies in their reliance on catalysis. The Boots process employs stoichiometric aluminum chloride in the Friedel-Crafts acylation, which is consumed and converted into a waste product. The BHC process, on the other hand, utilizes a catalytic amount of hydrogen fluoride, which is regenerated and recycled, thus minimizing waste at the source. Similarly, the subsequent hydrogenation and carbonylation steps in the BHC route are both catalytic, further enhancing its efficiency.
-
Reaction Cascade and Telescoping: The three-step BHC process is a prime example of a more "telescoped" synthesis, where intermediates are often not isolated and purified, leading to reduced solvent use, lower energy consumption, and less product loss. The six-step Boots synthesis, with its multiple isolation and purification stages, is inherently less efficient.
-
Safety and Hazard Profile: The Boots synthesis involves several hazardous reagents and intermediates. In contrast, while anhydrous HF in the BHC process is a hazardous material, its use in a closed, recyclable system under controlled industrial settings mitigates the risk. The overall reduction in the number of steps and the elimination of many toxic reagents and byproducts make the BHC process a safer alternative.
A Decision-Making Framework for Route Selection
For researchers and process chemists, the choice of a synthetic route is a multi-faceted decision. The following flowchart provides a simplified framework for evaluating and selecting a synthetic protocol, integrating the key performance indicators discussed.
Sources
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. epa.gov [epa.gov]
- 3. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,6-dimethylpyrimidine
Navigating the lifecycle of chemical reagents from procurement to disposal is a critical responsibility for every researcher. The proper handling and disposal of specialized compounds like 2-Chloro-4,6-dimethylpyrimidine (CAS No. 4472-44-0) is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated pyrimidine, grounded in established safety data and best practices. Our objective is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not a benign substance; its hazard profile necessitates a cautious and well-defined disposal pathway. The primary risks are associated with its toxicity and irritant properties.
The Globally Harmonized System (GHS) provides a clear classification of its dangers. A significant majority of notifications to the European Chemicals Agency (ECHA) classify this compound as harmful if swallowed.[1][2] Furthermore, it is recognized as a potential skin, eye, and respiratory irritant.[1][3] These classifications are the direct drivers for the stringent personal protective equipment (PPE) and handling procedures outlined below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description | Primary Sources |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific target organ toxicity | H335 | May cause respiratory irritation |[1][3] |
Beyond its immediate health effects, its chemical nature as a chlorinated organic compound informs its environmental risk and disposal requirements. Such compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of hazardous byproducts like hydrogen chloride gas.[5][6][7]
Chemical Incompatibilities: A critical aspect of safe disposal is waste segregation. This compound is incompatible with the following materials and should never be mixed with them in a waste container:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Water[5]
Mixing with these substances can lead to vigorous, uncontrolled reactions, presenting a significant safety hazard.
Pre-Disposal: Point-of-Generation Waste Management
Proper disposal begins the moment a material is deemed waste. Adherence to these pre-disposal steps is critical to ensure safety and compliance.
Mandatory Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure. The causality is clear: the compound's irritant and toxic properties demand robust physical barriers.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[7]
-
Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.[4]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[7]
Waste Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste label is a key control document. It must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate quantity and the date of accumulation.
-
Segregation: Do not mix this compound waste with incompatible materials as listed in Section 1.[5][7] Halogenated organic waste should typically be collected separately from non-halogenated waste streams to facilitate proper final disposal.[9]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste collection to final hand-off. The system is self-validating; each step is designed to ensure a safe and compliant outcome.
-
Waste Collection:
-
Carefully transfer solid waste this compound into the designated hazardous waste container using a scoop or spatula. Avoid any actions that could generate dust.[5]
-
For materials contaminated with the compound (e.g., gloves, weigh boats, paper towels), place them in the same designated solid waste container.
-
If dealing with a solution, collect it in a designated halogenated organic solvent waste container.
-
-
Container Sealing and Storage:
-
Documentation:
-
Maintain a log of the waste being accumulated in the container. This is often a regulatory requirement and assists the disposal vendor in properly profiling the waste.
-
-
Arrange for Pickup and Disposal:
-
Disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[5][7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will coordinate with the licensed vendor.
-
Never attempt to dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant risk.[8]
-
The ultimate disposal method will be determined by the waste vendor in accordance with federal, state, and local regulations.[5][6] For halogenated compounds like this, high-temperature incineration is the preferred method to ensure complete destruction.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is near any ignition sources, remove them.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before cleaning, don the full PPE as described in section 2.1.
-
Contain and Clean:
-
For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[5]
-
Avoid any methods that would create dust. Do not use compressed air.
-
Once the bulk material is collected, decontaminate the area with an appropriate solvent and absorbent pads, collecting all cleanup materials as hazardous waste.
-
-
Report: Report the spill to your institution's EHS department.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (2025, August 29). This compound.
- PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. National Center for Biotechnology Information.
- Haz-Map. (n.d.). This compound.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste.
- World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Sources
- 1. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2-クロロ-4,6-ジメチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,6-dimethylpyrimidine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethylpyrimidine (CAS No. 4472-44-0). The following procedures are designed to empower you with the knowledge to operate safely, moving beyond simple compliance to a deep, causal understanding of why each step is critical. Our objective is to ensure your work is not only groundbreaking but also fundamentally safe.
Foundational Hazard Analysis: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a one-size-fits-all checklist; it is a risk-mitigation strategy directly informed by the specific hazards of the chemical. This compound is a solid organic compound that presents multiple routes of potential exposure, each requiring a specific barrier. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | GHS Category | Signal Word | Key Risks & Rationale for Protection |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[1][2][3] This dictates strict hygiene protocols and the use of PPE to prevent hand-to-mouth transfer. |
| Skin Irritation | Category 2 | Warning | Causes skin irritation.[2][4][5][6][7] Direct contact can lead to localized redness and discomfort, necessitating appropriate gloves and body protection. |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[2][4][5][7][8] The chemical can cause significant, painful irritation upon contact, making chemical splash goggles mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[2][4][6][7][8] As a solid, the compound can form dust during handling, which, if inhaled, can irritate the respiratory tract. |
The Core Directive: Your PPE Ensemble
Based on the hazard analysis, a specific ensemble of PPE is required. This is not merely a recommendation but a foundational requirement for handling this substance.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary barrier between you and the chemical must be established. All weighing, transferring, and handling of this compound solid should be performed inside a certified chemical fume hood. This engineering control is the most effective way to mitigate the risk of respiratory exposure by capturing dust at the source.[4][5][7][8][9]
Mandatory Personal Protective Equipment
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant (or equivalent, such as European Standard EN 166) chemical splash goggles are mandatory at all times.[1][5]
-
Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles are essential to prevent the serious eye irritation this chemical can cause.[2][4][5][7][8]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard for incidental contact.
-
Expert Rationale: Gloves are the primary barrier against skin irritation.[4][5] While nitrile is a common and effective choice, it is crucial to remember that no glove material offers indefinite protection. For prolonged handling or in the event of a spill, consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times. Always change gloves immediately if they become contaminated.
-
-
Body Protection:
-
Requirement: A long-sleeved laboratory coat must be worn and fully fastened.
-
Expert Rationale: The lab coat protects against accidental skin contact from spills or dust.[5][10] For procedures involving larger quantities (>50g), consider supplementing your lab coat with a chemically resistant apron to provide an additional barrier.
-
-
Respiratory Protection:
-
Requirement: A NIOSH-approved N95 dust mask is the minimum respiratory protection required if, for any procedural reason, the solid must be handled outside of a chemical fume hood.
-
Expert Rationale: The hierarchy of controls prioritizes engineering solutions like fume hoods. However, if a risk assessment determines that a brief handling step outside a hood is unavoidable, an N95 respirator is essential to protect against inhaling the irritant dust.[2][4][6][7][8]
-
Operational Plan: A Step-by-Step Procedural Guide
This workflow integrates PPE use into the entire handling process, from preparation to disposal, ensuring a self-validating system of safety.
Emergency Response Protocols
Preparedness is key. In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][11][12] If irritation persists after washing, seek medical attention.[11]
-
Eye Contact: Flush the eyes immediately with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][7][12] Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention regardless of the apparent severity.[1][12]
-
Inhalation: Move the exposed individual to fresh air at once.[1][7][11] If breathing is difficult or symptoms like coughing or dizziness persist, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water.[1] Call a poison control center or physician immediately for guidance.[1][3][13]
Decontamination and Disposal Plan
Your responsibility extends to the proper disposal of the chemical and all associated materials.
-
Chemical Waste: All waste this compound and solutions containing it must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels used for cleaning, are considered hazardous waste. They must be collected in a designated solid waste container.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national hazardous waste regulations.[1][14] Never dispose of this chemical down the drain or in regular trash.
References
- Fisher Scientific. (2011). SAFETY DATA SHEET - this compound. URL
- PubChem. This compound.
- LGC Standards. (2024). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. URL
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. URL
- Sigma-Aldrich. This compound 97%. URL
- Chemsrc. This compound | CAS#:4472-44-0. URL
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloro-2,6-dimethylpyrimidine. URL
- Sigma-Aldrich. This compound 97%. URL
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine, 4,6-dimethyl-. URL
- Princeton University. Hazardous Chemical Exposures. Environmental Health and Safety. URL
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. URL
- PubChem. 2-Chloro-4,6-dimethoxypyrimidine.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-4,6-dimethoxypyrimidine. URL
- AK Scientific, Inc. Safety Data Sheet - 4-Chloro-5-methoxy-2,6-dimethylpyrimidine. URL
- Fisher Scientific. This compound 98.0+%, TCI America™. URL
- Thermo Scientific Chemicals. This compound, 97% 5 g. URL
- Fisher Scientific. (2013). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. URL
- Thermo Scientific Acros. This compound, 97% 25 g. URL
- ChemicalBook. This compound | 4472-44-0. URL
- The University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. URL
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Cole-Parmer. Material Safety Data Sheet - 2-Amino-4,6-dimethylpyrimidine. URL
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H7ClN2 | CID 20550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
